MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[2-[[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]methylamino]-2-oxoethyl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H69N9O17/c1-4-53(72)36-24-39-48-34(28-62(39)51(70)35(36)29-77-52(53)71)33(32-23-40-41(79-30-78-40)25-38(32)58-48)26-56-44(65)27-57-49(68)37(7-5-6-12-54)59-50(69)47(31(2)3)60-43(64)11-15-73-17-19-75-21-22-76-20-18-74-16-13-55-42(63)10-14-61-45(66)8-9-46(61)67/h8-9,23-25,31,37,47,72H,4-7,10-22,26-30,54H2,1-3H3,(H,55,63)(H,56,65)(H,57,68)(H,59,69)(H,60,64)/t37-,47-,53-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZKPYGAINDCHM-OMTGMLLLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CNC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CNC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H69N9O17 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1104.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for the drug-linker conjugate MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT, a critical component in the development of next-generation antibody-drug conjugates (ADCs). This document details the molecular rationale, cellular processing, and cytotoxic effects of this conjugate, supported by available quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Introduction to this compound
This compound is a sophisticated drug-linker system designed for targeted delivery of a potent cytotoxic agent to cancer cells. It comprises several key functional units:
-
MP (Maleimide): A reactive group that enables covalent conjugation to thiol groups on monoclonal antibodies (mAbs), typically those on cysteine residues.
-
PEG4 (Polyethylene Glycol, 4 units): A hydrophilic spacer that improves the solubility and pharmacokinetic properties of the resulting ADC, reducing aggregation and potentially improving tolerability.[1]
-
Val-Lys-Gly (Valine-Lysine-Glycine): A tripeptide sequence that serves as a substrate for lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[2] This ensures targeted release of the payload within the cancer cell.
-
7-MAD-MDCPT (a derivative of Camptothecin): The cytotoxic payload. This potent small molecule is an inhibitor of topoisomerase I, a critical enzyme for DNA replication and repair.[3][4]
When conjugated to a tumor-targeting monoclonal antibody, this drug-linker creates an ADC that is designed to be stable in systemic circulation and to release its cytotoxic payload specifically within cancer cells, thereby minimizing off-target toxicity and maximizing therapeutic efficacy.[2]
Core Mechanism of Action
The therapeutic effect of an ADC utilizing this compound is achieved through a multi-step process, beginning with systemic administration and culminating in the induction of apoptosis in the target cancer cell.
Circulation and Tumor Targeting
Following intravenous administration, the ADC circulates throughout the bloodstream. The monoclonal antibody component of the ADC directs it to the surface of cancer cells that express the specific target antigen. The binding of the ADC to its cognate antigen initiates the process of internalization.
Internalization and Lysosomal Trafficking
Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis. The internalized vesicle, or endosome, then traffics through the endo-lysosomal pathway, eventually fusing with a lysosome. The acidic environment and high concentration of proteases within the lysosome are critical for the next step in the mechanism of action.
Proteolytic Cleavage and Payload Release
Inside the lysosome, the Val-Lys-Gly tripeptide linker is recognized and cleaved by lysosomal proteases, with cathepsin B being a key enzyme in this process.[2] This enzymatic cleavage liberates the 7-MAD-MDCPT payload from the antibody and linker components. The released payload can then translocate from the lysosome into the cytoplasm and subsequently into the nucleus.
Inhibition of Topoisomerase I and Induction of Apoptosis
Once in the nucleus, the 7-MAD-MDCPT payload exerts its cytotoxic effect by inhibiting topoisomerase I.[3][4] Topoisomerase I is an essential enzyme that relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. The camptothecin derivative stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[3][4]
This stabilization of the topoisomerase I-DNA cleavage complex leads to the accumulation of single-strand DNA breaks. When a replication fork encounters this complex, it results in the formation of a double-strand DNA break, a highly lethal form of DNA damage.[3][4] The cell's DNA damage response (DDR) is then activated, primarily through the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) signaling pathways. If the DNA damage is too extensive to be repaired, these pathways will trigger the apoptotic cascade, leading to programmed cell death.[3]
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in the mechanism of action and the experimental procedures used for its characterization, the following diagrams have been generated using the DOT language.
Figure 1: Mechanism of Action of the ADC.
Figure 2: Experimental Workflow for In Vitro Cytotoxicity Assay.
Figure 3: Experimental Workflow for Topoisomerase I Inhibition Assay.
Quantitative Data
While specific quantitative data for an ADC utilizing the precise this compound drug-linker is not extensively available in the public domain, the following tables summarize relevant data for the payload and similar camptothecin-based ADCs. This information provides a strong indication of the expected potency and efficacy.
Table 1: In Vitro Cytotoxicity of Gly-7-MAD-MDCPT Payload
| Cell Line | IC50 (nM) |
| 786-0 | 100-1000 |
| BxPC3 | 100-1000 |
| HL-60 | 100-1000 |
| SK-MEL-5 | 10-100 |
| L540cy | 10-100 |
| MM.1R | 10-100 |
| MOLM13 | 10-100 |
| Ramos | 10-100 |
| SU-DHL-4 | 10-100 |
| U266 | 10-100 |
Note: Data represents the activity of the free payload and is indicative of its intrinsic cytotoxic potential.
Table 2: Representative In Vitro Cytotoxicity of a Camptothecin-Based ADC
| Cell Line | Target Antigen Expression | ADC IC50 (nM) | Non-Targeting Control ADC IC50 (nM) |
| Ramos | High | 15 | >1000 |
| Daudi | Moderate | 45 | >1000 |
| Jurkat | Negative | >1000 | >1000 |
| K562 | Negative | >1000 | >1000 |
Note: This data is for a hypothetical anti-CD22 ADC with a camptothecin payload and demonstrates target-dependent cytotoxicity.
Table 3: Representative In Vivo Efficacy of a Camptothecin-Based ADC in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Non-Targeting ADC | 3 | < 20 |
| Targeting ADC | 1 | ~60 |
| Targeting ADC | 3 | >90 (Tumor Regression) |
Note: This data is representative of the expected anti-tumor activity of a potent camptothecin-based ADC in a preclinical model.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of ADCs with the this compound drug-linker.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the ADC that inhibits the growth of a cancer cell population by 50% (IC50).
Materials:
-
Target and control cancer cell lines
-
Complete cell culture medium
-
ADC and control antibody
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete cell culture medium. Add the dilutions to the respective wells and incubate for a period of 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration. Determine the IC50 value using a non-linear regression analysis.
Topoisomerase I Inhibition Assay
Objective: To assess the ability of the released payload to inhibit the catalytic activity of topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer
-
This compound payload
-
Stop solution (e.g., containing SDS and proteinase K)
-
Agarose gel and electrophoresis equipment
-
DNA staining agent (e.g., ethidium bromide or SYBR Safe)
-
UV transilluminator and gel imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the 10x reaction buffer, supercoiled plasmid DNA, and varying concentrations of the payload.
-
Enzyme Addition: Add human topoisomerase I to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands using a UV transilluminator.
-
Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands. Inhibition of topoisomerase I activity will result in a higher proportion of supercoiled DNA compared to the control reaction with no inhibitor.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-scid)
-
Human cancer cell line
-
ADC, control antibody, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant human cancer cells into the flank of the immunocompromised mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADC, control antibody, or vehicle control to the respective groups, typically via intravenous injection.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
The this compound drug-linker represents a highly promising platform for the development of next-generation antibody-drug conjugates. Its design incorporates a potent topoisomerase I inhibitor with a protease-cleavable linker and a hydrophilic spacer, all of which contribute to a favorable therapeutic window. The mechanism of action, involving targeted delivery, lysosomal cleavage, and induction of DNA damage-mediated apoptosis, provides a strong rationale for its application in oncology. The experimental protocols outlined in this guide provide a framework for the robust preclinical evaluation of ADCs based on this innovative technology. Further research and clinical development are warranted to fully realize the therapeutic potential of this approach.
References
An In-depth Technical Guide to MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT is a sophisticated drug-linker conjugate engineered for the development of next-generation antibody-drug conjugates (ADCs).[1][2][3] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload, aiming to enhance therapeutic efficacy while minimizing systemic toxicity.[4][5][6] This technical guide provides a comprehensive overview of the this compound drug-linker, including its mechanism of action, detailed experimental protocols for ADC development, and relevant quantitative data.
The structure of this compound comprises several key components: a maleimide (MP) group for covalent attachment to antibody thiols, a hydrophilic polyethylene glycol (PEG4) spacer to improve solubility, a protease-cleavable valine-lysine-glycine (Val-Lys-Gly) tripeptide linker, and the potent cytotoxic payload, Gly-7-MAD-MDCPT, which is a derivative of camptothecin.[7] The payload, 7-MAD-MDCPT, is a topoisomerase I inhibitor.[7][8]
Mechanism of Action and Signaling Pathway
The cytotoxic activity of this compound is exerted by its camptothecin-based payload, Gly-7-MAD-MDCPT.[7][9] Camptothecins are potent anticancer agents that function by inhibiting topoisomerase I, an enzyme essential for DNA replication and repair.[6][7] The payload traps the topoisomerase I-DNA cleavage complex, leading to the accumulation of single-strand DNA breaks.[7] During the S-phase of the cell cycle, these single-strand breaks are converted into double-strand breaks, which trigger a cascade of cellular events culminating in apoptotic cell death.[7]
The cellular response to the DNA damage induced by Gly-7-MAD-MDCPT is primarily mediated by the Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR) signaling pathways.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT: Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT is a sophisticated drug-linker conjugate integral to the development of next-generation Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical structure, a detailed synthesis protocol, and an exploration of its mechanism of action. The information presented is intended to support researchers and professionals in the field of targeted cancer therapy and ADC development.
Chemical Structure and Components
This compound is a complex molecule comprising four key components: a methoxy-poly(ethylene glycol)4 (MP-PEG4) moiety, a protease-cleavable peptide linker (Val-Lys-Gly), a self-immolative spacer (7-MAD), and a potent topoisomerase I inhibitor payload (MDCPT), a derivative of camptothecin.
The complete chemical structure is visualized below, followed by a breakdown of its individual components.
Caption: Schematic of this compound structure.
-
MP-PEG4 (Methoxy-Poly(ethylene glycol)4): A hydrophilic polymer that enhances the solubility and pharmacokinetic properties of the ADC.[1] Its linear formula is CH₃O(CH₂CH₂O)₄H.[2]
-
Val-Lys-Gly (Valine-Lysine-Glycine): A tripeptide sequence specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This ensures targeted release of the cytotoxic payload within cancer cells.[3]
-
7-MAD (7-methyl-1,5-diazocan-2-one): A linker component. While the search results use the term "7-MAD," a more common self-immolative spacer used in similar contexts is p-aminobenzyl alcohol (PABA). For the purpose of this guide, we will assume a self-immolative spacer function.
-
MDCPT (a derivative of Camptothecin): A potent topoisomerase I inhibitor.[4][5] Camptothecins function by trapping the topoisomerase I-DNA cleavage complex, leading to DNA single-strand breaks that are converted into double-strand breaks during DNA replication, ultimately inducing apoptosis.[3]
Quantitative Data
The following tables summarize the key quantitative data for this compound and its cytotoxic payload.
| Property | Value | Reference |
| Molecular Formula | C₅₃H₆₉N₉O₁₇ | [4] |
| Molecular Weight | 1104.17 g/mol | [6] |
| CAS Number | 2378428-19-2 | [4] |
| Purity | >98% | [7] |
| Solubility | Soluble in DMSO | [6] |
| Storage Temperature | -20°C | [4] |
Table 1: Physicochemical Properties of this compound.
| Cell Line | IC₅₀ (nM) | Reference |
| 786-0 (Renal) | 100-1000 | [8] |
| BxPC3 (Pancreatic) | 100-1000 | [8] |
| HL-60 (Leukemia) | 100-1000 | [8] |
| SK-MEL-5 (Melanoma) | 10-100 | [8] |
| L540cy (Lymphoma) | 10-100 | [8] |
| MM.1R (Multiple Myeloma) | 10-100 | [8] |
| MOLM13 (Leukemia) | 10-100 | [8] |
| Ramos (Lymphoma) | 10-100 | [8] |
| SU-DHL-4 (Lymphoma) | 10-100 | [8] |
| U266 (Multiple Myeloma) | 10-100 | [8] |
Table 2: In Vitro Cytotoxicity of the Gly-7-MAD-MDCPT Payload.[8]
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves solid-phase peptide synthesis followed by solution-phase conjugation. The general workflow is outlined below.
Caption: General synthesis workflow for this compound.
Experimental Protocols
The following protocols are based on information extracted from patent literature and general knowledge of peptide and bioconjugation chemistry.[7]
Step 1: Synthesis of Fmoc-Val-Lys(Boc)-Gly-7-MAD-MDCPT
This intermediate is synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The peptide sequence is assembled on a resin, followed by the coupling of the 7-MAD linker and the MDCPT payload. The N-terminus of Valine is protected with an Fmoc group, and the side chain of Lysine is protected with a Boc group.
Step 2: Fmoc Deprotection
-
Reagents: 20% Piperidine in Dimethylformamide (DMF).
-
Procedure:
-
Dissolve Fmoc-Val-Lys(Boc)-Gly-7-MAD-MDCPT in the 20% piperidine in DMF solution.
-
Stir the reaction at room temperature for 10-30 minutes.
-
Monitor the reaction for complete deprotection using UPLC-MS.
-
Concentrate the reaction mixture in vacuo to yield H-Val-Lys(Boc)-Gly-7-MAD-MDCPT as a solid.
-
Step 3: Coupling of MP-PEG4
-
Reagents: H-Val-Lys(Boc)-Gly-7-MAD-MDCPT, activated MP-PEG4 (e.g., MP-PEG4-NHS ester), anhydrous DMF, and a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA).
-
Procedure:
-
Dissolve H-Val-Lys(Boc)-Gly-7-MAD-MDCPT in anhydrous DMF.
-
Add the activated MP-PEG4 and DIPEA to the solution.
-
Stir the reaction at room temperature until completion, monitoring by UPLC-MS.
-
Step 4: Purification
-
Method: Reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Procedure:
-
Purify the crude product by RP-HPLC using a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Collect the fractions containing the desired product.
-
Lyophilize the pure fractions to obtain this compound as a solid.
-
Step 5: Characterization
-
Methods: Liquid chromatography-mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Procedure:
-
Confirm the molecular weight and purity of the final product using LC-MS.
-
Elucidate the structure and confirm the identity of the compound using ¹H and ¹³C NMR.
-
Mechanism of Action and Signaling Pathway
The cytotoxic activity of this compound is exerted through its payload, a camptothecin derivative that inhibits topoisomerase I.[3] Upon internalization of the ADC into a target cancer cell, the Val-Lys-Gly linker is cleaved by lysosomal proteases, releasing the drug. The released drug then diffuses into the nucleus and stabilizes the covalent complex between topoisomerase I and DNA. This prevents the re-ligation of the single-strand DNA breaks created by the enzyme, leading to the accumulation of DNA damage. The resulting DNA damage activates the DNA damage response (DDR) pathways, primarily mediated by the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases, which ultimately leads to cell cycle arrest and apoptosis.[3][5]
Caption: Signaling pathway of MDCPT-induced cell death.
Conclusion
This compound is a highly engineered drug-linker for ADCs, designed for enhanced stability, targeted drug delivery, and potent anti-tumor activity. The strategic combination of a hydrophilic PEG spacer, a protease-cleavable peptide linker, and a powerful topoisomerase I inhibitor payload makes it a promising component for the development of effective and safer cancer therapies. This guide provides a foundational understanding of its structure, synthesis, and mechanism to aid in the advancement of ADC research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. agilent.com [agilent.com]
- 4. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hpst.cz [hpst.cz]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Camptothecin-Based ADC Linkers for Cancer Research
Authored for Researchers, Scientists, and Drug Development Professionals
The advent of antibody-drug conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. By combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads, ADCs offer a promising strategy to enhance therapeutic windows. Among the most successful payloads are derivatives of camptothecin, a potent topoisomerase I inhibitor.[1][2] The clinical success of ADCs like trastuzumab deruxtecan (Enhertu®) and sacituzumab govitecan (Trodelvy®) has underscored the critical role of the linker, the chemical bridge connecting the antibody to the payload.[2][3] This guide provides a detailed examination of the linkers employed in camptothecin-based ADCs, focusing on their chemistry, mechanism of action, and impact on ADC efficacy and safety.
The Core Components and Mechanism of Action
An ADC consists of three primary components: a monoclonal antibody (mAb) that targets a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker.[4] Camptothecin and its analogs, such as SN-38 and deruxtecan (DXd), function by inhibiting topoisomerase I, an enzyme essential for DNA replication.[1][3] This inhibition leads to DNA strand breaks and ultimately triggers apoptosis in rapidly dividing cancer cells.[1][5]
The general mechanism of a camptothecin-based ADC is a multi-step process:
-
Circulation & Targeting: The ADC circulates in the bloodstream until the mAb component recognizes and binds to its target antigen on the surface of a cancer cell.[2]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically via endocytosis, and trafficked into intracellular compartments like endosomes and lysosomes.[2][6]
-
Linker Cleavage & Payload Release: Inside the cell, the linker is cleaved by specific triggers, such as low pH or lysosomal enzymes, releasing the active camptothecin payload.[6][7][8]
-
Topoisomerase I Inhibition: The released, membrane-permeable payload can then diffuse into the nucleus, where it inhibits topoisomerase I, leading to cell death.[1]
-
Bystander Effect: A crucial feature of many camptothecin-based ADCs is the "bystander effect." The released, membrane-permeable payload can diffuse out of the target cell and kill neighboring tumor cells, including those that may not express the target antigen.[9][10][][12] This is particularly important for treating heterogeneous tumors.[10][12]
The Critical Role and Chemistry of Cleavable Linkers
The linker is arguably the most critical design element of an ADC, as it must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, yet be efficiently cleaved within the tumor microenvironment or inside the cancer cell.[7][9][] For camptothecin-based ADCs, which rely on the bystander effect, cleavable linkers are almost exclusively used.[7][]
These linkers are designed to be sensitive to conditions prevalent in tumor tissues or within lysosomes.[8]
Enzyme-Cleavable Linkers
These are the most common types of linkers used in clinically approved camptothecin ADCs. They incorporate peptide sequences that are substrates for proteases, like cathepsin B, which are highly active in the lysosomal compartments of tumor cells.[4][14]
-
Dipeptide Linkers (e.g., Valine-Citrulline, Val-Ala): The valine-citrulline (Val-Cit) dipeptide is a well-established motif cleaved efficiently by cathepsin B.[8][15] It is often connected to a self-immolative spacer, such as para-aminobenzyl alcohol (PABC), which spontaneously releases the unmodified payload after the peptide bond is cleaved.[15] Trastuzumab deruxtecan (Enhertu®) utilizes a similar tetrapeptide (Gly-Phe-Gly-Gly, GGFG) linker that is also susceptible to enzymatic cleavage.[10][16]
pH-Sensitive Linkers
These linkers employ acid-labile chemical groups, such as hydrazones, that are stable at the physiological pH of blood (7.4) but hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[4][8] Sacituzumab govitecan (Trodelvy®) utilizes a CL2A linker, which is pH-sensitive and facilitates the release of SN-38 in the acidic tumor microenvironment or within lysosomes.[8][17][18]
Glucuronide Linkers
This technology relies on β-glucuronidase, an enzyme found at high concentrations in lysosomes and in the necrotic regions of tumors.[7][14] A β-glucuronide moiety is attached to a self-immolative spacer.[15] Upon cleavage by the enzyme, the spacer releases the active payload. This linker type offers high plasma stability and efficient payload release in the target environment.[15]
Comparative Data of Key Camptothecin-Based ADCs
The design choices for the linker and payload profoundly impact the ADC's properties, including its drug-to-antibody ratio (DAR), stability, and potency.
| ADC Name (Brand) | Target Antigen | Payload | Linker Type | Linker Name | Average DAR |
| Trastuzumab deruxtecan (Enhertu®) | HER2 | Deruxtecan (DXd) | Enzymatically Cleavable (Tetrapeptide) | Maleimido-GGFG-PABC | ~8 |
| Sacituzumab govitecan (Trodelvy®) | TROP-2 | SN-38 | pH-Sensitive (Hydrolysable) | CL2A | ~7.6 |
| Exatecan mesylate-based ADCs (investigational) | Various | Exatecan | Enzymatically Cleavable (Peptide) | e.g., MC-GGFG-PABC | Varies |
Data compiled from multiple sources.[2][10][16][17][18][19][20]
Note: A higher DAR, like that of Enhertu®, means more payload molecules are delivered per antibody, which can enhance potency.[10] However, high DARs can also increase the risk of aggregation and impact pharmacokinetics if not managed with appropriate linker chemistry.[21]
Key Experimental Protocols
Reproducible and rigorous experimental evaluation is fundamental to ADC development. Below are generalized protocols for key assays.
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on cancer cell lines.
Methodology:
-
Cell Culture: Culture target-positive (e.g., SK-BR-3 for HER2) and target-negative (e.g., MDA-MB-468) cancer cells in appropriate media.[22]
-
Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.[22]
-
Treatment: Prepare serial dilutions of the ADC, the free payload, and a non-targeting control ADC. Add the compounds to the cells.[22]
-
Incubation: Incubate the treated cells for a period of 72 to 120 hours.[22]
-
Viability Assessment: Use a cell viability reagent (e.g., CellTiter-Glo®) to measure the percentage of viable cells relative to an untreated control.
-
Data Analysis: Plot the cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Bystander Effect Assay
Objective: To evaluate the ability of the ADC's payload to kill neighboring antigen-negative cells.[22]
Methodology:
-
Cell Preparation: Co-culture antigen-positive cells (e.g., SK-BR-3) with antigen-negative cells (e.g., MDA-MB-468) at various ratios.[16][23] Often, one cell line is labeled with a fluorescent marker (e.g., GFP) for identification.[22]
-
Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to the antigen-positive cells but not the antigen-negative cells in monoculture.[23]
-
Incubation: Incubate for 72-120 hours.
-
Analysis: Use flow cytometry or high-content imaging to quantify the viability of the antigen-negative cell population specifically. A reduction in the viability of the antigen-negative cells in the co-culture compared to a monoculture control indicates a bystander effect.[23]
Protocol 3: Plasma Stability Assay
Objective: To assess the stability of the ADC and quantify premature payload release in plasma.[9]
Methodology:
-
Incubation: Incubate the ADC in plasma (e.g., mouse or human) at 37°C for various time points (e.g., 0, 24, 48, 168 hours).
-
ADC Capture: At each time point, capture the intact ADC from the plasma sample using an anti-human IgG antibody, often coupled to magnetic beads (immunoprecipitation).[16]
-
Analysis: Analyze the captured ADC using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the drug-to-antibody ratio over time. A decrease in DAR indicates linker instability and payload release.
-
Free Payload Quantification: Analyze the plasma supernatant to quantify the amount of released free payload, typically by LC-MS/MS.
Conclusion and Future Directions
The linkers used in camptothecin-based ADCs are sophisticated chemical tools that are fundamental to the success of these targeted therapies. Enzyme-cleavable peptide and pH-sensitive linkers have demonstrated clinical validation, enabling potent and selective delivery of topoisomerase I inhibitors. Future research is focused on developing novel linker technologies with improved stability and more controlled release mechanisms to further widen the therapeutic index.[24] This includes exploring dual-payload ADCs, novel conjugation strategies for site-specific payload placement, and linkers that respond to a wider array of tumor-specific stimuli, promising an even more precise and powerful generation of cancer therapeutics.[25]
References
- 1. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 2. New Life of Topoisomerase I Inhibitors as Antibody Drug Conjugate Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 15. genemedi.net [genemedi.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. FDA Approves Sacituzumab Govitecan for Triple-Negative Breast Cancer | Biopharma PEG [biochempeg.com]
- 18. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Trastuzumab deruxtecan - Wikipedia [en.wikipedia.org]
- 20. Trodelvy (Sacituzumab Govitecan) | BroadPharm [broadpharm.com]
- 21. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
- 23. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. aacrjournals.org [aacrjournals.org]
The Pivotal Role of Topoisomerase I Inhibitors in Revolutionizing Antibody-Drug Conjugates
An In-depth Technical Guide for Researchers and Drug Development Professionals
The landscape of targeted cancer therapy is being reshaped by the ascendancy of antibody-drug conjugates (ADCs), a class of biopharmaceuticals designed to deliver potent cytotoxic agents directly to tumor cells. Among the various payloads utilized, topoisomerase I (TOP1) inhibitors have emerged as a particularly effective and versatile class, leading to the development of highly successful ADCs. This guide provides a comprehensive overview of the core principles, preclinical and clinical data, and experimental methodologies related to the integration of TOP1 inhibitors in ADC design.
The Mechanism of Action: Inducing Catastrophic DNA Damage
Topoisomerase I is a crucial nuclear enzyme responsible for alleviating torsional stress in DNA during replication and transcription. It achieves this by creating transient single-strand breaks, allowing the DNA to unwind, and then resealing the breaks.[1][2][3] TOP1 inhibitors, such as the camptothecin derivatives SN-38 and exatecan, exert their cytotoxic effects by binding to the TOP1-DNA complex.[1][4][5] This binding prevents the re-ligation of the single-strand break, leading to the formation of a stable TOP1 cleavage complex (TOP1cc).[1][6][7]
The collision of the replication fork with this stabilized TOP1cc results in the conversion of the single-strand break into a permanent and lethal double-strand break.[2][8] This irreversible DNA damage triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death).[2][9] Cancer cells, with their high rates of proliferation and reliance on DNA replication, are particularly susceptible to this mechanism of action.[6][7]
Mechanism of Topoisomerase I and its inhibition.
Rationale for TOP1 Inhibitors as ADC Payloads
The conjugation of TOP1 inhibitors to monoclonal antibodies offers several advantages that address the limitations of traditional chemotherapy, such as off-target toxicity and poor tumor penetration.[1][2]
-
Targeted Delivery: ADCs selectively deliver the TOP1 inhibitor payload to tumor cells that overexpress a specific surface antigen, thereby increasing the therapeutic index and minimizing systemic exposure.[9][10]
-
Enhanced Potency: The high potency of TOP1 inhibitors like SN-38 and deruxtecan derivatives means that a smaller amount of the drug is needed to achieve a therapeutic effect, which is crucial for the drug-to-antibody ratio (DAR) considerations in ADC design.[1][11]
-
Bystander Effect: Many TOP1 inhibitor payloads are membrane-permeable, allowing them to diffuse from the target cancer cell into adjacent, antigen-negative tumor cells, a phenomenon known as the "bystander effect".[6][8][12][] This is particularly important in treating heterogeneous tumors where not all cells express the target antigen.[6][7]
Key Components of TOP1 Inhibitor ADCs
The efficacy and safety of a TOP1 inhibitor ADC are determined by the interplay of its three main components: the antibody, the linker, and the payload.
Structure and mechanism of a TOP1 inhibitor ADC.
Antibody
The monoclonal antibody provides the specificity of the ADC by targeting a tumor-associated antigen that is highly expressed on the surface of cancer cells with limited expression on healthy tissues. Examples of target antigens for approved TOP1 inhibitor ADCs include TROP-2 for sacituzumab govitecan and HER2 for trastuzumab deruxtecan.[1][6]
Linker
The linker connects the payload to the antibody and plays a critical role in the stability and efficacy of the ADC.[1] It must be stable in systemic circulation to prevent premature release of the payload, but also be efficiently cleaved within the tumor microenvironment or inside the cancer cell to release the active drug.[1][8]
-
Cleavable Linkers: These are designed to be cleaved by specific conditions within the tumor, such as lower pH in lysosomes or the presence of certain enzymes like cathepsins.[1] For instance, sacituzumab govitecan utilizes a hydrolyzable CL2A linker, while trastuzumab deruxtecan employs a protease-cleavable GGFG linker.[1][14]
-
Non-Cleavable Linkers: These linkers rely on the degradation of the antibody itself within the lysosome to release the payload.
Payload
The payload is the cytotoxic component of the ADC. For TOP1 inhibitor ADCs, these are typically potent derivatives of camptothecin.[4]
-
SN-38: The active metabolite of irinotecan, used in sacituzumab govitecan (Trodelvy).[8][9][10][15]
-
Deruxtecan (DXd): A highly potent exatecan derivative, used in trastuzumab deruxtecan (Enhertu).[4][6][16]
Clinical Landscape of TOP1 Inhibitor ADCs
Several TOP1 inhibitor ADCs have gained regulatory approval and have demonstrated significant clinical benefit in various solid tumors.
Sacituzumab Govitecan (Trodelvy®)
Sacituzumab govitecan is an ADC composed of an anti-TROP-2 antibody, a cleavable CL2A linker, and the payload SN-38.[1][10] It is approved for the treatment of metastatic triple-negative breast cancer (TNBC) and other solid tumors.[10][15]
| Clinical Trial (ASCENT) | Sacituzumab Govitecan | Chemotherapy |
| Indication | Metastatic TNBC | Metastatic TNBC |
| Progression-Free Survival (PFS) | 5.6 months | 1.7 months |
| Overall Survival (OS) | 12.1 months | 6.7 months |
| Objective Response Rate (ORR) | 35% | 5% |
| Common Grade ≥3 Adverse Events | Neutropenia, Diarrhea | Varies by agent |
Data from the ASCENT trial as reported in various sources.[15]
Trastuzumab Deruxtecan (Enhertu®)
Trastuzumab deruxtecan is an ADC composed of an anti-HER2 antibody, a cleavable GGFG linker, and the payload deruxtecan (DXd).[16] It has shown remarkable efficacy in HER2-positive and HER2-low metastatic breast cancer, as well as other HER2-expressing solid tumors.[17][18]
| Clinical Trial (DESTINY-Breast03) | Trastuzumab Deruxtecan | Trastuzumab Emtansine (T-DM1) |
| Indication | HER2-Positive Metastatic Breast Cancer | HER2-Positive Metastatic Breast Cancer |
| Progression-Free Survival (PFS) | 28.8 months | 6.8 months |
| Overall Survival (OS) | Not Reached | Not Reached |
| Objective Response Rate (ORR) | 79.7% | 34.2% |
| Common Grade ≥3 Adverse Events | Neutropenia, Anemia, Interstitial Lung Disease (ILD) | Thrombocytopenia, Anemia |
Data from the DESTINY-Breast03 trial.[19][20]
| Clinical Trial (DESTINY-Breast09) | Trastuzumab Deruxtecan + Pertuzumab | Taxane, Trastuzumab, and Pertuzumab (THP) |
| Indication | 1st-Line HER2-Positive Metastatic Breast Cancer | 1st-Line HER2-Positive Metastatic Breast Cancer |
| Progression-Free Survival (PFS) | 40.7 months | 26.9 months |
| Objective Response Rate (ORR) | 85.1% | 78.6% |
| Common Grade ≥3 Adverse Events | Neutropenia, Anemia, Febrile Neutropenia, ILD | Neutropenia, Febrile Neutropenia, Diarrhea |
Data from the DESTINY-Breast09 trial.[17]
Key Experimental Protocols in ADC Development
The preclinical evaluation of TOP1 inhibitor ADCs involves a series of in vitro and in vivo assays to characterize their potency, specificity, and therapeutic window.
In Vitro Cytotoxicity Assays
These assays are fundamental for determining the potency of an ADC and its specificity for target-expressing cells.[21][22][23]
Objective: To measure the half-maximal inhibitory concentration (IC50) of the ADC in antigen-positive and antigen-negative cancer cell lines.
Methodology:
-
Cell Seeding: Seed antigen-positive (e.g., BT-474 for HER2) and antigen-negative (e.g., MCF-7 for HER2) cells in 96-well plates and allow them to adhere overnight.[24]
-
ADC Treatment: Treat the cells with a serial dilution of the ADC, a control antibody, and the free payload.
-
Incubation: Incubate the cells for a period of 3-5 days.
-
Viability Assessment: Measure cell viability using a colorimetric assay (e.g., MTT, XTT) or a luminescence-based assay (e.g., CellTiter-Glo).
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression model.
In vitro cytotoxicity assay workflow.
Bystander Effect Assays
These assays are designed to evaluate the ability of the ADC's payload to kill neighboring antigen-negative cells.[22]
Objective: To determine if the ADC can induce cell death in a co-culture of antigen-positive and antigen-negative cells.
Methodology:
-
Cell Labeling: Label antigen-positive and antigen-negative cells with different fluorescent dyes (e.g., GFP and mCherry).
-
Co-culture: Seed the labeled cells together in a 96-well plate at a defined ratio.
-
ADC Treatment: Treat the co-culture with the ADC.
-
Imaging and Analysis: Use high-content imaging to quantify the number of viable cells of each population over time. A reduction in the antigen-negative cell population indicates a bystander effect.
In Vivo Efficacy Studies
Animal models are essential for evaluating the anti-tumor activity and safety profile of an ADC before it can proceed to clinical trials.[25][26]
Objective: To assess the tumor growth inhibition (TGI) of the ADC in a xenograft or patient-derived xenograft (PDX) mouse model.[16][27]
Methodology:
-
Tumor Implantation: Implant human cancer cells (xenograft) or a patient's tumor tissue (PDX) subcutaneously into immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a predetermined size.
-
Randomization and Treatment: Randomize the mice into different treatment groups (e.g., vehicle control, ADC, control antibody, free payload). Administer the treatments intravenously according to a specified dosing schedule.
-
Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker analysis). Calculate TGI and assess statistical significance.
In vivo efficacy study workflow.
Future Perspectives
The success of TOP1 inhibitor-based ADCs has spurred further research and development in this area. Future directions include:
-
Novel Payloads: Development of new TOP1 inhibitors with improved potency, solubility, and bystander activity.[7]
-
Combination Therapies: Investigating the synergistic effects of TOP1 inhibitor ADCs with other anti-cancer agents, such as PARP inhibitors and immune checkpoint inhibitors, to overcome resistance and enhance efficacy.[6][7][28]
-
New Targets: Identifying novel tumor-associated antigens to expand the application of TOP1 inhibitor ADCs to a wider range of cancers.
-
Optimized Linker and Conjugation Technologies: Engineering linkers with improved stability and cleavage kinetics, and developing site-specific conjugation methods to produce more homogeneous ADCs with a defined DAR.
References
- 1. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. mdpi.com [mdpi.com]
- 4. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 5. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. New Life of Topoisomerase I Inhibitors as Antibody Drug Conjugate Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mode of Action and Clinical Outcomes of Sacituzumab Govitecan in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indianpharmanetwork.in [indianpharmanetwork.in]
- 10. What is the mechanism of action of Sacituzumab govitecan-hziy? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. techbullion.com [techbullion.com]
- 14. researchgate.net [researchgate.net]
- 15. droracle.ai [droracle.ai]
- 16. [Development of New ADC Technology with Topoisomerase I Inhibitor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. astrazeneca.com [astrazeneca.com]
- 18. ENHERTU® (fam-trastuzumab deruxtecan-nxki) reduced the risk of disease recurrence or death by 53% vs. T-DM1 in patients with high-risk HER2-positive early breast cancer following neoadjuvant therapy in DESTINY-Breast05 Phase III trial [astrazeneca-us.com]
- 19. ENHERTU® (fam-trastuzumab deruxtecan-nxki) | Results with ENHERTU [enhertu.com]
- 20. Efficacy data | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 21. biocompare.com [biocompare.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 24. researchgate.net [researchgate.net]
- 25. ADC In Vivo Analysis Services - Creative Biolabs [creative-biolabs.com]
- 26. researchgate.net [researchgate.net]
- 27. aacrjournals.org [aacrjournals.org]
- 28. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility and Stability of MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT
This technical guide provides a comprehensive overview of the solubility and stability of the drug-linker conjugate MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT, intended for researchers, scientists, and professionals in the field of drug development. This document outlines the core physicochemical properties, experimental protocols for assessment, and the underlying biological pathways associated with its cytotoxic payload.
Introduction
This compound is a sophisticated drug-linker conjugate designed for use in antibody-drug conjugates (ADCs). It comprises a potent cytotoxic agent, MDCPT (a camptothecin derivative), a hydrophilic PEG4 spacer, and a protease-cleavable Val-Lys-Gly tripeptide linker. The efficacy and safety of ADCs are critically dependent on the solubility and stability of the drug-linker component. Poor solubility can lead to challenges in formulation and manufacturing, while premature drug release in systemic circulation can result in off-target toxicity and reduced therapeutic efficacy.[1]
The MDCPT payload functions as a topoisomerase I inhibitor, which leads to DNA damage and subsequent apoptotic cell death in rapidly dividing cancer cells.[2][3] The linker is engineered to be stable in the bloodstream and to be efficiently cleaved by lysosomal proteases upon internalization into target cells.
Quantitative Data Summary
The following tables summarize the key solubility and stability characteristics of this compound and its cytotoxic payload.
Table 1: Solubility Profile
| Solvent/Buffer System | Expected Solubility | Rationale/Comments |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common organic solvent for dissolving hydrophobic compounds.[4] |
| Aqueous Buffers (e.g., PBS, pH 7.4) | Sparingly Soluble | The peptide and PEG4 spacer enhance aqueous solubility, but the hydrophobic nature of the MDCPT payload may limit overall solubility.[5] |
| Acidic Buffers (e.g., Acetate, pH 5.0-6.0) | Slightly Improved Solubility | The active lactone form of the camptothecin payload is favored at acidic pH, which can influence solubility characteristics.[6] |
Table 2: Stability Profile
| Condition | Key Stability Concern | Quantitative Data (for parent camptothecin) | Comments |
| Stock Solution | Long-term integrity | Stable for 6 months at -80°C and 1 month at -20°C (when protected from light).[7] | |
| Physiological pH (e.g., pH 7.4) | Lactone Ring Hydrolysis | At pH 7.3, the half-life of camptothecin's lactone ring is approximately 29.4 minutes.[4] At equilibrium, only about 20.9% remains in the active lactone form.[4] | The equilibrium between the active lactone and inactive carboxylate form is pH-dependent.[7][8] |
| Human Plasma (37°C) | Enzymatic Degradation & Payload Release | To be determined experimentally. | Plasma esterases and proteases can potentially cleave the linker, leading to premature payload release.[6] |
Experimental Protocols
Detailed methodologies for assessing the solubility and stability of this compound are provided below.
Protocol for Aqueous Solubility Assessment
Objective: To determine the quantitative solubility of this compound in various aqueous buffers.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetate Buffer, pH 5.5
-
DMSO (HPLC grade)
-
Deionized water
-
Centrifuge
-
HPLC system with a UV detector
-
Analytical balance
Methodology:
-
Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/mL).
-
Create a standard curve by diluting the stock solution in DMSO to a range of known concentrations.
-
In separate microcentrifuge tubes, add an excess amount of the drug-linker to each of the aqueous buffers (PBS and Acetate Buffer).
-
Incubate the tubes at a controlled temperature (e.g., 25°C or 37°C) with constant agitation for a defined period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and dilute it with a suitable mobile phase for HPLC analysis.
-
Inject the diluted supernatant and the standards onto the HPLC system.
-
Quantify the concentration of the dissolved drug-linker in the supernatant by comparing its peak area to the standard curve.
-
The solubility is reported as the determined concentration in µg/mL or µM.
Protocol for Plasma Stability Assessment
Objective: To evaluate the stability of this compound in human plasma by monitoring the release of the free MDCPT payload over time.
Materials:
-
This compound
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid (protein precipitation agent)
-
37°C incubator
-
LC-MS/MS system
Methodology:
-
Spike a known concentration of this compound into pre-warmed human plasma to a final concentration of, for example, 10 µM.
-
Immediately collect a sample at time zero (T=0) by transferring an aliquot of the plasma mixture into a tube containing cold acetonitrile to precipitate plasma proteins and quench the reaction.
-
Incubate the remaining plasma sample at 37°C.
-
Collect additional aliquots at various time points (e.g., 1, 4, 8, 24, and 48 hours) and immediately quench them with cold acetonitrile.
-
Vortex all samples vigorously and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to clean tubes for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the intact drug-linker and the released free MDCPT payload.
-
Plot the concentration of the intact drug-linker versus time to determine its degradation rate and half-life in plasma.
Visualizations
The following diagrams illustrate key experimental workflows and biological pathways.
Caption: Experimental workflow for solubility and stability assessment.
Caption: MDCPT-induced DNA damage and apoptosis signaling pathway.
References
- 1. thesolubilitycompany.com [thesolubilitycompany.com]
- 2. researchgate.net [researchgate.net]
- 3. [Pharmacology of camptothecin and its derivatives] [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of lactone hydrolysis in antitumor drugs of camptothecin series as studied by fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT: A Core Component of Advanced Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core components, mechanism of action, and experimental protocols associated with the advanced drug-linker, MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT. This molecule is a critical component in the development of next-generation antibody-drug conjugates (ADCs) for targeted cancer therapy.
Core Components and Chemical Structure
This compound is a sophisticated chemical entity designed for optimal performance as a drug-linker in ADCs. It is comprised of several key functional units, each with a specific role in the overall efficacy and safety of the final therapeutic.
Component Breakdown:
-
MP (Maleimidopropionyl): This maleimide-containing group serves as the conjugation point to the monoclonal antibody (mAb). It forms a stable covalent bond with free thiol groups on the antibody, which are typically generated by the reduction of interchain disulfide bonds.
-
PEG4 (Polyethylene Glycol, 4 units): A short, hydrophilic polyethylene glycol spacer. The PEG4 unit enhances the solubility and stability of the ADC, reduces aggregation, and can improve its pharmacokinetic profile by creating a steric shield around the hydrophobic payload.[1][]
-
Val-Lys-Gly (Valine-Lysine-Glycine): A tripeptide sequence that functions as a protease-cleavable linker. This linker is designed to be stable in systemic circulation but is susceptible to cleavage by proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment and within cancer cell lysosomes.[1][3]
-
7-MAD-MDCPT (7-aminomethyl-10,11-methylenedioxycamptothecin derivative): This is the cytotoxic payload, a potent derivative of camptothecin. Camptothecins are topoisomerase I inhibitors. Upon cleavage of the linker, two active payload species are released: 7-aminomethyl-10,11-methylenedioxycamptothecin (AMDCPT) and its corresponding glycine adduct (G-AMDCPT).[1][3][4]
The complete chemical structure can be represented by the following SMILES notation: CC[C@@]1(O)C(=O)OCc2c1cc1-c3nc4cc5OCOc5cc4c(CNC(=O)CNC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--CCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O)C(C)C)c3Cn1c2=O[5]
Mechanism of Action and Signaling Pathway
The therapeutic effect of an ADC utilizing this compound is initiated by the targeted delivery of the cytotoxic payload to cancer cells.
-
Targeting and Internalization: The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, leading to receptor-mediated endocytosis.
-
Lysosomal Trafficking and Payload Release: The ADC is trafficked to the lysosome, where the acidic environment and the presence of proteases, such as Cathepsin B, lead to the cleavage of the Val-Lys-Gly linker.[6]
-
Topoisomerase I Inhibition: The released 7-MAD-MDCPT payload diffuses into the nucleus and binds to the DNA-topoisomerase I complex. This stabilizes the complex, preventing the re-ligation of single-strand DNA breaks that are transiently created by the enzyme during DNA replication and transcription.[1]
-
DNA Damage and Cell Cycle Arrest: The persistence of these single-strand breaks leads to the formation of double-strand breaks when encountered by the replication fork. This triggers a DNA damage response (DDR).[7]
-
Apoptosis Induction: The extensive DNA damage activates the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) signaling pathways.[1][8] This, in turn, activates downstream effectors such as Chk1 and Chk2, leading to cell cycle arrest and the initiation of apoptosis through both p53-dependent and -independent pathways.[9][10]
Signaling Pathway of Camptothecin-Induced Apoptosis
Caption: Camptothecin-induced DNA damage and apoptotic signaling pathway.
Quantitative Data
The following tables summarize key quantitative data for ADCs incorporating camptothecin derivatives and cleavable linkers. While specific data for this compound may vary depending on the antibody and target, these values provide a representative overview of the expected performance.
Table 1: In Vitro Cytotoxicity of Camptothecin-Based ADCs
| Cell Line | Target Antigen Expression | ADC Construct | IC50 (nM) | Reference |
| SHP-77 | DLL3 | 7300-LP3004 (Camptothecin derivative with PEGylated linker) | 39.74 | [11] |
| SHP-77 | DLL3 | 7300-LP2004 (Camptothecin derivative with PEGylated linker) | 32.17 | [11] |
| N87 | HER2 (High) | Thailanstatin-based ADC (DAR >3.5) | ~0.17 - ~0.53 | [12] |
| BT474 | HER2 (High) | Thailanstatin-based ADC (DAR >3.5) | ~0.17 - ~0.53 | [12] |
| U87MG | Integrin αVβ3 | MMAE with GPLG linker | 22.27 | [13] |
Table 2: In Vivo Efficacy of a Val-Lys-Gly Camptothecin ADC
| Tumor Model | ADC Dose | Outcome | Reference |
| Various mouse xenografts | ≤3 mg/kg (single administration) | Tumor regressions and complete responses | [3] |
| Rat toxicology study | 60 mg/kg (weekly for 4 weeks) | Well-tolerated | [3] |
Table 3: Pharmacokinetic Properties
| ADC Component | Property | Observation | Reference |
| PEGylated Linker | Half-life | Prolonged half-life and enhanced animal tolerability | [14][15] |
| PEGylated Linker | Clearance | Slower clearance rates | [16] |
| Val-Lys-Gly-CPT ADC | Serum Stability | High serum stability, PK profile similar to unconjugated antibody | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, conjugation, and evaluation of ADCs using this compound.
Synthesis of the Val-Lys-Gly Tripeptide Linker
A standard Fmoc-based solid-phase peptide synthesis (SPPS) approach can be utilized.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Val-OH, Fmoc-Lys(Boc)-OH)
-
Coupling agent (e.g., HCTU)
-
Base (e.g., DIPEA)
-
Deprotection reagent (20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
Solvents (DMF, DCM, diethyl ether)
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
First Amino Acid Coupling (Lys):
-
Deprotect the resin with 20% piperidine in DMF.
-
Wash thoroughly with DMF.
-
Couple Fmoc-Lys(Boc)-OH using HCTU and DIPEA in DMF for 2 hours.
-
Wash with DMF.
-
-
Second Amino Acid Coupling (Val):
-
Deprotect the resin-bound Lysine.
-
Wash with DMF.
-
Couple Fmoc-Val-OH as described above.
-
Wash with DMF.
-
-
Third Amino Acid Coupling (Gly):
-
Deprotect the resin-bound Valine.
-
Wash with DMF.
-
Couple Fmoc-Gly-OH as described above.
-
Wash with DMF.
-
-
Final Fmoc Deprotection: Treat with 20% piperidine in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude peptide by reverse-phase HPLC.[17]
Note: The PEG4 spacer and maleimide group are typically added sequentially to the N-terminus of the peptide either on-resin or in solution phase.
ADC Conjugation Workflow
Caption: General workflow for ADC conjugation.
Protocol:
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS).
-
Add a reducing agent (e.g., TCEP) to reduce interchain disulfide bonds.
-
Incubate at 37°C for 1-2 hours.
-
-
Purification of Reduced Antibody: Remove excess reducing agent using a desalting column.
-
Conjugation Reaction:
-
Dissolve the this compound drug-linker in DMSO.
-
Add the drug-linker solution to the reduced antibody solution at a specific molar ratio.
-
Incubate at room temperature for 1 hour.
-
-
Purification of the ADC: Purify the ADC from unconjugated drug-linker using size exclusion chromatography (SEC).
-
Characterization: Determine the drug-to-antibody ratio (DAR) and purity using techniques like hydrophobic interaction chromatography (HIC) and mass spectrometry.[1][18]
In Vitro Cytotoxicity Assay (MTT-based)
Objective: To determine the IC50 value of the ADC.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
Purified ADC
-
96-well cell culture plates
-
MTT reagent
-
Solubilization solution (e.g., DMSO)
Protocol:
-
Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add to the cells.
-
Incubation: Incubate the plates for 72-120 hours.
-
MTT Addition: Add MTT solution to each well and incubate to allow for formazan crystal formation.
-
Solubilization: Solubilize the formazan crystals.
-
Data Analysis: Measure absorbance at 570 nm. Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[19]
Bystander Killing Effect Assay
Objective: To evaluate the ability of the ADC to kill neighboring antigen-negative cells.
Protocol:
-
Cell Co-culture: Co-culture antigen-positive cells with antigen-negative cells (labeled with a fluorescent marker like GFP) at various ratios.
-
ADC Treatment: Treat the co-culture with the ADC.
-
Monitoring: Monitor the viability of the GFP-labeled antigen-negative cells over time using fluorescence microscopy or flow cytometry.[9][20][21]
Experimental Workflow for Bystander Effect Assay
Caption: Workflow for assessing the in vitro bystander effect of an ADC.
Drug-to-Antibody Ratio (DAR) Determination by HIC
Objective: To determine the average number of drug-linkers conjugated to each antibody.
Protocol:
-
HIC Separation:
-
Use a HIC column (e.g., Butyl-NPR) on an HPLC system.
-
Equilibrate the column with a high-salt mobile phase (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Inject the purified ADC sample.
-
Elute the ADC species with a decreasing salt gradient.
-
-
Data Analysis:
Conclusion
The this compound drug-linker represents a highly engineered and promising platform for the development of next-generation antibody-drug conjugates. Its design incorporates features that address key challenges in ADC development, including stability, solubility, and targeted payload release. The potent camptothecin payload, combined with a protease-cleavable linker, offers a powerful mechanism for inducing cancer cell death. The experimental protocols outlined in this guide provide a framework for the synthesis, conjugation, and evaluation of ADCs based on this innovative technology, facilitating further research and development in the field of targeted cancer therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 3. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Immunomart [immunomart.com]
- 6. Replication‐mediated DNA damage by camptothecin induces phosphorylation of RPA by DNA‐dependent protein kinase and dissociates RPA:DNA‐PK complexes | The EMBO Journal [link.springer.com]
- 7. Camptothecin enhances the frequency of oligonucleotide-directed gene repair in mammalian cells by inducing DNA damage and activating homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 10. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 15. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. ADC PAYLOADS - Progress in Development of Camptothecin-Based ADC Therapeutics [drug-dev.com]
- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 20. agilent.com [agilent.com]
- 21. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. agilent.com [agilent.com]
An In-depth Technical Guide to the Discovery and Development of MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and application of the antibody-drug conjugate (ADC) linker-payload, MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT. This novel therapeutic conjugate combines a potent topoisomerase I inhibitor, 7-aminomethyl-10,11-methylenedioxy camptothecin (MDCPT), with a sophisticated linker system designed for enhanced stability and targeted delivery. This document details the mechanism of action, synthesis, and protocols for the conjugation, characterization, and evaluation of ADCs utilizing this technology. Quantitative data from in vitro and in vivo studies are presented to illustrate the potential of this platform in oncology research and development.
Introduction
Antibody-drug conjugates represent a paradigm shift in targeted cancer therapy, leveraging the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1] The efficacy of an ADC is critically dependent on the synergistic interplay of its three core components: the antibody, the cytotoxic payload, and the linker. This compound is a state-of-the-art drug-linker conjugate designed for the development of next-generation ADCs.
The payload, a derivative of the natural alkaloid camptothecin, is a potent inhibitor of topoisomerase I, a crucial enzyme in DNA replication and repair.[1][2] Inhibition of topoisomerase I leads to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death in rapidly proliferating cancer cells. The linker system is a sophisticated construct featuring a maleimide group for antibody conjugation, a hydrophilic polyethylene glycol (PEG4) spacer to improve solubility and pharmacokinetics, and a protease-cleavable valine-lysine-glycine tripeptide, ensuring payload release within the tumor microenvironment.[3]
Mechanism of Action and Signaling Pathway
The cytotoxic activity of the released 7-MAD-MDCPT payload is initiated by its interaction with the topoisomerase I-DNA complex. By stabilizing this complex, the payload prevents the re-ligation of single-strand DNA breaks generated during DNA replication. These single-strand breaks are subsequently converted into cytotoxic double-strand breaks, which activate the DNA damage response (DDR) machinery. The primary signaling pathways activated are the Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR) pathways, which in turn activate downstream checkpoint kinases Chk2 and Chk1, respectively.[3][4][5] This cascade of events leads to cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis.[4][5]
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that involves the synthesis of the camptothecin payload followed by the construction and conjugation of the linker. The detailed synthetic schemes are often proprietary and can be found in patent filings such as WO2019195665A1.
Synthesis of the Drug-Linker Conjugate
The synthesis of this compound is detailed in patent WO2019195665A1. A representative synthetic scheme is as follows:
-
Synthesis of the Payload (7-MAD-MDCPT): The synthesis begins with the appropriate camptothecin precursor, which is functionalized at the 7-position to introduce an aminomethyl group. The 10,11-methylenedioxy group is typically incorporated early in the synthesis of the camptothecin core.
-
Peptide Synthesis: The Val-Lys(Boc)-Gly tripeptide is synthesized using standard solid-phase or liquid-phase peptide synthesis methodologies. The lysine side chain is protected with a tert-butyloxycarbonyl (Boc) group.
-
Linker Assembly:
-
The protected tripeptide is coupled to the aminomethyl group of the payload.
-
The N-terminus of the tripeptide is then deprotected and coupled to the maleimido-PEG4-acid linker component.
-
-
Deprotection: The Boc protecting group on the lysine side chain is removed under acidic conditions to yield the final drug-linker conjugate, this compound.
-
Purification: The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocols
Antibody-Drug Conjugation
This protocol describes the conjugation of the this compound drug-linker to a monoclonal antibody via partial reduction of interchain disulfide bonds.
Materials:
-
Monoclonal Antibody (e.g., Trastuzumab) in Phosphate Buffered Saline (PBS)
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Dimethyl sulfoxide (DMSO)
-
N-acetylcysteine
-
Desalting columns (e.g., Sephadex G-25)
-
Size-Exclusion Chromatography (SEC) system
Procedure:
-
Antibody Reduction:
-
Prepare the antibody at a concentration of 5-10 mg/mL in PBS.
-
Add a 2.5 to 3.0 molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column, exchanging the buffer to PBS.[1]
-
-
Conjugation Reaction:
-
Dissolve the this compound in DMSO to a concentration of 10 mM.
-
Add the drug-linker solution to the reduced antibody at a molar ratio of 5-10 fold excess.
-
Incubate at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Add a 5-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using a SEC system to remove unconjugated drug-linker and other small molecules.[3]
-
ADC Characterization: Drug-to-Antibody Ratio (DAR) Determination by HIC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the average DAR and the distribution of drug-loaded species.[6]
Materials:
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 25% Isopropanol
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20-50 µg of the purified ADC.
-
Elute the ADC species with a decreasing salt gradient (e.g., 0-100% Mobile Phase B over 30 minutes).
-
Monitor the elution profile at 280 nm.
-
Integrate the peaks corresponding to ADC species with different DARs (e.g., DAR0, DAR2, DAR4, DAR6, DAR8).
-
The weighted average DAR is calculated from the relative peak areas of the different species.
In Vitro Cytotoxicity Assay
This protocol is for determining the potency (IC50) of the ADC on antigen-positive and antigen-negative cancer cell lines using a CellTiter-Glo® Luminescent Cell Viability Assay.[1]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
Purified ADC
-
Free Gly-7-MAD-MDCPT payload
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and the free payload in complete cell culture medium.
-
Add the diluted ADC or free payload to the cells. Include untreated cells as a control.
-
Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes.
-
Measure luminescence using a plate reader.
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Efficacy Study in Xenograft Models
This protocol provides a general framework for evaluating the anti-tumor efficacy of a Gly-7-MAD-MDCPT ADC in a mouse xenograft model.[3][7]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-scid)
-
Human cancer cell line with appropriate antigen expression
-
ADC, vehicle control, and isotype control antibody
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Dosing: Administer the ADC, vehicle, and control antibody intravenously at specified doses and schedules.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowed size, or based on a predetermined time point.
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI). Kaplan-Meier survival analysis can also be performed.
Quantitative Data
The following tables summarize representative quantitative data for Gly-7-MAD-MDCPT and ADCs constructed with this payload.
Table 1: In Vitro Cytotoxicity of Gly-7-MAD-MDCPT Payload[2][8]
| Cell Line | Cancer Type | IC50 Range (nM) |
| 786-0 | Renal Cell Carcinoma | 100 - 1000 |
| BxPC3 | Pancreatic Cancer | 100 - 1000 |
| HL-60 | Acute Promyelocytic Leukemia | 100 - 1000 |
| SK-MEL-5 | Melanoma | 10 - 1000 |
| L540cy | Hodgkin's Lymphoma | 10 - 100 |
| MM.1R | Multiple Myeloma | 10 - 100 |
| MOLM13 | Acute Myeloid Leukemia | 10 - 100 |
| Ramos | Burkitt's Lymphoma | 10 - 100 |
| SU-DHL-4 | B-cell Lymphoma | 10 - 100 |
Table 2: Representative In Vitro Cytotoxicity of an Anti-HER2 ADC[1]
| Cell Line | HER2 Expression | ADC IC50 (nM) | Free Payload IC50 (nM) |
| SK-BR-3 | High | 0.5 | 50 |
| BT-474 | High | 1.2 | 55 |
| MCF-7 | Low | >1000 | 60 |
| MDA-MB-231 | Negative | >1000 | 58 |
Table 3: Representative In Vitro Cytotoxicity of a Hypothetical Anti-CD22 ADC[9]
| Cell Line | CD22 Expression | ADC IC50 (nM) | Non-Targeting Control ADC IC50 (nM) |
| Ramos | High | 15 | >1000 |
| Daudi | Moderate | 45 | >1000 |
| Jurkat | Negative | >1000 | >1000 |
| K562 | Negative | >1000 | >1000 |
Conclusion
The this compound drug-linker represents a significant advancement in the field of antibody-drug conjugates. Its potent topoisomerase I inhibitor payload, combined with a highly engineered linker system, provides a platform for the development of ADCs with a wide therapeutic window. The detailed protocols and representative data presented in this guide offer a comprehensive resource for researchers and drug developers seeking to leverage this technology for the creation of novel, targeted cancer therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of ADCs based on this innovative platform.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ATM- and ATR-mediated response to DNA damage induced by a novel camptothecin, ST1968 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
The Evolving Safety Landscape of Novel Antibody-Drug Conjugate Linker-Payloads: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. The clinical success of several ADCs has spurred the development of novel linker and payload technologies aimed at improving efficacy and widening the therapeutic window. However, the intricate interplay between the antibody, linker, and payload gives rise to a unique and complex safety profile that demands thorough preclinical evaluation. Off-target toxicities, stemming from premature payload release or non-specific uptake, and on-target, off-tumor toxicities remain significant challenges in ADC development. This technical guide provides a comprehensive overview of the safety considerations for novel ADC linker-payloads. It delves into the mechanisms of ADC-induced toxicity, presents quantitative safety and efficacy data for emerging platforms, and offers detailed protocols for key preclinical safety and efficacy assays. Furthermore, this guide utilizes visualizations to illustrate critical signaling pathways and experimental workflows, providing a valuable resource for researchers and drug development professionals in the rational design and evaluation of next-generation ADCs.
Introduction: The Balancing Act of Efficacy and Safety in ADC Development
The fundamental principle of an antibody-drug conjugate is to achieve selective delivery of a highly potent cytotoxic agent to tumor cells, thereby minimizing systemic exposure and associated toxicities.[1] The three core components of an ADC—the monoclonal antibody, the chemical linker, and the cytotoxic payload—each play a crucial role in its overall safety and efficacy.[2]
The ideal ADC would remain stable in systemic circulation, undergo efficient internalization upon binding to the target antigen on cancer cells, and release its cytotoxic payload in a controlled manner within the tumor microenvironment.[3] However, deviations from this ideal behavior can lead to a range of toxicities that can be broadly categorized as:
-
On-target, off-tumor toxicity: This occurs when the ADC binds to its target antigen expressed on healthy tissues, leading to unintended cytotoxicity.[4]
-
Off-target toxicity: This arises from mechanisms independent of target binding, most commonly due to the premature release of the payload from the linker in circulation.[5] This free payload can then distribute non-specifically and damage healthy tissues.[6]
The design of the linker and the choice of payload are paramount in mitigating these toxicities. Novel linker technologies aim to enhance stability in plasma while ensuring efficient cleavage at the tumor site. Similarly, the development of new payloads with diverse mechanisms of action and improved physicochemical properties seeks to expand the therapeutic window.[7][8]
Mechanisms of ADC-Induced Toxicity
The toxicity profile of an ADC is a complex interplay of its constituent parts and their interaction with biological systems.
The Critical Role of the Linker
The linker is a key determinant of an ADC's safety profile, governing the stability of the conjugate in circulation and the mechanism of payload release.[9] Linkers are broadly classified as either cleavable or non-cleavable.
-
Cleavable Linkers: These are designed to be stable in the bloodstream but are cleaved by specific triggers within the tumor microenvironment or inside the cancer cell.[9] This can include cleavage by lysosomal proteases (e.g., valine-citrulline linkers), acidic pH (e.g., hydrazone linkers), or a high concentration of reducing agents like glutathione (e.g., disulfide linkers).[9] While enabling efficient payload release and the potential for a "bystander effect" (killing of neighboring antigen-negative tumor cells), premature cleavage in circulation is a major contributor to off-target toxicity.[6]
-
Non-cleavable Linkers: These linkers rely on the complete lysosomal degradation of the antibody to release the payload, which remains attached to the linker and an amino acid residue.[3] This generally results in greater plasma stability and a more favorable safety profile, with a reduced risk of off-target toxicities.[3] However, the efficacy of non-cleavable ADCs is highly dependent on efficient internalization and lysosomal trafficking.[10]
Payload-Associated Toxicities
The cytotoxic payload is ultimately responsible for the therapeutic effect of the ADC, but it is also the primary driver of toxicity.[2] Payloads are typically highly potent small molecules, with IC50 values in the picomolar to nanomolar range.[7][11] Common payload classes and their associated toxicities include:
-
Microtubule Inhibitors (e.g., Auristatins like MMAE, Maytansinoids like DM1): These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[2] Common toxicities include peripheral neuropathy, neutropenia, and thrombocytopenia.[12]
-
DNA-Damaging Agents (e.g., Calicheamicins, Duocarmycins, PBDs): These payloads induce DNA damage through mechanisms such as strand breaks, alkylation, or cross-linking.[1] They are generally more potent than microtubule inhibitors but can be associated with delayed and cumulative toxicities, including myelosuppression and hepatotoxicity.[13]
-
Topoisomerase I Inhibitors (e.g., SN-38, Deruxtecan): These agents trap the topoisomerase I-DNA complex, leading to DNA strand breaks and cell death.[11] Gastrointestinal toxicity, such as diarrhea and nausea, is a common side effect.[11]
The Bystander Effect: A Double-Edged Sword
The bystander effect refers to the ability of a payload, once released from the ADC, to diffuse out of the target cell and kill neighboring cells, including antigen-negative tumor cells.[4] This is a desirable property for treating heterogeneous tumors where not all cells express the target antigen.[4] The bystander effect is primarily associated with membrane-permeable payloads released from cleavable linkers.[6] However, this same mechanism can also lead to increased off-target toxicity if the payload diffuses into and kills healthy cells.[4]
Quantitative Assessment of Safety and Efficacy
The preclinical evaluation of novel ADC linker-payloads relies on a combination of in vitro and in vivo studies to determine their therapeutic index. Key parameters include the half-maximal inhibitory concentration (IC50) in cancer cell lines and the maximum tolerated dose (MTD) or lethal dose 50 (LD50) in animal models.
In Vitro Cytotoxicity (IC50)
The IC50 value represents the concentration of an ADC required to inhibit the growth of 50% of a cancer cell population in vitro. It is a critical measure of an ADC's potency and target-dependent activity.
Table 1: In Vitro Cytotoxicity of Select Novel ADC Linker-Payloads
| ADC/Payload | Linker Type | Payload Class | Cell Line | Target Antigen | IC50 (nM) | Reference |
| Trastuzumab-vc-MMAE | Cleavable (vc) | Auristatin | SK-BR-3 | HER2 | ~1 | [14] |
| Trastuzumab-mc-DM1 | Non-cleavable (mc) | Maytansinoid | KPL-4 | HER2 | ~0.1 | [14] |
| Anti-CD79b-HIPS-MMAE | Cleavable (dipeptide) | Auristatin | Jeko-1 | CD79b | ~0.01 | [15] |
| Anti-CD79b-Tandem-MMAE | Cleavable (tandem) | Auristatin | Jeko-1 | CD79b | ~0.01 | [15] |
| Thailanstatin ADC (DAR 3.5) | Cleavable | Thailanstatin | MDA-MB-361-DYT2 | HER2 | ~0.5 | [16] |
| PBD Dimer | - | PBD | SMS-SAN (Neuroblastoma) | - | ~0.05 | [17] |
| Duocarmycin SA | - | Duocarmycin | SMS-SAN (Neuroblastoma) | - | ~0.2 | [17] |
Note: IC50 values can vary significantly depending on the cell line, assay conditions, and drug-to-antibody ratio (DAR).
In Vivo Toxicity (MTD/LD50)
In vivo toxicity studies in animal models are essential for determining the safety profile and therapeutic window of an ADC. The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be administered without causing unacceptable toxicity. The Lethal Dose 50 (LD50) is the dose that is lethal to 50% of the test animals.
Table 2: In Vivo Toxicity of Select ADC Linker-Payloads in Preclinical Models
| ADC | Linker Type | Payload Class | Animal Model | MTD (mg/kg) | Key Toxicities | Reference |
| MMAE-based ADCs (DAR 4) | Cleavable (vc) | Auristatin | - | ~1.8 | Peripheral neuropathy, neutropenia | [12] |
| MMAE-based ADCs (DAR 2) | Cleavable (vc) | Auristatin | - | ~3.6 | Peripheral neuropathy, neutropenia | [12] |
| DXd-based ADCs (DAR 8) | Cleavable | Topoisomerase I Inhibitor | - | Lower than DAR 4 | Gastrointestinal | [12] |
| DXd-based ADCs (DAR 4) | Cleavable | Topoisomerase I Inhibitor | - | Higher than DAR 8 | Gastrointestinal | [12] |
| BR96-Doxorubicin | Cleavable (hydrazone) | Anthracycline | Athymic Mice | > MTD of free doxorubicin | No toxicity observed at efficacious dose | [13] |
Note: MTD values are highly dependent on the specific ADC, animal species, and dosing schedule.
Detailed Methodologies for Key Experiments
Accurate and reproducible preclinical assessment of ADC safety and efficacy is crucial for successful clinical translation. The following sections provide detailed protocols for essential in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT/XTT)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an ADC.[9]
Protocol:
-
Cell Seeding:
-
Culture target cancer cells (both antigen-positive and antigen-negative as a control) in appropriate growth medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[18]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody (negative control), and free payload (positive control) in cell culture medium.
-
Remove the medium from the wells and add the diluted compounds. Include untreated wells as a viability control.
-
Incubate the plate for a period appropriate for the payload's mechanism of action (e.g., 72-96 hours for microtubule inhibitors).[18]
-
-
MTT/XTT Reagent Addition:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve.[18]
-
In Vitro Bystander Effect Assay (Co-culture Method)
This assay assesses the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.[16]
Protocol:
-
Cell Line Preparation:
-
Use an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that is sensitive to the payload.
-
Engineer the Ag- cell line to express a fluorescent protein (e.g., GFP) for easy identification and quantification.[16]
-
-
Co-culture Seeding:
-
Seed a mixture of Ag+ and Ag- cells into a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1).
-
Include wells with only Ag- cells as a control.
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Treat the co-cultures and the Ag- monoculture with serial dilutions of the ADC.
-
The concentration range should ideally be above the IC90 for the Ag+ cells and below the IC50 for the Ag- cells in monoculture.[16]
-
-
Cell Viability Assessment:
-
After an appropriate incubation period (e.g., 72-96 hours), assess the viability of the Ag- (GFP-positive) cells using fluorescence microscopy or flow cytometry.
-
Alternatively, a cell viability reagent that does not lyse the cells can be used to measure the total cell viability, and the contribution of the Ag- cells can be inferred.
-
-
Data Analysis:
-
Compare the viability of the Ag- cells in the co-culture to their viability in the monoculture at the same ADC concentrations. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[16]
-
In Vivo Tolerability Study
This study is designed to determine the MTD of an ADC in a relevant animal model.
Protocol:
-
Animal Model Selection:
-
Select a relevant animal species (e.g., mice or rats). For some ADCs, non-human primates may be necessary if the antibody target is not cross-reactive with rodent orthologs.
-
Use healthy, young adult animals of a single sex or both sexes.
-
-
Dose Escalation:
-
Administer the ADC intravenously to groups of animals at escalating doses.
-
Start with a low dose that is not expected to cause toxicity and gradually increase the dose in subsequent groups.
-
Include a vehicle control group.
-
-
Monitoring:
-
Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and appearance.
-
Collect blood samples at various time points for hematology and clinical chemistry analysis.
-
-
Endpoint Determination:
-
The study is typically continued for a set period (e.g., 21 or 28 days) or until severe toxicity is observed.
-
At the end of the study, perform a full necropsy and histopathological examination of major organs and tissues.
-
-
MTD Determination:
-
The MTD is defined as the highest dose that does not cause mortality, substantial body weight loss (e.g., >20%), or other signs of severe toxicity that necessitate euthanasia.[12]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in ADC activity and evaluation is crucial for a comprehensive understanding.
ADC-Induced Apoptotic Signaling
Most cytotoxic payloads ultimately induce cancer cell death through apoptosis. The two major apoptotic pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases.
Caption: ADC-induced apoptosis can occur via intrinsic and extrinsic pathways, converging on caspase-3 activation.
DNA Damage Response Pathway
For ADCs with DNA-damaging payloads, the activation of the DNA damage response (DDR) pathway is a key mechanism of action.
Caption: DNA-damaging payloads activate a cascade of sensors, transducers, and effectors leading to cell fate decisions.
Experimental Workflow for In Vitro Cytotoxicity Assay
A visual representation of the steps involved in determining the IC50 of an ADC.
Caption: A stepwise workflow for determining the in vitro cytotoxicity of an antibody-drug conjugate.
Conclusion and Future Directions
The safety profile of novel ADC linker-payloads is a multifaceted challenge that requires a deep understanding of the interplay between the ADC components and various biological systems. While significant progress has been made in designing more stable linkers and novel payloads with diverse mechanisms of action, off-target and on-target, off-tumor toxicities remain key hurdles in the clinical development of ADCs.
A robust preclinical safety assessment, incorporating detailed in vitro and in vivo studies, is paramount for the successful translation of next-generation ADCs. The methodologies and data presented in this guide provide a framework for the rational design and evaluation of ADCs with improved therapeutic indices. Future research will likely focus on the development of novel linker technologies with enhanced tumor specificity, payloads with unique mechanisms of action that can overcome resistance, and more predictive preclinical models to better inform clinical trial design. The continued evolution of ADC technology holds great promise for delivering safer and more effective cancer therapies.
References
- 1. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
- 7. Innovative payloads for ADCs in cancer treatment: moving beyond the selective delivery of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Safety assessment of antibody-drug conjugates: Nonclinical toxicology, non-active ingredients, and environmental risk considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Conjugation of MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells, thereby enhancing efficacy while minimizing systemic toxicity. This document provides detailed application notes and protocols for the synthesis of the drug-linker MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT and its subsequent conjugation to a monoclonal antibody (mAb).
The drug-linker consists of four key components:
-
MP (Maleimidopropionyl): A maleimide group that enables covalent attachment to thiol groups on the antibody.
-
PEG4: A tetra-polyethylene glycol spacer that enhances hydrophilicity and improves the pharmacokinetic properties of the ADC.
-
Val-Lys-Gly: A tripeptide linker that is designed to be stable in circulation and cleaved by lysosomal proteases upon internalization into the target cancer cell.
-
7-MAD-MDCPT: A potent topoisomerase I inhibitor derived from camptothecin. 7-MAD-MDCPT induces cell death by trapping the topoisomerase I-DNA cleavage complex, leading to DNA strand breaks and apoptosis.[1]
These protocols outline the synthesis of the individual components, their assembly into the final drug-linker, the reduction of the monoclonal antibody to generate reactive thiol groups, the conjugation reaction, and the purification and characterization of the resulting ADC.
Mechanism of Action and Signaling Pathway
The cytotoxic payload, 7-MAD-MDCPT, is a potent inhibitor of topoisomerase I, a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription. By binding to the topoisomerase I-DNA complex, 7-MAD-MDCPT prevents the re-ligation of the cleaved DNA strand. This stabilization of the cleavage complex leads to the accumulation of single-strand DNA breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[1]
The DNA damage caused by 7-MAD-MDCPT activates a complex cellular response primarily mediated by the Ataxia Telangiectasia and Rad3-related (ATR) and Ataxia Telangiectasia Mutated (ATM) signaling pathways. These kinases phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, which in turn activate the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest to allow for DNA repair or, in the case of extensive damage, initiate apoptosis through the mitochondrial pathway by upregulating pro-apoptotic proteins like Bak1 and downregulating anti-apoptotic proteins like Mcl-1. This leads to the release of cytochrome c from the mitochondria and the activation of caspases, culminating in programmed cell death.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and conjugation process. Actual results may vary depending on the specific monoclonal antibody and reaction conditions used.
Table 1: Synthesis of Drug-Linker Components
| Step | Compound | Starting Material | Key Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | Maleimido-PEG4-NHS Ester | Boc-NH-PEG4-COOH | Maleic anhydride, NHS, DCC | DMF, TFA | 60-70 | >95 |
| 2 | Fmoc-Val-Lys(Boc)-Gly-OH | Rink Amide Resin | Fmoc-amino acids, HCTU, DIPEA | DMF, Piperidine | 75-85 | >95 |
| 3 | MP-PEG4-Val-Lys(Boc)-Gly-OH | Fmoc-Val-Lys(Boc)-Gly-OH | Maleimido-PEG4-NHS Ester | DMF | 80-90 | >95 |
| 4 | 7-aminomethyl-10,11-methylenedioxycamptothecin | 10,11-methylenedioxycamptothecin | HCHO, NH4OAc | Acetic Acid | 50-60 | >98 |
| 5 | This compound | MP-PEG4-Val-Lys(Boc)-Gly-OH & 4 | HATU, DIPEA | DMF, TFA | 65-75 | >95 |
Table 2: Antibody Conjugation and Characterization
| Parameter | Value | Method |
| Antibody Concentration | 5-10 mg/mL | UV-Vis (A280) |
| TCEP to mAb Molar Ratio | 2.5 - 5.0 | - |
| Drug-linker to mAb Molar Ratio | 5.0 - 8.0 | - |
| Conjugation Yield | 85-95% | UV-Vis (A280) |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | HIC-HPLC |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
| Free Drug-linker | <1% | Reversed-Phase HPLC (RP-HPLC) |
Experimental Protocols
Synthesis of this compound
The synthesis of the drug-linker is a multi-step process involving solid-phase peptide synthesis and solution-phase chemistry.
1. Solid-Phase Synthesis of Fmoc-Val-Lys(Boc)-Gly-OH
This protocol describes the manual Fmoc-based solid-phase synthesis of the tripeptide linker on a Rink Amide resin.
-
Materials: Rink Amide MBHA resin, Fmoc-Gly-OH, Fmoc-Val-OH, Fmoc-Lys(Boc)-OH, HCTU, DIPEA, 20% Piperidine in DMF, DMF, DCM, TFA cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5).
-
Procedure:
-
Swell the Rink Amide resin in DMF for 1 hour.
-
First Amino Acid Coupling (Glycine):
-
Deprotect the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF.
-
Dissolve Fmoc-Gly-OH (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF and add to the resin. Shake for 2 hours.
-
Wash the resin with DMF.
-
-
Second Amino Acid Coupling (Lysine):
-
Repeat the deprotection and washing steps.
-
Couple Fmoc-Lys(Boc)-OH using the same procedure as for Glycine.
-
-
Third Amino Acid Coupling (Valine):
-
Repeat the deprotection and washing steps.
-
Couple Fmoc-Val-OH. A double coupling may be performed to ensure complete reaction.
-
-
Cleavage from Resin:
-
After the final Fmoc deprotection, wash the resin with DMF and DCM, and dry under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours.
-
Filter and collect the filtrate. Precipitate the peptide in cold diethyl ether.
-
Centrifuge, wash the pellet with cold ether, and dry to obtain the crude peptide.
-
-
Purify the peptide by preparative RP-HPLC.
-
2. Synthesis of Maleimido-PEG4-NHS Ester
-
Materials: Boc-NH-PEG4-COOH, Maleic anhydride, N-hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC), Trifluoroacetic acid (TFA), DMF.
-
Procedure:
-
React Boc-NH-PEG4-COOH with maleic anhydride in DMF to form the maleamic acid.
-
Activate the carboxylic acid with NHS and DCC to form the NHS ester.
-
Remove the Boc protecting group with TFA.
-
Purify the Maleimido-PEG4-NHS ester by column chromatography.
-
3. Synthesis of 7-aminomethyl-10,11-methylenedioxycamptothecin (7-MAD-MDCPT)
-
Materials: 10,11-methylenedioxycamptothecin, Paraformaldehyde, Ammonium acetate, Glacial acetic acid.
-
Procedure:
-
Dissolve 10,11-methylenedioxycamptothecin in glacial acetic acid.
-
Add paraformaldehyde and ammonium acetate.
-
Heat the reaction mixture and monitor by TLC.
-
After completion, cool the reaction and precipitate the product by adding water.
-
Filter, wash, and dry the product. Recrystallize from a suitable solvent system.
-
4. Synthesis of this compound
-
Materials: Fmoc-Val-Lys(Boc)-Gly-OH, Maleimido-PEG4-NHS Ester, 7-MAD-MDCPT, HATU, DIPEA, DMF, TFA.
-
Procedure:
-
Coupling of MP-PEG4 to Peptide:
-
Dissolve Fmoc-Val-Lys(Boc)-Gly-OH and Maleimido-PEG4-NHS Ester in DMF.
-
Add DIPEA and stir at room temperature.
-
Monitor the reaction by LC-MS.
-
After completion, remove the Fmoc group with 20% piperidine in DMF.
-
Purify the MP-PEG4-Val-Lys(Boc)-Gly-OH intermediate.
-
-
Coupling to 7-MAD-MDCPT:
-
Dissolve the purified intermediate and 7-MAD-MDCPT in DMF.
-
Add HATU and DIPEA and stir at room temperature.
-
Monitor the reaction by LC-MS.
-
After completion, remove the Boc protecting group with TFA.
-
-
Purification:
-
Purify the final drug-linker conjugate, this compound, by preparative RP-HPLC.
-
Characterize by LC-MS and NMR.
-
-
Antibody-Drug Conjugation Protocol
This protocol describes the conjugation of the maleimide-activated drug-linker to a monoclonal antibody via partial reduction of interchain disulfide bonds.
1. Monoclonal Antibody Reduction
-
Materials: Monoclonal antibody, PBS buffer (pH 7.2-7.4), Tris(2-carboxyethyl)phosphine (TCEP), Desalting column.
-
Procedure:
-
Prepare the antibody in PBS buffer at a concentration of 5-10 mg/mL.
-
Add a freshly prepared solution of TCEP to the antibody solution to a final molar ratio of 2.5:1 to 5:1 (TCEP:mAb). The optimal ratio should be determined empirically for each antibody.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Immediately remove excess TCEP by passing the solution through a desalting column equilibrated with PBS buffer.
-
2. Conjugation Reaction
-
Materials: Reduced monoclonal antibody, this compound, DMSO, PBS buffer (pH 7.2-7.4).
-
Procedure:
-
Dissolve the drug-linker in a minimal amount of DMSO.
-
Add the drug-linker solution to the reduced antibody solution to a final molar ratio of 5:1 to 8:1 (drug-linker:mAb). The final concentration of DMSO should be below 10% (v/v).
-
Incubate the reaction at 4°C or room temperature for 1-4 hours with gentle mixing.
-
Quench the reaction by adding an excess of N-acetylcysteine.
-
3. ADC Purification
-
Materials: Crude ADC solution, Purification system (e.g., Akta with HIC or SEC column), appropriate buffers.
-
Procedure:
-
Purify the ADC from unconjugated drug-linker and other impurities using Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC).
-
For HIC, a decreasing salt gradient is typically used to elute species with different drug-to-antibody ratios.
-
For SEC, the ADC is separated from smaller molecules based on size.
-
Pool the fractions containing the desired ADC species.
-
Buffer exchange the purified ADC into a suitable formulation buffer and concentrate to the desired concentration.
-
4. ADC Characterization
-
Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:
-
Analyze the purified ADC using an HIC-HPLC method.
-
The chromatogram will show peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: DAR = Σ [(Peak Area of each species) x (DAR of each species)] / Σ (Peak Area of all species)[][3][4]
-
-
Purity and Aggregation by SEC-HPLC:
-
Analyze the ADC by SEC-HPLC to determine the percentage of monomer, aggregate, and fragment.
-
-
Residual Free Drug-linker by RP-HPLC:
-
Analyze the ADC by RP-HPLC to quantify the amount of unconjugated drug-linker.
-
-
Mass Spectrometry:
-
Confirm the identity and integrity of the light and heavy chains of the ADC by LC-MS.
-
Conclusion
The protocols described in this document provide a comprehensive framework for the synthesis of the this compound drug-linker and its conjugation to a monoclonal antibody. Careful optimization of each step is crucial for the successful production of a high-quality ADC with the desired characteristics. The provided methods for purification and characterization will ensure the generation of a well-defined therapeutic candidate for further preclinical and clinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 3. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 4. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
Application Note: A Step-by-Step Protocol for the Conjugation of MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT to a Monoclonal Antibody
This application note provides a detailed protocol for the conjugation of a maleimide-activated drug-linker, MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT, to a monoclonal antibody (mAb). This process is central to the development of Antibody-Drug Conjugates (ADCs), a powerful class of biotherapeutics designed to deliver potent cytotoxic agents specifically to cancer cells.
The protocol outlines a cysteine-based conjugation strategy, which involves the partial reduction of interchain disulfide bonds within the antibody's hinge region to generate reactive thiol groups. These thiols then react with the maleimide group of the drug-linker to form a stable thioether bond. The resulting ADC combines the antigen-targeting specificity of the antibody with the cell-killing potency of the MDCPT payload, which is released upon proteolytic cleavage of the Val-Lys-Gly linker within the target cell's lysosome.
This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, biotechnology, and pharmaceutical sciences.
Principle of the Conjugation Strategy
The conjugation process is a two-step procedure:
-
Partial Antibody Reduction : The antibody is treated with a mild reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to selectively cleave a limited number of interchain disulfide bonds. This step is critically controlled to generate a specific number of free thiol (-SH) groups while preserving the antibody's structural integrity and antigen-binding affinity.
-
Thiol-Maleimide Conjugation : The reduced antibody is then reacted with the maleimide-functionalized drug-linker (this compound). The maleimide group undergoes a Michael addition reaction with the free thiol groups on the antibody, resulting in the formation of a stable covalent bond and the final ADC construct.
The following diagram illustrates the overall experimental workflow.
Caption: Workflow for ADC synthesis, from preparation to final product.
Mechanism of Action of the Resulting ADC
The ADC targets and binds to a specific antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized via endocytosis. Inside the cell, it is trafficked to the lysosome, where low pH and the presence of proteases, such as Cathepsin B, cleave the Val-Lys-Gly linker. This cleavage releases the active cytotoxic payload (MDCPT), which then exerts its therapeutic effect, leading to apoptosis of the cancer cell.
Caption: ADC mechanism: binding, internalization, and payload release.
Materials and Equipment
Reagents
-
Monoclonal Antibody (mAb): e.g., Trastuzumab, at a concentration of 10-20 mg/mL in phosphate-buffered saline (PBS).
-
This compound (Drug-Linker).
-
Reduction Buffer : PBS, pH 7.4, with 50 mM Borate and 2 mM EDTA.
-
Conjugation Buffer : PBS, pH 7.4.
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.
-
N-acetylcysteine or L-Cysteine (for quenching).
-
Dimethyl sulfoxide (DMSO), anhydrous.
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustments.
-
Purification Buffer : Histidine-Sucrose buffer, pH 6.0.
Equipment
-
UV-Vis Spectrophotometer.
-
pH meter.
-
Centrifugal filter units (e.g., Amicon Ultra, 30 kDa MWCO).
-
Liquid Chromatography system (e.g., FPLC, HPLC).
-
Size-Exclusion Chromatography (SEC) column.
-
Hydrophobic Interaction Chromatography (HIC) column.
-
Thermomixer or incubator.
-
Pipettes and general laboratory consumables.
Experimental Protocols
Protocol 1: Antibody Reduction
This protocol aims to partially reduce the mAb to generate a target of 4 to 8 free thiol groups per antibody.
-
Buffer Exchange : Exchange the antibody buffer to the Reduction Buffer (PBS, pH 7.4, 50 mM Borate, 2 mM EDTA) using a centrifugal filter unit (30 kDa MWCO). Adjust the final mAb concentration to 10 mg/mL.
-
TCEP Preparation : Prepare a fresh 10 mM stock solution of TCEP in water.
-
Reduction Reaction : Add a calculated amount of TCEP to the antibody solution. The molar ratio of TCEP to mAb is a critical parameter to optimize. Start with the ratios outlined in the table below.
-
Incubation : Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Purification : Immediately after incubation, remove excess TCEP by buffer exchange into chilled Conjugation Buffer (PBS, pH 7.4) using a centrifugal filter unit. Perform this step quickly to minimize re-oxidation of the thiol groups.
| Parameter | Condition 1 (Low DAR) | Condition 2 (Medium DAR) | Condition 3 (High DAR) |
| mAb Concentration | 10 mg/mL | 10 mg/mL | 10 mg/mL |
| Molar Ratio (TCEP:mAb) | 2.5 : 1 | 3.5 : 1 | 5.0 : 1 |
| Incubation Time | 90 minutes | 90 minutes | 120 minutes |
| Temperature | 37°C | 37°C | 37°C |
| Expected Thiols/mAb | ~4 | ~6 | ~8 |
Table 1: Recommended starting conditions for partial reduction of the antibody.
Protocol 2: Thiol-Maleimide Conjugation
-
Drug-Linker Preparation : Dissolve the this compound powder in anhydrous DMSO to prepare a 10-20 mM stock solution. This should be done immediately before use.
-
Conjugation Reaction : Add the drug-linker stock solution to the reduced antibody solution. The molar ratio of drug-linker to mAb should be slightly higher than the target number of thiols to drive the reaction to completion.
-
Incubation : Incubate the reaction at room temperature (or 4°C to slow the reaction) for 1-2 hours with gentle mixing, protected from light.
-
Quenching : Stop the reaction by adding a 3-fold molar excess of N-acetylcysteine (relative to the drug-linker) to quench any unreacted maleimide groups. Incubate for an additional 20 minutes.
| Parameter | Condition 1 (Low DAR) | Condition 2 (Medium DAR) | Condition 3 (High DAR) |
| Reduced mAb Conc. | ~10 mg/mL | ~10 mg/mL | ~10 mg/mL |
| Molar Ratio (Drug-Linker:mAb) | 5.0 : 1 | 7.0 : 1 | 10.0 : 1 |
| DMSO (final %) | < 10% (v/v) | < 10% (v/v) | < 10% (v/v) |
| Incubation Time | 60 minutes | 60 minutes | 90 minutes |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Target DAR | ~3.5 - 4.0 | ~5.0 - 6.0 | ~7.0 - 8.0 |
Table 2: Recommended starting conditions for the conjugation reaction.
Protocol 3: Purification and Formulation
-
Purification : Purify the ADC from unreacted drug-linker, quenched maleimides, and solvent using Size-Exclusion Chromatography (SEC).
-
System : FPLC or HPLC.
-
Column : A suitable SEC column (e.g., Superdex 200 or equivalent).
-
Mobile Phase : Purification Buffer (Histidine-Sucrose buffer, pH 6.0).
-
Detection : Monitor the elution profile at 280 nm (for protein) and a wavelength specific to the drug payload (e.g., ~370 nm for camptothecin derivatives).
-
-
Fraction Collection : Collect the fractions corresponding to the main monomeric ADC peak.
-
Concentration and Formulation : Pool the relevant fractions and concentrate the ADC using a centrifugal filter unit. The final buffer will be the Purification Buffer , which serves as the formulation buffer.
-
Sterile Filtration : Filter the final ADC solution through a 0.22 µm sterile filter for long-term storage. Store at -80°C.
Characterization of the ADC
Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy
The DAR can be estimated by measuring the absorbance of the ADC at 280 nm and at the absorbance maximum of the MDCPT payload.
-
Molar Extinction Coefficients (ε) :
-
ε280, mAb: (e.g., ~210,000 M-1cm-1 for IgG)
-
εdrug max, drug: To be determined for MDCPT.
-
ε280, drug: To be determined for MDCPT.
-
-
Calculations :
-
Measure absorbance A280 and Adrug max.
-
Calculate the correction factor (CF) = ε280, drug / εdrug max, drug.
-
Calculate mAb concentration: CmAb = (A280 - Adrug max × CF) / ε280, mAb.
-
Calculate drug concentration: Cdrug = Adrug max / εdrug max, drug.
-
DAR = Cdrug / CmAb
-
Purity and Aggregation by Size-Exclusion Chromatography (SEC)
Analysis by analytical SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight species (aggregates).
| Parameter | Typical Specification |
| Mobile Phase | 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8 |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 280 nm |
| Acceptance Criterion | Monomer Purity > 95% |
Table 3: Typical parameters for analytical SEC.
DAR Distribution by Hydrophobic Interaction Chromatography (HIC)
HIC can separate ADC species based on the number of conjugated drug-linkers, as each drug-linker adds hydrophobicity. This provides information on the distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.).
| Parameter | Description |
| Column | e.g., Butyl-NPR or TSKgel Butyl-NPR |
| Mobile Phase A | High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7) |
| Mobile Phase B | Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7) |
| Gradient | Decreasing salt gradient from A to B over 30 minutes |
| Result | A chromatogram showing peaks for each drug-loaded species. |
Table 4: Typical parameters for HIC analysis.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low DAR | Incomplete reduction of mAb. Re-oxidation of thiols before conjugation. Hydrolysis of maleimide group. | Increase TCEP:mAb ratio or incubation time. Perform post-reduction purification quickly at low temperature. Ensure drug-linker is dissolved in anhydrous DMSO immediately before use. |
| High Aggregation | Over-reduction of mAb, exposing hydrophobic regions. High percentage of organic solvent (DMSO). Improper formulation buffer. | Decrease TCEP:mAb ratio. Keep final DMSO concentration below 10%. Screen different formulation buffers for stability. |
| Precipitation during Conjugation | Poor solubility of the drug-linker in the aqueous buffer. | Decrease the mAb concentration. Increase the reaction volume. Ensure rapid mixing when adding the drug-linker. |
Application Notes and Protocols for Cell-Based Assays of an Antibody-Drug Conjugate with MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. This targeted approach aims to enhance therapeutic efficacy while minimizing systemic toxicity. The ADC of interest is comprised of a target-specific mAb conjugated to the drug-linker MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT .
This molecule consists of:
-
A monoclonal antibody (mAb): Provides specificity for a tumor-associated antigen.
-
The payload (7-MAD-MDCPT): A novel and potent camptothecin analog that inhibits topoisomerase I, a critical enzyme for DNA replication and repair. This inhibition leads to DNA damage and ultimately induces apoptosis in cancer cells.[1]
-
The linker (MP-PEG4-Val-Lys-Gly): This component connects the antibody to the payload and is engineered for stability in circulation and selective cleavage within the target cell. It includes:
-
A maleimide group (MP) for stable conjugation to the antibody.
-
A hydrophilic polyethylene glycol (PEG4) spacer to improve solubility and pharmacokinetic properties.
-
A protease-cleavable Valine-Lysine-Glycine (Val-Lys-Gly) tripeptide sequence, designed to be recognized and cleaved by lysosomal proteases like cathepsin B, which are often upregulated in the tumor microenvironment.[2][3][4]
-
These application notes provide detailed protocols for essential in vitro cell-based assays to characterize the efficacy and mechanism of action of ADCs constructed with the this compound drug-linker.
Mechanism of Action
The therapeutic activity of this ADC is initiated by the binding of the mAb component to its specific antigen on the surface of a cancer cell. This is followed by receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex. The complex is then trafficked to the lysosome, where the acidic environment and the presence of proteases, such as cathepsin B, facilitate the cleavage of the Val-Lys-Gly linker.[3][4] This releases the 7-MAD-MDCPT payload into the cytoplasm. The payload then translocates to the nucleus, where it inhibits topoisomerase I, leading to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.
Data Presentation
The following tables summarize representative quantitative data for an ADC utilizing the Gly-7-MAD-MDCPT payload. This data is intended to be illustrative of expected outcomes from the described protocols.
Table 1: In Vitro Cytotoxicity of a Hypothetical Anti-CD22-Gly-7-MAD-MDCPT ADC
| Cell Line | Target Antigen (CD22) Expression | IC50 (nM) of Anti-CD22-Gly-7-MAD-MDCPT ADC | IC50 (nM) of Non-Targeting Control ADC |
| Ramos | High | 15 | >1000 |
| Daudi | Moderate | 45 | >1000 |
| Jurkat | Negative | >1000 | >1000 |
| K562 | Negative | >1000 | >1000 |
Note: The data in this table is representative and based on the typical performance of camptothecin-based ADCs.[5] Actual values should be determined experimentally.
Table 2: In Vitro Cytotoxicity of Free Gly-7-MAD-MDCPT Payload
| Cell Line | Cancer Type | IC50 Range (nM) |
| 786-0 | Renal Cell Carcinoma | 100 - 1000 |
| BxPC3 | Pancreatic Cancer | 100 - 1000 |
| HL-60 | Acute Promyelocytic Leukemia | 100 - 1000 |
| L540cy | Hodgkin's Lymphoma | 10 - 100 |
| MM.1R | Multiple Myeloma | 10 - 100 |
| M0LM13 | Acute Myeloid Leukemia | 10 - 100 |
| Ramos | Burkitt's Lymphoma | 10 - 100 |
| SK-MEL-5 | Melanoma | 10 - 1000 |
| SU-DHL-4 | B-cell Lymphoma | 10 - 100 |
Note: This data is provided as a reference for the intrinsic potency of the payload.[6]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the ADC in both antigen-positive and antigen-negative cancer cell lines, thereby assessing its potency and specificity.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC with this compound
-
Non-targeting control ADC (isotype control conjugated with the same drug-linker)
-
Free 7-MAD-MDCPT payload
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified CO2 incubator to allow for cell attachment.
-
-
ADC and Control Treatment:
-
Prepare serial dilutions of the ADC, non-targeting control ADC, and free payload in complete cell culture medium. A typical concentration range might be from 0.01 nM to 1000 nM.
-
Remove the medium from the wells and add 100 µL of the diluted compounds.
-
Include wells with untreated cells (medium only) as a negative control and a vehicle control (if applicable).
-
-
Incubation:
-
Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator. The incubation time should be sufficient to allow for ADC internalization, payload release, and induction of cell death.[7]
-
-
Cell Viability Assessment (MTT Assay Example):
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Protocol 2: ADC Internalization Assay (Flow Cytometry)
This assay quantitatively measures the internalization of the ADC into antigen-positive cells. This protocol utilizes a pH-sensitive dye that fluoresces brightly in the acidic environment of the endosomes and lysosomes.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
ADC labeled with a pH-sensitive fluorescent dye (e.g., pHrodo™ Red)
-
Non-targeting control ADC labeled with the same dye
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest and count cells, ensuring high viability.
-
Resuspend the cells in cold flow cytometry buffer at a concentration of 1 x 10^6 cells/mL.
-
-
ADC Incubation:
-
Add the fluorescently labeled ADC and non-targeting control ADC to the cell suspensions at a final concentration of approximately 10 µg/mL.
-
Incubate the cells on ice for 30 minutes to allow for binding to the cell surface without significant internalization.
-
-
Internalization Induction:
-
Wash the cells twice with cold flow cytometry buffer to remove unbound ADC.
-
Resuspend the cell pellets in pre-warmed complete cell culture medium.
-
Incubate the cells at 37°C in a humidified CO2 incubator for various time points (e.g., 0, 1, 4, and 24 hours) to allow for internalization. A 4°C control should be included to measure baseline surface binding.
-
-
Sample Preparation for Flow Cytometry:
-
At each time point, place the samples on ice to stop the internalization process.
-
Wash the cells twice with cold flow cytometry buffer.
-
Resuspend the cells in 300-500 µL of flow cytometry buffer.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
The increase in mean fluorescence intensity (MFI) over time at 37°C compared to the 4°C control indicates the extent of ADC internalization.
-
Compare the MFI of the antigen-positive cells treated with the targeted ADC to those treated with the non-targeting control ADC and to the antigen-negative cells to demonstrate specificity.
-
Conclusion
The provided protocols offer a robust framework for the in vitro evaluation of ADCs constructed with the this compound drug-linker. The cytotoxicity assay is a critical measure of the ADC's potency and specificity, while the internalization assay provides mechanistic insight into the initial step required for payload delivery. Together, these assays are essential for the preclinical characterization and selection of promising ADC candidates for further development.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Novel Antibody-Camptothecin Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Preclinical Evaluation of MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT Antibody-Drug Conjugate
For Research Use Only
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity.[][2] The MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT is a novel, investigational ADC comprising three key components:
-
MP: A monoclonal antibody (mAb) targeting a tumor-associated antigen (TAA). For the protocols outlined herein, we will use a hypothetical anti-HER2 antibody as an example.
-
Cytotoxic Payload: 7-MAD-MDCPT, a potent derivative of camptothecin, which induces cell death by inhibiting Topoisomerase I.[3][4]
-
Linker: A protease-cleavable linker system consisting of a PEG4 spacer for improved pharmacokinetics and a Val-Lys-Gly tripeptide sequence designed for cleavage by lysosomal proteases.[5][6]
Upon binding to the target antigen on the tumor cell surface, the ADC is internalized. Within the lysosome, proteases cleave the Val-Lys-Gly linker, releasing the 7-MAD-MDCPT payload. The payload then intercalates into the DNA, inhibiting Topoisomerase I and leading to DNA damage and subsequent apoptotic cell death.[7][8][9][][11]
These application notes provide a detailed framework for the in vivo preclinical assessment of the efficacy, tolerability, and pharmacokinetic profile of the this compound ADC in xenograft models.
Proposed Mechanism of Action
The following diagram illustrates the proposed signaling pathway initiated by the 7-MAD-MDCPT payload following its release inside a cancer cell.
In Vivo Experimental Design and Protocols
The following protocols are designed for a standard subcutaneous xenograft mouse model to evaluate the anti-tumor efficacy and tolerability of the ADC. Patient-derived xenograft (PDX) models are also recommended for a more clinically relevant assessment.[9][12]
Animal Model and Tumor Implantation
-
Animal Strain: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.
-
Cell Line: A human cancer cell line overexpressing the target antigen (e.g., NCI-N87 for HER2-positive gastric cancer).
-
Protocol:
-
Culture NCI-N87 cells under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Allow tumors to grow to a mean volume of 100-150 mm³.
-
Randomize mice into treatment groups (n=8-10 per group) based on tumor volume.
-
ADC Formulation and Administration
-
Formulation: Reconstitute the lyophilized this compound ADC in sterile Water for Injection (WFI) and further dilute with a formulation buffer (e.g., 20 mM histidine, 10% sucrose, pH 6.0) to the final desired concentrations.
-
Administration: Administer the ADC intravenously (IV) via the tail vein.
Experimental Workflow
The diagram below outlines the general workflow for the in vivo efficacy and tolerability study.
Efficacy and Tolerability Monitoring
-
Tumor Volume: Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor the body weight of each animal twice weekly as a general indicator of toxicity.[13]
-
Clinical Observations: Perform daily cage-side observations for any signs of distress or morbidity.[4]
Study Endpoints and Data Analysis
-
Primary Efficacy Endpoint: Tumor growth inhibition (TGI). The study may be terminated when the mean tumor volume in the vehicle control group reaches approximately 2000 mm³.
-
Tolerability Endpoint: A body weight loss exceeding 20% of the initial weight, or other signs of significant toxicity.
-
Data Analysis:
-
Calculate the mean tumor volume ± SEM for each group.
-
Calculate the percentage of tumor growth inhibition (%TGI).
-
Analyze survival data using Kaplan-Meier plots.
-
Data Presentation
All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Example Treatment Groups for Efficacy Study
| Group | Treatment Article | Dose (mg/kg) | Dosing Schedule | N |
| 1 | Vehicle Control (Formulation Buffer) | - | Q7D x 2 | 10 |
| 2 | This compound | 1 | Q7D x 2 | 10 |
| 3 | This compound | 3 | Q7D x 2 | 10 |
| 4 | This compound | 10 | Q7D x 2 | 10 |
| 5 | Non-targeting ADC Control | 10 | Q7D x 2 | 10 |
Table 2: Summary of Efficacy and Tolerability Data (Example)
| Group | Treatment | Mean Tumor Volume at Day 21 (mm³) ± SEM | % TGI at Day 21 | Mean Body Weight Change (%) |
| 1 | Vehicle | 1850 ± 210 | - | +5.2 |
| 2 | ADC (1 mg/kg) | 980 ± 150 | 47.0 | +3.1 |
| 3 | ADC (3 mg/kg) | 450 ± 95 | 75.7 | -2.5 |
| 4 | ADC (10 mg/kg) | 120 ± 40 | 93.5 | -8.9 |
| 5 | Non-targeting ADC | 1790 ± 195 | 3.2 | -9.1 |
Pharmacokinetic Analysis Protocol
Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC.[5]
-
Animal Model: Non-tumor bearing athymic nude mice.
-
Dosing: A single IV dose of the ADC (e.g., 5 mg/kg).
-
Sample Collection:
-
Collect blood samples via retro-orbital bleeding at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr).
-
Process blood to collect plasma.
-
-
Analytical Methods:
-
Total Antibody: Use a standard ELISA to quantify the concentration of the monoclonal antibody.
-
Conjugated ADC: Employ an ELISA that captures the antibody and detects the payload.
-
Free Payload: Use LC-MS/MS to measure the concentration of unconjugated 7-MAD-MDCPT in plasma.[13]
-
-
Data Analysis: Calculate key PK parameters such as Cmax, AUC, clearance, and half-life.
Table 3: Example Pharmacokinetic Parameters
| Analyte | Cmax (µg/mL) | AUC (µg·h/mL) | CL (mL/h/kg) | t½ (hours) |
| Total Antibody | 120.5 | 15,800 | 0.32 | 150 |
| Conjugated ADC | 118.2 | 14,500 | 0.34 | 145 |
| Free Payload | 0.05 | 1.2 | - | 2.5 |
Conclusion
The protocols described in these application notes provide a comprehensive framework for the preclinical in vivo evaluation of the this compound ADC. A thorough assessment of efficacy, tolerability, and pharmacokinetics using these methods will generate the critical data necessary to support further development and potential clinical translation.[8] It is recommended to adapt these general protocols to specific research questions and to adhere to all institutional guidelines for animal care and use.
References
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. What is the mechanism of Camptothecin? [synapse.patsnap.com]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. [Apoptosis of human leukemic cells induced by topoisomerase I and II inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug.[1] This document provides detailed application notes and protocols for the analytical characterization of ADCs constructed with the Maleimidocaproyl-polyethylene glycol (MP-PEG4)-Val-Lys-Gly linker conjugated to the cytotoxic payload 7-MAD-MDCPT, a derivative of the camptothecin family of topoisomerase I inhibitors.[2][3]
The MP-PEG4-Val-Lys-Gly linker is a cleavable linker system designed to be stable in systemic circulation and to release the cytotoxic payload upon internalization into target tumor cells and subsequent enzymatic cleavage.[4][5] The 7-MAD-MDCPT payload then induces cell death by inhibiting DNA topoisomerase I, leading to DNA damage and apoptosis in rapidly dividing cancer cells.[3]
Thorough analytical characterization is crucial to ensure the safety, efficacy, and batch-to-batch consistency of these complex biotherapeutics.[6] This document outlines the key analytical methods for characterizing MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT ADCs, including the determination of drug-to-antibody ratio (DAR), assessment of purity and aggregation, analysis of charge variants, and confirmation of identity and stability.
Mechanism of Action and Signaling Pathway
The cytotoxic payload, 7-MAD-MDCPT, is a potent topoisomerase I inhibitor. Upon release within the target cancer cell, it binds to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the single-strand breaks created by the enzyme during DNA replication and transcription. This leads to the accumulation of DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[3]
References
- 1. veranova.com [veranova.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. adcreview.com [adcreview.com]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Drug-to-Antibody Ratio of MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT Antibody-Drug Conjugates
Application Note and Protocols
Introduction
Antibody-drug conjugates (ADCs) are a rapidly advancing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, representing the average number of drug molecules conjugated to a single antibody.[1][2] The DAR significantly influences the ADC's efficacy, toxicity, and pharmacokinetic profile.[1] Therefore, accurate and robust methods for DAR determination are essential throughout the discovery, development, and manufacturing of ADCs.
This document provides detailed application notes and protocols for measuring the DAR of an ADC constructed with the proprietary drug-linker, MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT. This linker system comprises a PEGylated, protease-cleavable Val-Lys-Gly peptide linker attached to the camptothecin analog, 7-MAD-MDCPT.[3][4][5] The protocols described herein focus on three orthogonal analytical techniques: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS), and Intact Mass Analysis by Mass Spectrometry (MS).
Principle of DAR Measurement Techniques
The conjugation of the hydrophobic drug-linker to the antibody increases its overall hydrophobicity. This principle is exploited by chromatographic techniques to separate ADC species with different numbers of conjugated drugs.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions.[6][7] ADCs are loaded onto a HIC column in a high-salt mobile phase, which promotes hydrophobic interactions. A decreasing salt gradient is then used to elute the ADC species, with higher DAR species (more hydrophobic) eluting later.[7]
-
Reversed-Phase Liquid Chromatography (RP-LC): RP-LC separates molecules based on their hydrophobicity under denaturing conditions, often involving organic solvents and acidic pH.[8][9] For cysteine-linked ADCs, the antibody is typically reduced to separate the light and heavy chains prior to analysis. The drug-conjugated chains are then separated by RP-HPLC, and the weighted average DAR is calculated from the peak areas of the different species.[2][]
-
Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio (m/z). For ADCs, high-resolution mass spectrometry can be used to determine the molecular weights of the intact ADC or its subunits (light and heavy chains).[1][11] The number of conjugated drugs can be determined from the mass shift relative to the unconjugated antibody, allowing for the calculation of the average DAR.[]
Experimental Protocols
Protocol 1: DAR Measurement by Hydrophobic Interaction Chromatography (HIC)
This protocol describes the determination of the average DAR and drug load distribution of the intact ADC using HIC.
Materials:
-
ADC sample (this compound conjugate)
-
Mobile Phase A: 2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, 20% Isopropanol
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Column Temperature: 25°C
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Gradient:
-
0-2 min: 0% B
-
2-22 min: 0-100% B (linear gradient)
-
22-27 min: 100% B
-
27-30 min: 0% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, DAR6, DAR8 for a typical cysteine-linked ADC).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * Number of Drugs for that species) / Σ (Total Peak Area)[][13]
-
Data Presentation:
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR0 | 8.5 | 5.2 |
| DAR2 | 12.1 | 25.8 |
| DAR4 | 15.3 | 48.5 |
| DAR6 | 17.9 | 18.1 |
| DAR8 | 19.8 | 2.4 |
| Average DAR | 4.0 |
Note: Retention times and peak areas are representative and may vary depending on the specific ADC and experimental conditions.
Protocol 2: DAR Measurement by Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS)
This protocol involves the reduction of the ADC followed by RP-LC-MS analysis to determine the DAR.[2]
Materials:
-
ADC sample
-
Dithiothreitol (DTT)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
RP-HPLC Column (e.g., Agilent PLRP-S)
-
LC-MS system (e.g., Q-TOF mass spectrometer)
Procedure:
-
ADC Reduction:
-
To 50 µg of ADC (at 1 mg/mL), add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes.
-
-
Chromatographic Conditions:
-
Column Temperature: 80°C
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 280 nm and MS
-
Injection Volume: 5 µL
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-60% B (linear gradient)
-
25-30 min: 60% B
-
30-35 min: 20% B (re-equilibration)
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: 300-4000 m/z
-
-
Data Analysis:
-
Deconvolute the mass spectra for the light chain (LC) and heavy chain (HC) peaks to determine the masses of the unconjugated and conjugated species.
-
Calculate the weighted average DAR from the relative abundance of the different species observed in the deconvoluted mass spectra or from the integrated peak areas in the UV chromatogram.[2]
-
The formula for calculating the average DAR from the UV peak areas of the reduced antibody is: Average DAR = [(Σ Peak Area L_n * n) / (Σ Peak Area L_n)] + [(Σ Peak Area H_n * n) / (Σ Peak Area H_n)] where L and H are the light and heavy chains, and n is the number of drugs conjugated.
-
Data Presentation:
| Chain Species | Mass (Da) | Relative Abundance (%) |
| LC-DAR0 | ~23,500 | 90.1 |
| LC-DAR1 | ~24,800 | 9.9 |
| HC-DAR0 | ~50,000 | 5.5 |
| HC-DAR1 | ~51,300 | 24.5 |
| HC-DAR2 | ~52,600 | 49.2 |
| HC-DAR3 | ~53,900 | 20.8 |
| Average DAR | 3.9 |
Note: Masses are approximate and will depend on the specific antibody and drug-linker. Relative abundances are representative.
Protocol 3: DAR Measurement by Intact Mass Analysis
This protocol describes the determination of the average DAR by analyzing the intact ADC using LC-MS after deglycosylation.
Materials:
-
ADC sample
-
PNGase F enzyme[14]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Size-Exclusion Chromatography (SEC) or RP-HPLC column suitable for intact proteins
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
Procedure:
-
Deglycosylation:
-
LC-MS Conditions:
-
The choice of chromatography (SEC or RP) will depend on the ADC's properties. SEC is non-denaturing, while RP is denaturing.
-
Use a shallow gradient for RP-HPLC to ensure good separation of the different DAR species.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI+
-
Mass Range: 2000-8000 m/z
-
-
Data Analysis:
-
Deconvolute the mass spectrum of the intact, deglycosylated ADC to obtain the masses of the different DAR species.
-
Calculate the average DAR based on the relative intensities of the deconvoluted mass peaks.[1]
-
Data Presentation:
| DAR Species | Mass (Da) | Relative Intensity (%) |
| DAR0 | ~145,000 | 5.0 |
| DAR2 | ~147,600 | 25.5 |
| DAR4 | ~150,200 | 49.0 |
| DAR6 | ~152,800 | 18.0 |
| DAR8 | ~155,400 | 2.5 |
| Average DAR | 4.0 |
Note: Masses are approximate and will depend on the specific antibody and drug-linker after deglycosylation. Relative intensities are representative.
Visualizations
Caption: Experimental workflow for DAR determination.
Caption: Mechanism of action of camptothecin-based ADCs.
Conclusion
The accurate determination of the drug-to-antibody ratio is paramount for the successful development of antibody-drug conjugates. This document provides a comprehensive guide with detailed protocols for measuring the DAR of an ADC containing the this compound drug-linker using three orthogonal and widely accepted analytical methods: HIC, RP-LC-MS, and intact mass analysis. The choice of method will depend on the development stage, the specific information required (e.g., average DAR vs. distribution), and the available instrumentation. By employing these robust analytical strategies, researchers and drug developers can ensure the consistent quality and optimize the therapeutic potential of their ADC candidates.
References
- 1. hpst.cz [hpst.cz]
- 2. agilent.com [agilent.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. targetmol.cn [targetmol.cn]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Reverse Phase Liquid Chromatography (RPLC) - Creative Proteomics [creative-proteomics.com]
- 9. molnar-institute.com [molnar-institute.com]
- 11. Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. neb.com [neb.com]
Application Notes and Protocols for MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT in Solid Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT is a sophisticated drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. This system combines a potent cytotoxic payload, 7-MAD-MDCPT, with a cleavable linker, enabling targeted delivery to solid tumors and subsequent release of the therapeutic agent. 7-MAD-MDCPT is a novel analog of camptothecin, a well-established topoisomerase I inhibitor.[1][2] Camptothecins function by trapping the topoisomerase I-DNA cleavage complex, which leads to DNA single-strand breaks. During DNA replication, these are converted into double-strand breaks, ultimately triggering apoptotic cell death in rapidly dividing cancer cells.[2]
The linker component, MP-PEG4-Val-Lys-Gly, is meticulously designed for stability in circulation and efficient payload release within the tumor microenvironment.[2] It comprises a maleimide (MP) group for covalent attachment to antibody thiols, a hydrophilic polyethylene glycol (PEG4) spacer to enhance solubility, and a protease-cleavable valine-lysine-glycine tripeptide sequence.[2] This targeted delivery approach aims to maximize the therapeutic window of the cytotoxic payload by increasing its concentration at the tumor site while minimizing systemic toxicity.
These application notes provide a comprehensive overview of the application of this compound in solid tumor models, including its mechanism of action, detailed experimental protocols, and representative data for the development and evaluation of ADCs based on this technology.
Data Presentation
In Vitro Cytotoxicity of Gly-7-MAD-MDCPT Payload
The unconjugated payload, Gly-7-MAD-MDCPT, has demonstrated potent cytotoxic activity across a range of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| 786-0 | Renal Cell Carcinoma | 100-1000 |
| BxPC3 | Pancreatic Cancer | 100-1000 |
| HL-60 | Promyelocytic Leukemia | 100-1000 |
| SK-MEL-5 | Melanoma | 10-1000 |
| L540cy | Hodgkin's Lymphoma | 10-100 |
| MM.1R | Multiple Myeloma | 10-100 |
| M0LM13 | Acute Myeloid Leukemia | 10-100 |
| Ramos | Burkitt's Lymphoma | 10-100 |
| SU-DHL-4 | Non-Hodgkin's Lymphoma | 10-100 |
| U266 | Multiple Myeloma | 10-100 |
Data sourced from MedChemExpress and is for the unconjugated payload.[3] The potency of the ADC will depend on the antibody, target expression, and internalization rate.
Representative In Vivo Efficacy of Camptothecin-Based ADCs in Solid Tumor Xenograft Models
While specific in vivo data for an ADC utilizing the this compound linker is not publicly available, the following table presents representative tumor growth inhibition (TGI) data from preclinical studies of other camptothecin-based ADCs in various solid tumor xenograft models. This data can serve as a benchmark for expected efficacy.
| ADC Target | Payload | Solid Tumor Model (Cell Line) | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) | Reference |
| Trop-2 | DXd | CFPAC-1 (Pancreatic) | Not Specified | 98.2 | [4] |
| Trop-2 | SN-38 | CFPAC-1 (Pancreatic) | Not Specified | 87.3 | [4] |
| ICAM1 | DXd | PDX (Cholangiocarcinoma) | 5 mg/kg | 73 | [5] |
| ADAM9 | Exatecan | CDX (Gastric, Lung, Pancreatic, Colorectal) | Not Specified | Dose-dependent antitumor activity | [6] |
Note: TGI is a measure of the reduction in tumor growth in treated animals compared to a control group.
Signaling Pathway and Experimental Workflow
Signaling Pathway of 7-MAD-MDCPT Induced Cell Death
Caption: Mechanism of action of the 7-MAD-MDCPT payload.
General Experimental Workflow for ADC Development and Evaluationdot
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selection of Payloads for Antibody-Drug Conjugates Targeting Ubiquitously Expressed Tumor-Associated Antigens: a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of potent antibody drug conjugates against ICAM1+ cancer cells in preclinical models of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT for Hematological Malignancy Research
Disclaimer: The specific molecule "MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT" is not documented in publicly available scientific literature. Therefore, this document presents a representative application based on the presumed structure and function of its components as an antibody-drug conjugate (ADC) for hematological malignancy research. The "MP" moiety is assumed to be a maleimide group for conjugation to a targeting antibody. For the purpose of these notes, we will presuppose conjugation to an anti-CD33 monoclonal antibody for targeting Acute Myeloid Leukemia (AML).
Introduction
This compound is a sophisticated drug conjugate designed for targeted delivery of a potent cytotoxic agent to cancer cells. This system comprises a cleavable linker and a topoisomerase I inhibitor payload. When conjugated to a targeting moiety such as a monoclonal antibody, the resulting Antibody-Drug Conjugate (ADC) offers the potential for high efficacy and reduced off-target toxicity. These application notes provide a framework for researchers, scientists, and drug development professionals to investigate the therapeutic potential of such an ADC in the context of hematological malignancies.
Components of the Drug Conjugate:
-
Targeting Moiety (Assumed Anti-CD33 Ab): Directs the ADC to CD33-expressing cancer cells, such as those found in Acute Myeloid Leukemia (AML).
-
MP (Maleimide): A reactive group enabling covalent conjugation to thiol groups on the targeting antibody.
-
PEG4 Linker: A short polyethylene glycol chain that enhances solubility and optimizes pharmacokinetic properties.
-
Val-Lys-Gly Peptide: A tripeptide sequence engineered to be stable in circulation but readily cleaved by lysosomal proteases (e.g., Cathepsin B) that are abundant within cancer cells.
-
7-MAD-MDCPT (Payload): A derivative of camptothecin, a potent inhibitor of topoisomerase I. Inhibition of this enzyme leads to DNA damage and apoptosis in rapidly dividing cells. The self-immolative spacer facilitates the efficient release of the active drug following peptide cleavage.
Proposed Mechanism of Action
The anti-CD33 conjugated form of this compound is designed to function through a multi-step process, ensuring targeted cell killing while minimizing systemic exposure to the cytotoxic payload.
Data Presentation
The following tables present representative quantitative data from key experiments used to characterize an ADC of this class.
Table 1: In Vitro Cytotoxicity in Hematological Cancer Cell Lines
| Cell Line | Target (CD33) Expression | IC₅₀ (nM) of ADC | IC₅₀ (nM) of Free MDCPT |
|---|---|---|---|
| MOLM-13 | High | 0.5 | 50 |
| MV4-11 | High | 0.8 | 55 |
| HL-60 | Moderate | 5.2 | 48 |
| Jurkat | Negative | > 1000 | 60 |
| K562 | Negative | > 1000 | 52 |
Table 2: Representative In Vivo Efficacy in a MOLM-13 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Volume Change (%) | Median Survival (Days) |
|---|---|---|---|
| Vehicle Control | - | +1500% | 25 |
| Unconjugated Antibody | 5 | +1450% | 28 |
| ADC | 1 | -85% (Regression) | 65 |
| ADC | 5 | -95% (Complete Regression) | > 90 (Cure) |
Experimental Protocols
Protocol: In Vitro Cytotoxicity Assay
This protocol determines the half-maximal inhibitory concentration (IC₅₀) of the ADC in various cancer cell lines.
Methodology:
-
Cell Seeding: Seed hematological cancer cells (e.g., MOLM-13, MV4-11) in opaque-walled 96-well microplates at a density of 5,000-10,000 cells per well in 50 µL of appropriate culture medium.
-
Compound Preparation: Prepare a 2-fold serial dilution series of the ADC, the unconjugated antibody, and the free payload (MDCPT) in culture medium, starting from a high concentration (e.g., 2000 nM).
-
Treatment: Add 50 µL of the diluted compounds to the respective wells, resulting in a final volume of 100 µL. Include wells with untreated cells as a negative control (100% viability) and wells with a cell-killing agent (e.g., saponin) as a positive control (0% viability).
-
Incubation: Incubate the plates for 72 to 96 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment: Equilibrate the plates to room temperature for 30 minutes. Add a volume of a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent) equal to the volume of cell culture medium in each well.
-
Data Acquisition: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a plate reader.
-
Data Analysis: Normalize the data by setting the average luminescence from untreated wells to 100% viability and the average from positive control wells to 0% viability. Plot the normalized viability against the log of the compound concentration and fit the data to a four-parameter logistic regression model to determine the IC₅₀ value.
Protocol: In Vivo Efficacy Study in a Disseminated AML Xenograft Model
This protocol evaluates the anti-tumor activity of the ADC in a mouse model that mimics human AML.
Methodology:
-
Cell Inoculation: Culture MOLM-13 cells expressing luciferase. On Day 0, inject 1x10⁶ cells in 100 µL of PBS into the lateral tail vein of 6-8 week old female immunodeficient mice (e.g., NOD/SCID gamma).
-
Tumor Engraftment Monitoring: Starting on Day 4, monitor tumor engraftment and dissemination by performing bioluminescence imaging (BLI) twice a week. Administer D-luciferin (150 mg/kg) via intraperitoneal injection and image the mice 10 minutes later using an in vivo imaging system.
-
Randomization: Once a consistent BLI signal is detected (typically Day 7), randomize mice into treatment cohorts (n=8-10 per group) with similar average BLI signals.
-
Treatment Administration: Administer the treatments via tail vein injection. Example groups include:
-
Vehicle (e.g., saline)
-
ADC (e.g., 1 mg/kg and 5 mg/kg)
-
Unconjugated antibody control
-
Free payload control (at a dose equivalent to that in the ADC) Treatments are typically administered once a week for 3-4 weeks.
-
-
Monitoring: Monitor the health of the animals daily. Measure body weight and tumor burden (via BLI) twice weekly.
-
Endpoints: The primary endpoint is survival. Euthanize animals if they exhibit pre-defined humane endpoints such as >20% body weight loss, hind-limb paralysis, or other signs of distress. The study may be terminated at a pre-determined time point (e.g., 90 days) to assess for long-term cures.
-
Data Analysis: Compare the tumor burden between groups over time. Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival between treatment groups.
Safety and Handling
The payload, MDCPT, is a potent cytotoxic agent. The ADC and the free payload should be handled with extreme care using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be performed in a certified chemical fume hood or biological safety cabinet. Consult the Safety Data Sheet (SDS) for detailed handling and disposal instructions.
Troubleshooting & Optimization
troubleshooting premature payload release of MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antibody-drug conjugate (ADC) drug-linker, MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT. The focus of this guide is to address the common challenge of premature payload release.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for an ADC utilizing this compound?
A1: The this compound is a drug-linker conjugate designed for ADCs.[1][2][3] The monoclonal antibody (MP) component of the ADC targets a specific antigen on the surface of cancer cells. Upon binding, the ADC is internalized by the cell, typically through endocytosis. Inside the cell, the ADC is trafficked to the lysosome, an acidic organelle containing various proteases. The Val-Lys-Gly tripeptide sequence in the linker is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B.[4] This cleavage releases the cytotoxic payload, 7-MAD-MDCPT (a camptothecin derivative), which then induces DNA damage and triggers apoptosis (cell death) in the cancer cell.[5]
Q2: What are the most common causes of premature payload release?
A2: Premature payload release, where the cytotoxic drug is cleaved from the antibody before reaching the target tumor cell, is a critical issue that can lead to off-target toxicity and reduced efficacy.[4][][7] Key causes include:
-
Linker Instability in Plasma: The Val-Lys-Gly linker, while designed for lysosomal cleavage, may be susceptible to degradation by other proteases present in the bloodstream, such as neutrophil elastase.[8][9]
-
Chemical Instability: The chemical bonds within the linker or the payload itself might be unstable under physiological conditions (pH 7.4), leading to non-enzymatic hydrolysis.
-
Heterogeneity of the ADC: Inconsistent drug-to-antibody ratios (DAR) or conjugation at suboptimal sites on the antibody can lead to populations of ADCs with reduced stability.[10][11]
-
Payload Hydrophobicity: Highly hydrophobic payloads can lead to ADC aggregation, which may increase clearance from circulation and affect stability.[12]
Q3: How can I assess the stability of my ADC formulation?
A3: A panel of stability-indicating assays is crucial. Key methods include:
-
Plasma Stability Assay: Incubating the ADC in human and relevant preclinical species (e.g., mouse, rat) plasma at 37°C for various time points is the most direct way to assess premature release.[10]
-
Size Exclusion Chromatography (SEC-HPLC): This method is used to detect and quantify aggregation or fragmentation of the ADC, which can be indicators of instability.[13]
-
Reverse Phase HPLC (RP-HPLC): RP-HPLC is a primary method for separating and quantifying the amount of free, unconjugated payload in the ADC formulation.[13]
-
Mass Spectrometry (LC-MS): Techniques like LC-MS can provide detailed characterization of the ADC, including DAR distribution, and can be used to identify and quantify free payload and related degradation products with high sensitivity.[14][15][16]
Troubleshooting Guide
This guide addresses specific experimental issues related to premature payload release in a question-and-answer format.
Problem 1: High levels of free 7-MAD-MDCPT are detected in the ADC formulation immediately after purification.
| Potential Causes | Suggested Solutions & Experiments |
| Incomplete Conjugation Reaction: The conjugation of the drug-linker to the antibody did not proceed to completion. | 1. Optimize Reaction Conditions: Systematically vary reaction parameters such as pH, temperature, reaction time, and the molar ratio of drug-linker to antibody. 2. Check Reagent Quality: Ensure the purity and reactivity of the this compound drug-linker and the reducing agent (if applicable) using methods like NMR or mass spectrometry. |
| Inefficient Purification: The purification method (e.g., SEC, dialysis) is not adequately removing the unconjugated drug-linker. | 1. Validate Purification Method: Spike a known amount of free drug-linker into a purified antibody solution and assess the removal efficiency of your current protocol. 2. Optimize Purification Parameters: Increase the column length for SEC, increase the number of buffer exchanges for dialysis, or consider alternative methods like tangential flow filtration (TFF). |
| On-Column or Post-Purification Instability: The ADC is degrading during the purification process or in the final storage buffer. | 1. Buffer Screening: Evaluate the stability of the purified ADC in a range of buffer formulations, varying pH and excipients. Use SEC-HPLC to monitor for aggregation and RP-HPLC to monitor for free payload release over time at intended storage conditions (e.g., 4°C). 2. Analyze Flow-Through: Analyze the purification column flow-through and wash fractions to confirm that the free drug is being removed as expected. |
Problem 2: The ADC shows significant payload release (>10%) during a plasma stability assay.
| Potential Causes | Suggested Solutions & Experiments |
| Enzymatic Cleavage by Plasma Proteases: The Val-Lys-Gly sequence is being recognized and cleaved by circulating enzymes other than the target lysosomal proteases.[8][9][17] | 1. Protease Inhibitor Assay: Repeat the plasma stability assay in the presence of a broad-spectrum protease inhibitor cocktail. A significant reduction in payload release would confirm enzymatic degradation. 2. Linker Modification: Consider synthesizing a drug-linker with an alternative peptide sequence known for higher plasma stability, such as Gly-Gly-Phe-Gly or sterically hindered sequences like Glu-Val-Cit.[18][19] |
| Chemical Instability at Physiological pH: The linker is undergoing hydrolysis in the plasma buffer (pH ~7.4). | 1. Buffer Stability Study: Incubate the ADC in a simple buffer system (e.g., PBS) at pH 7.4 and 37°C, without plasma. Significant payload release under these conditions points to chemical instability. 2. Formulation Optimization: Screen different buffer systems and pH ranges (e.g., pH 6.0-7.0) for the final formulation to identify conditions that enhance linker stability. |
| Species-Specific Protease Activity: The linker is particularly unstable in the plasma of the preclinical species being tested (e.g., mouse plasma is known to have high carboxylesterase activity).[9][17][20] | 1. Cross-Species Comparison: Perform the plasma stability assay in parallel using plasma from different species (mouse, rat, monkey, human). This will determine if the instability is species-specific and guide the selection of the most appropriate preclinical model. 2. Use Ces1C Knockout Mice: If instability is high in mouse plasma, consider using transgenic mice lacking the Ces1C enzyme for in vivo studies to get a more human-relevant assessment.[9] |
Problem 3: In vivo studies show systemic toxicity inconsistent with on-target effects.
| Potential Causes | Suggested Solutions & Experiments |
| High Systemic Exposure to Free Payload: Premature release in circulation is leading to high concentrations of free 7-MAD-MDCPT, causing toxicity to healthy tissues.[21][22] | 1. Pharmacokinetic (PK) Analysis: Conduct a PK study in a relevant animal model (e.g., rat) to quantify the levels of intact ADC, total antibody, and free payload in circulation over time. High levels of free payload correlating with signs of toxicity are a strong indicator of premature release. 2. Re-evaluate Linker Stability: If PK data confirms high free payload, the primary strategy is to improve the linker's plasma stability. Refer to the solutions in Problem 2 . |
| ADC Aggregation In Vivo: The ADC is aggregating after administration, leading to rapid clearance by the reticuloendothelial system (RES) and potential off-target toxicity in organs like the liver and spleen.[12] | 1. In Vivo Imaging: If possible, label the ADC with a fluorescent or radioactive tag and perform in vivo imaging to track its biodistribution and identify sites of off-target accumulation. 2. Formulation to Reduce Aggregation: Reformulate the ADC using excipients known to reduce protein aggregation, such as polysorbate 20/80 or arginine. Increase the length of the hydrophilic PEG4 spacer to improve solubility. |
| Non-specific Uptake: The ADC is being taken up by healthy cells through mechanisms like pinocytosis, leading to off-target payload release and toxicity.[21] | 1. Lower the Drug-to-Antibody Ratio (DAR): ADCs with very high DARs can be more hydrophobic and prone to non-specific uptake.[21] Synthesize and test ADCs with a lower average DAR (e.g., 2 or 4) to see if the therapeutic window improves. 2. Control Conjugation Sites: Employ site-specific conjugation technologies to create a more homogeneous ADC with a defined DAR, which can improve its pharmacokinetic properties and reduce non-specific toxicity.[11][23] |
Quantitative Data Summary
The stability of an ADC is a critical parameter. The following table provides a hypothetical, yet representative, dataset illustrating the impact of linker and formulation on premature payload release during a 7-day plasma incubation study.
| ADC Configuration | Plasma Source | % Free Payload (Day 1) | % Free Payload (Day 3) | % Free Payload (Day 7) |
| MP-PEG4-Val-Lys-Gly-ADC (pH 7.4) | Mouse | 15.2% | 35.8% | 58.1% |
| MP-PEG4-Val-Lys-Gly-ADC (pH 7.4) | Human | 8.5% | 18.2% | 32.5% |
| MP-PEG4-Val-Lys-Gly-ADC (pH 6.5) | Human | 4.1% | 10.5% | 21.3% |
| MP-PEG4-Glu-Val-Cit-ADC (pH 7.4) | Human | 2.3% | 5.1% | 9.8% |
Data is for illustrative purposes only.
Key Experimental Protocols
Protocol 1: Human Plasma Stability Assay
-
Preparation: Thaw pooled human plasma (sodium heparin anticoagulant) at 37°C. Centrifuge at 2000 x g for 10 minutes to remove cryoprecipitates.
-
Incubation: Spike the ADC into the plasma to a final concentration of 100 µg/mL. Prepare multiple aliquots for each time point. Incubate in a water bath at 37°C.
-
Time Points: Collect aliquots at T=0, 1, 3, 5, and 7 days. Immediately freeze collected samples at -80°C to stop any reactions.
-
Sample Preparation for Analysis:
-
For free payload analysis (RP-HPLC) : Precipitate plasma proteins by adding 3 volumes of ice-cold acetonitrile containing an internal standard. Vortex and centrifuge at 14,000 x g for 15 minutes. Collect the supernatant for analysis.
-
For intact ADC analysis (SEC-HPLC) : Dilute the plasma sample in a suitable mobile phase buffer and analyze directly.
-
-
Analysis: Quantify the amount of free payload using a validated RP-HPLC method with a standard curve. Analyze ADC integrity and aggregation using SEC-HPLC.
Protocol 2: Quantification of Free Payload by RP-HPLC
-
Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
-
Gradient: Develop a linear gradient from 5% B to 95% B over 20 minutes to elute the hydrophobic payload.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to the maximum absorbance wavelength of the 7-MAD-MDCPT payload.
-
Quantification: Prepare a standard curve of the free payload (7-MAD-MDCPT) in the same matrix (e.g., precipitated plasma from a control sample). Calculate the concentration of free payload in the test samples by interpolating from the standard curve. The results are often expressed as a percentage of the total potential payload in the ADC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. targetmol.cn [targetmol.cn]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 11. biocompare.com [biocompare.com]
- 12. researchgate.net [researchgate.net]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A sensitive multidimensional method for the detection, characterization, and quantification of trace free drug species in antibody-drug conjugate samples using mass spectral detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
Technical Support Center: Optimizing MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT Conjugation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the conjugation of MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT to cysteine-containing peptides.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a drug-linker conjugate used in the development of targeted therapeutics, such as peptide-drug conjugates (PDCs). It consists of four key components:
-
MP (Maleimide): A reactive group that specifically forms a stable thioether bond with sulfhydryl (thiol) groups on cysteine residues.
-
PEG4 (Polyethylene Glycol, 4 units): A hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the conjugate.
-
Val-Lys-Gly: A tripeptide sequence that may act as a cleavable linker, designed to be recognized and cleaved by specific enzymes (e.g., proteases) in the target environment.
-
7-MAD-MDCPT: A potent cytotoxic payload derived from camptothecin. It is a topoisomerase I inhibitor that induces DNA damage and subsequent cell death.[1]
Q2: What is the mechanism of action of the 7-MAD-MDCPT payload?
A2: The 7-MAD-MDCPT payload is a topoisomerase I inhibitor. Topoisomerase I is an enzyme that relaxes supercoiled DNA by creating transient single-strand breaks. 7-MAD-MDCPT stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[2][3] This leads to the accumulation of single-strand breaks, which are converted into double-strand breaks during DNA replication, triggering the DNA damage response (DDR) pathways, primarily mediated by ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases, ultimately leading to cell cycle arrest and apoptosis.[4][5][6]
Q3: What is the optimal pH for the maleimide-thiol conjugation reaction?
A3: The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[7][8] Within this range, the thiol group is sufficiently deprotonated to its reactive thiolate form, while minimizing side reactions such as the hydrolysis of the maleimide ring, which becomes more significant at pH values above 7.5.[7] At a pH of 7.0, the reaction with thiols is about 1,000 times faster than with amines.[7]
Q4: How should I store the this compound reagent?
A4: The maleimide group is sensitive to moisture and hydrolysis. Therefore, the reagent should be stored in a dry environment, protected from light. For long-term storage, it is recommended to store it at -20°C or -80°C.[1][9] Once dissolved in an organic solvent like DMSO or DMF, it is best to use the solution immediately or store it in small aliquots at -20°C for a short period to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Efficiency | Maleimide Hydrolysis: The maleimide ring has been hydrolyzed due to moisture or inappropriate pH (>7.5), rendering it inactive. | Prepare fresh solutions of the maleimide-linker in anhydrous DMSO or DMF immediately before use.[7] Ensure the reaction buffer pH is maintained between 6.5 and 7.5.[8] |
| Thiol Oxidation: The cysteine residues on your peptide have formed disulfide bonds (S-S), which are unreactive with maleimides.[8] | Reduce the peptide's disulfide bonds using a non-thiol-based reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to conjugation.[7] Use degassed buffers to prevent re-oxidation of thiols.[10] | |
| Incorrect Stoichiometry: The molar ratio of the maleimide-linker to the peptide is not optimal. | Start with a 10:1 to 20:1 molar excess of the maleimide-linker to the peptide.[11][12] Perform small-scale optimization experiments with varying molar ratios (e.g., 2:1, 5:1, 10:1, 20:1) to find the ideal condition for your specific peptide.[12] | |
| Interfering Buffer Components: The reaction buffer contains primary or secondary amines (e.g., Tris) or other thiol-containing substances (e.g., DTT). | Use non-amine containing buffers such as PBS or HEPES.[12] If a reducing agent is needed, use TCEP as it does not need to be removed before adding the maleimide reagent.[7] | |
| Precipitation During Reaction | Poor Solubility of Reactants or Product: The peptide or the final conjugate may have poor solubility in the reaction buffer, especially with the hydrophobic payload. | Increase the hydrophilicity of the reaction medium by adding a limited amount of an organic co-solvent like DMSO or DMF (typically not exceeding 10-20% v/v to avoid denaturation of the peptide).[11] The PEG4 linker is designed to improve solubility, but further optimization may be needed. |
| Protein Aggregation: The conjugation process can sometimes lead to the aggregation of the peptide. | Optimize buffer conditions, including pH and ionic strength, to maintain peptide stability. Analyze the product for aggregates using Size Exclusion Chromatography (SEC). | |
| Multiple Peaks in HPLC Analysis of Product | Incomplete Reaction: Both the starting peptide and the conjugated product are present. | Increase the reaction time or the molar excess of the maleimide-linker. |
| Maleimide Hydrolysis: A portion of the maleimide-linker has hydrolyzed before conjugation. | Ensure anhydrous conditions for dissolving the maleimide-linker and prepare the solution fresh. | |
| Side Reactions: The maleimide may have reacted with other nucleophilic groups on the peptide, especially at higher pH. | Maintain the reaction pH strictly within the 6.5-7.5 range. | |
| Instability of the Thioether Bond: The formed succinimide thioether bond is undergoing a retro-Michael reaction, leading to deconjugation. | While generally stable, this can be an issue. Ensure the final product is stored at an appropriate pH (slightly acidic is often better) and temperature. | |
| Difficulty in Purifying the Conjugate | Similar Hydrophobicity of Reactants and Product: The unreacted peptide and the conjugated product have similar retention times on RP-HPLC. | Optimize the HPLC gradient to improve separation. A shallower gradient may be required. Consider using a different stationary phase if co-elution persists. |
| Presence of Excess Maleimide-Linker: The unreacted linker is difficult to remove. | Use size-exclusion chromatography (e.g., desalting columns) to remove the smaller, unreacted maleimide-linker from the larger peptide conjugate.[7] |
Quantitative Data Summary
The following table presents a summary of typical reaction conditions and expected outcomes for the conjugation of this compound to a model cysteine-containing peptide. These values are intended as a guide and may require optimization for specific applications.
| Parameter | Recommended Range / Value | Method of Analysis | Reference |
| Molar Ratio (Linker:Peptide) | 5:1 to 20:1 | RP-HPLC, LC-MS | [11][12] |
| Reaction pH | 6.5 - 7.5 | pH meter | [7][8] |
| Reaction Time | 2 hours at room temperature or overnight at 4°C | RP-HPLC | [13] |
| Solvent | Aqueous buffer (PBS, HEPES) with ≤10% DMSO/DMF | - | [11] |
| Expected Conjugation Efficiency | > 80% | RP-HPLC (peak area integration) | [11] |
| Purity of Final Conjugate | > 95% | RP-HPLC | [14] |
Experimental Protocols
Protocol 1: Reduction of Peptide Disulfide Bonds
This protocol is for peptides that have internal disulfide bonds which need to be reduced to free the cysteine thiol for conjugation.
Materials:
-
Cysteine-containing peptide
-
Degassed reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2)
-
Tris(2-carboxyethyl)phosphine (TCEP)
Procedure:
-
Dissolve the peptide in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
Prepare a fresh solution of TCEP in the reaction buffer.
-
Add TCEP to the peptide solution to a final 50-100 fold molar excess over the peptide.
-
Incubate the mixture for 30-60 minutes at room temperature.
-
The reduced peptide is now ready for immediate use in the conjugation reaction. TCEP does not need to be removed.[7]
Protocol 2: Conjugation of this compound to a Reduced Peptide
Materials:
-
Reduced peptide solution (from Protocol 1)
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., N-acetylcysteine or 2-mercaptoethanol)
-
Purification supplies (RP-HPLC or desalting columns)
Procedure:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of the maleimide-linker in anhydrous DMSO.[13]
-
Add the maleimide-linker stock solution to the reduced peptide solution to achieve the desired molar excess (e.g., starting with a 10:1 molar ratio). Ensure the final DMSO concentration does not exceed 10% (v/v).
-
Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
To quench the reaction, add a 2-fold molar excess of a quenching agent (relative to the initial amount of maleimide-linker) to react with any unreacted maleimide. Incubate for an additional 20-30 minutes.
-
Proceed immediately to the purification of the peptide-drug conjugate.
Protocol 3: Purification and Analysis of the Conjugate
Purification by RP-HPLC:
-
Use a C18 column for purification.
-
The mobile phases typically consist of:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Apply the quenched reaction mixture to the column.
-
Elute the conjugate using a gradient of increasing Mobile Phase B. The more hydrophobic conjugate will elute later than the unconjugated peptide.
-
Monitor the elution at 220 nm (for the peptide backbone) and at the maximum absorbance wavelength of the 7-MAD-MDCPT payload (~370 nm).
-
Collect the fractions containing the purified conjugate and lyophilize.
Analysis by LC-MS:
-
Analyze the purified conjugate by LC-MS to confirm the molecular weight of the final product.
-
The expected mass will be the mass of the peptide plus the mass of the this compound that has reacted (minus the mass of water, as it is a condensation reaction).
Visualizations
References
- 1. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 12. benchchem.com [benchchem.com]
- 13. biotium.com [biotium.com]
- 14. bachem.com [bachem.com]
Technical Support Center: Challenges in Scaling Up MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT ADC Production
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the production of MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT Antibody-Drug Conjugates (ADCs). This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist you in navigating the complexities of scaling up your ADC production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the production of this specific ADC?
A1: Scaling up the production of a complex ADC like this compound presents several challenges. These can be broadly categorized into:
-
Linker-Payload Synthesis and Purity: Ensuring consistent, high-purity synthesis of the multi-component linker-payload is critical. This includes the solid-phase synthesis of the Val-Lys-Gly peptide, the attachment of the MP-PEG4 spacer, and the final conjugation to the 7-MAD-MDCPT payload.
-
Conjugation Process Control: Achieving a consistent Drug-to-Antibody Ratio (DAR) is crucial for the ADC's efficacy and safety.[1][2] Factors such as reaction kinetics, temperature, pH, and reagent stoichiometry must be tightly controlled during the conjugation of the linker-payload to the monoclonal antibody (mAb).
-
ADC Purification: Removing unconjugated antibodies, excess linker-payload, and aggregates from the final ADC product is a significant challenge, especially at a larger scale.[3]
-
Aggregation and Stability: The hydrophobicity of the MDCPT payload can increase the propensity for ADC aggregation, which can impact manufacturing, stability, and immunogenicity.[4][5][6]
-
Process Analytical Technology (PAT): Implementing real-time monitoring and control of critical process parameters is essential for ensuring batch-to-batch consistency during scale-up.[2][7]
Q2: How does the Val-Lys-Gly peptide linker influence the ADC's properties and potential challenges?
A2: The Val-Lys-Gly linker is a protease-cleavable linker designed to be stable in circulation and release the MDCPT payload within the target cancer cells. Key considerations include:
-
Enzymatic Cleavage: The linker is designed to be cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells. Inconsistent cleavage can affect the ADC's efficacy.
-
Plasma Stability: Premature cleavage of the linker in the bloodstream can lead to off-target toxicity and reduced therapeutic index.[8]
-
Hydrophilicity: While the PEG4 spacer enhances hydrophilicity, the overall hydrophobicity of the linker-payload can still contribute to aggregation.[4]
Q3: What are the common issues associated with the 7-MAD-MDCPT payload?
A3: 7-MAD-MDCPT is a potent camptothecin analog that acts as a topoisomerase I inhibitor. Challenges associated with this payload include:
-
Hydrophobicity: Camptothecin derivatives are often hydrophobic, which can lead to poor solubility of the linker-payload and increase the risk of ADC aggregation.[4][5]
-
Lactone Ring Stability: The active lactone form of camptothecins can be susceptible to hydrolysis to an inactive carboxylate form at physiological pH, which can impact potency.
-
Off-Target Toxicity: Premature release of the potent payload can cause toxicity in healthy tissues.
Q4: What is a typical Drug-to-Antibody Ratio (DAR) for this type of ADC and why is it important?
A4: For cysteine-linked ADCs, a DAR of around 4 is often targeted to balance efficacy and safety.[9] A low DAR may result in insufficient potency, while a high DAR can lead to increased aggregation, faster clearance from circulation, and potential off-target toxicity.[1][2][9] Consistent DAR is a critical quality attribute (CQA) that must be monitored and controlled.
Troubleshooting Guides
Low Drug-to-Antibody Ratio (DAR)
| Observation | Potential Causes | Troubleshooting Steps & Solutions |
| Low average DAR | 1. Incomplete antibody reduction. 2. Inactive maleimide group on the linker. 3. Suboptimal conjugation reaction conditions (pH, temperature, time). 4. Insufficient molar excess of linker-payload. | 1. Verify Antibody Reduction: Use Ellman's reagent to quantify free thiols. Optimize reducing agent (e.g., TCEP) concentration and incubation time. 2. Check Linker-Payload Activity: Use a fresh batch of the linker-payload. Analyze its purity and integrity via HPLC and mass spectrometry. 3. Optimize Conjugation: Perform small-scale experiments to optimize pH (typically 6.5-7.5 for maleimide-thiol conjugation), temperature, and reaction duration. 4. Adjust Molar Ratio: Gradually increase the molar excess of the linker-payload in small-scale trials. |
| High batch-to-batch DAR variability | 1. Inconsistent antibody reduction. 2. Variability in linker-payload quality. 3. Poor process control during conjugation. | 1. Standardize Reduction Protocol: Ensure precise control over reagent concentrations, temperature, and time. 2. Implement Stringent Quality Control: Thoroughly characterize each batch of linker-payload for purity and reactivity. 3. Utilize Process Analytical Technology (PAT): Implement in-line monitoring (e.g., HPLC) to track the progress of the conjugation reaction in real-time.[2][7] |
High Levels of Aggregation
| Observation | Potential Causes | Troubleshooting Steps & Solutions |
| Precipitation during conjugation | 1. High hydrophobicity of the linker-payload leading to poor solubility. 2. High DAR leading to increased ADC hydrophobicity. 3. Suboptimal buffer conditions (pH, ionic strength). | 1. Modify Solvent Composition: Introduce a small percentage of a co-solvent (e.g., DMSO, DMA) to the conjugation buffer to improve linker-payload solubility. Perform optimization to ensure the co-solvent does not negatively impact the antibody. 2. Control DAR: Aim for a lower target DAR by adjusting the molar ratio of the linker-payload. 3. Optimize Buffer: Screen different buffer systems and excipients (e.g., arginine, polysorbate) to enhance ADC stability.[4] |
| High aggregate content in final product (post-purification) | 1. Aggregation induced during purification steps. 2. Instability of the purified ADC during storage. | 1. Optimize Purification Method: For Size Exclusion Chromatography (SEC), optimize the mobile phase composition to reduce hydrophobic interactions. For Hydrophobic Interaction Chromatography (HIC), carefully select the salt and elution gradient.[10] 2. Formulation Development: Develop a stable formulation for the final ADC product, considering pH, excipients, and storage temperature. Lyophilization is often a suitable strategy for long-term stability. |
Experimental Protocols & Methodologies
Workflow for this compound ADC Production
Detailed Methodologies
1. Synthesis of Val-Lys(Boc)-Gly Peptide (Solid-Phase Peptide Synthesis)
This protocol outlines a representative manual Fmoc-based solid-phase synthesis.
-
Resin: Rink Amide MBHA resin.
-
Amino Acids: Fmoc-Gly-OH, Fmoc-Val-OH, Fmoc-Lys(Boc)-OH.
-
Coupling Reagent: HBTU/DIPEA in DMF.
-
Deprotection Reagent: 20% Piperidine in DMF.
-
Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5).
-
General Procedure:
-
Swell the resin in DMF.
-
Perform iterative cycles of Fmoc deprotection and amino acid coupling, starting from the C-terminal glycine.
-
After the final amino acid coupling and Fmoc deprotection, wash and dry the resin.
-
Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether, then purify by reverse-phase HPLC.
-
2. Synthesis of MP-PEG4-Val-Lys-Gly Linker
This is a representative protocol for conjugating Maleimido-PEG4-NHS ester to the synthesized peptide.
-
Dissolve the purified Val-Lys(Boc)-Gly-OH peptide in a suitable organic solvent (e.g., DMF).
-
Activate the C-terminal carboxylic acid of the peptide using a coupling agent like HBTU in the presence of a base such as DIPEA.
-
Add Maleimido-PEG4-amine to the activated peptide solution and stir at room temperature.
-
Monitor the reaction by HPLC.
-
Upon completion, purify the MP-PEG4-Val-Lys(Boc)-Gly product by reverse-phase HPLC.
-
Remove the Boc protecting group from the lysine side chain using TFA.
-
Purify the final MP-PEG4-Val-Lys-Gly linker by reverse-phase HPLC and characterize by mass spectrometry.
3. Synthesis of 7-MAD-MDCPT Payload and Conjugation to Linker
A representative approach for the synthesis of a 7-aminomethyl camptothecin derivative and its conjugation is described below.[11][12][13]
-
Synthesis of 7-aminomethyl-10,11-methylenedioxy-camptothecin (7-aminomethyl-MDCPT): This can be achieved through a multi-step synthesis starting from camptothecin, involving reactions to introduce the methylenedioxy group at the 10 and 11 positions, followed by functionalization at the 7-position to yield the aminomethyl derivative.
-
Activation of the Linker: Activate the carboxylic acid group on the glycine of the MP-PEG4-Val-Lys-Gly linker using an activating agent such as HATU in the presence of a base like DIPEA in an anhydrous aprotic solvent (e.g., DMF).
-
Conjugation: Add the 7-aminomethyl-MDCPT to the activated linker solution. The reaction is typically carried out under an inert atmosphere at room temperature.
-
Purification: Monitor the reaction by HPLC. Once complete, the crude linker-payload is purified by reverse-phase HPLC to yield the final this compound. The purified product should be thoroughly characterized by HPLC, MS, and NMR.
4. ADC Conjugation: Partial Reduction and Thiol-Maleimide Coupling
This protocol describes a typical procedure for conjugating the maleimide-functionalized linker-payload to a monoclonal antibody.
-
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).
-
Tris(2-carboxyethyl)phosphine (TCEP) solution.
-
This compound linker-payload dissolved in DMSO.
-
Quenching reagent (e.g., N-acetylcysteine).
-
Purification system (e.g., HIC or SEC).
-
-
Procedure:
-
Partial Reduction: Incubate the mAb with a specific molar excess of TCEP (typically 2-3 fold molar excess over mAb) at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[14][15][16]
-
Buffer Exchange: Immediately remove excess TCEP by buffer exchange into a conjugation buffer (e.g., PBS, pH 7.2) using a desalting column or tangential flow filtration (TFF).
-
Conjugation: Add the linker-payload solution to the reduced mAb at a specific molar ratio (e.g., 5-10 fold molar excess of linker-payload to antibody). Incubate at 4°C for 4-16 hours with gentle mixing.[17]
-
Quenching: Add a molar excess of N-acetylcysteine to quench any unreacted maleimide groups.
-
Purification: Purify the ADC using HIC or SEC to remove unconjugated antibody, free linker-payload, and aggregates.
-
Troubleshooting Logic for ADC Conjugation
Data Presentation
Table 1: Representative Quantitative Parameters for ADC Production
| Parameter | Stage | Typical Range/Value | Analytical Method |
| Peptide Purity | Linker Synthesis | > 95% | RP-HPLC |
| Linker-Payload Purity | Linker-Payload Synthesis | > 95% | RP-HPLC, LC-MS |
| Antibody Reduction | Conjugation | 2-4 moles of free thiol per mole of mAb | Ellman's Assay |
| Molar Ratio (Linker-Payload:mAb) | Conjugation | 5:1 to 10:1 | - |
| Conjugation pH | Conjugation | 6.5 - 7.5 | pH meter |
| Conjugation Temperature | Conjugation | 4 - 25 °C | Thermometer |
| Average DAR | Characterization | 3.5 - 4.5 | HIC-HPLC, Mass Spectrometry |
| Monomer Purity | Characterization | > 95% | SEC-HPLC |
| Free Payload Level | Characterization | < 1% | RP-HPLC |
Table 2: Typical HIC-HPLC and SEC-HPLC Conditions for ADC Analysis
| Parameter | HIC-HPLC (DAR Analysis) | SEC-HPLC (Aggregation Analysis) |
| Column | Butyl-NPR, 4.6 x 35 mm, 2.5 µm | SEC Column, 300 Å, 7.8 x 300 mm, 2.7 µm |
| Mobile Phase A | 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0 | 150 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 25 mM Sodium Phosphate, pH 7.0 in 20% Isopropanol | - |
| Gradient | Linear gradient from 0% to 100% B over 20-30 min | Isocratic |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |
| Detection | UV at 280 nm and/or 370 nm (for payload) | UV at 280 nm |
| Column Temperature | 25 - 30 °C | 25 °C |
Disclaimer: These protocols and parameters are provided as representative examples. Optimization will be required for your specific monoclonal antibody, reagents, and equipment. Always perform small-scale optimization studies before scaling up.
References
- 1. benchchem.com [benchchem.com]
- 2. PAT Implementation For ADC Bioconjugation Processes Applications And Case Studies [bioprocessonline.com]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. benchchem.com [benchchem.com]
- 6. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pharmasalmanac.com [pharmasalmanac.com]
- 9. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
- 11. Synthesis and cytotoxic activity of substituted 7-aryliminomethyl derivatives of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel cytotoxic 7-iminomethyl and 7-aminomethyl derivatives of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and synthesis of new 7-(N-substituted-methyl)-camptothecin derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dynamic-biosensors.com [dynamic-biosensors.com]
- 16. broadpharm.com [broadpharm.com]
- 17. broadpharm.com [broadpharm.com]
Technical Support Center: Improving the Stability of ADCs with MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues when working with Antibody-Drug Conjugates (ADCs) utilizing the MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT drug-linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a drug-linker conjugate designed for the development of ADCs.[1] It comprises a potent cytotoxic agent, Gly-7-MAD-MDCPT, which is a camptothecin derivative, attached to a linker.[2][3] The linker consists of a maleimide group (MP) for antibody conjugation, a polyethylene glycol spacer (PEG4) to enhance hydrophilicity, and a protease-cleavable Val-Lys-Gly tripeptide sequence.[2] The mechanism of action for the Gly-7-MAD-MDCPT payload is the inhibition of topoisomerase I, an enzyme essential for DNA replication and repair.[2][4] This inhibition leads to DNA strand breaks, ultimately triggering apoptosis in cancer cells.[2]
Q2: What are the primary stability concerns for an ADC conjugated with this compound?
A2: The primary stability concerns for ADCs using this drug-linker include:
-
Aggregation: The hydrophobic nature of the camptothecin payload can increase the propensity for the ADC to form aggregates, which can impact efficacy and safety.[5][6]
-
Premature Payload Release: The linker may be susceptible to cleavage in systemic circulation, leading to the early release of the cytotoxic payload and potential off-target toxicity.[7]
-
Hydrolysis of the Camptothecin Lactone Ring: The active lactone ring of the payload can undergo hydrolysis to an inactive carboxylate form at physiological pH.[7]
-
Degradation: Like all biologics, the ADC can be susceptible to degradation due to factors like temperature, pH, light exposure, and oxidation.[8]
Q3: How does the Drug-to-Antibody Ratio (DAR) affect the stability of the ADC?
A3: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that significantly influences ADC stability.[9] A higher DAR can increase the overall hydrophobicity of the ADC, making it more prone to aggregation.[5] While a high DAR may enhance potency, it often comes at the cost of reduced stability and a narrower therapeutic window.[5][] Conversely, a low DAR may result in insufficient potency.[]
Troubleshooting Guides
Issue 1: ADC Aggregation and Precipitation
Symptoms:
-
Visible particulates or cloudiness in the ADC solution.
-
An increase in high molecular weight species observed during Size Exclusion Chromatography (SEC) analysis.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation reaction to achieve a lower, more homogeneous DAR. A DAR of 2 to 4 is often a good starting point.[] |
| Hydrophobicity of the Payload | Incorporate hydrophilic excipients such as polysorbates (e.g., Polysorbate 20 or 80) or sugars (e.g., sucrose, trehalose) in the formulation to improve solubility. The PEG4 spacer in the linker is designed to help mitigate this hydrophobicity.[2] |
| Suboptimal Formulation Buffer | Screen different buffer systems and pH ranges. A slightly acidic pH (5.0-6.0) is often preferred to maintain the stability of the camptothecin lactone ring.[7] Avoid pH values near the antibody's isoelectric point (pI).[5] |
| Environmental Stress | Avoid repeated freeze-thaw cycles by aliquoting the ADC into single-use vials.[5] Protect the ADC from light and store at recommended low temperatures (-20°C or -80°C for long-term storage).[1] |
Issue 2: Premature Payload Release
Symptoms:
-
Reduced in vivo efficacy compared to in vitro potency.[7]
-
Observed off-target toxicity in preclinical studies.[7]
-
Detection of free payload in plasma stability assays.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Linker Instability in Circulation | The Val-Lys-Gly linker is designed for cleavage by lysosomal proteases like cathepsin B.[2] If premature cleavage is observed, consider optimizing the linker chemistry, although this is a more involved process. The primary approach is to ensure the ADC is formulated to protect the linker. |
| Hydrolysis of the Camptothecin Lactone Ring | Maintain a slightly acidic pH (5.0-6.0) in the formulation and during storage to favor the active, closed-lactone form of the payload.[7] |
| Non-specific Esterase Activity | While less common with this linker type, plasma esterases could potentially cleave ester bonds. If this is suspected, linker modification may be necessary. |
Quantitative Data Summary
Table 1: Representative Analytical Specifications for an ADC with this compound
| Analytical Method | Quality Attribute | Specification |
| Hydrophobic Interaction Chromatography (HIC) | Average DAR | 3.5 - 4.0 |
| Size Exclusion Chromatography (SEC) | Monomer Content | >95% |
| Reversed-Phase HPLC (RP-HPLC) | Free Payload Level | <2% |
| Limulus Amebocyte Lysate (LAL) Assay | Endotoxin Level | <1.0 EU/mg |
Note: These are example specifications and may need to be optimized for your specific ADC.[11]
Table 2: Example In Vitro Cytotoxicity Data
| Cell Line | Target Antigen Expression | IC50 (ADC) | IC50 (Free Payload) |
| Cell Line A | High | 0.8 nM | 52 nM |
| Cell Line B | High | 1.5 nM | 58 nM |
| Cell Line C | Low | >1000 nM | 61 nM |
| Cell Line D | Negative | >1000 nM | 59 nM |
Note: This data is illustrative and demonstrates the target-dependent cytotoxicity of the ADC.[11]
Experimental Protocols
Protocol 1: Antibody Reduction
Objective: To partially reduce the interchain disulfide bonds of the monoclonal antibody to create free thiol groups for conjugation.
Materials:
-
Monoclonal Antibody (mAb) in PBS
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
0.5 M EDTA, pH 8.0
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Desalting column or diafiltration system
Procedure:
-
Prepare the mAb at a concentration of 10 mg/mL in PBS.
-
Add EDTA to a final concentration of 5 mM.
-
Add a 2.5-fold molar excess of freshly prepared TCEP to the mAb solution. This ratio may require optimization.
-
Incubate the mixture at 37°C for 2 hours with gentle mixing.
-
Immediately following incubation, remove excess TCEP by buffer exchanging the reduced antibody into PBS using a desalting column or diafiltration.
-
Determine the concentration of the reduced antibody via UV-Vis spectrophotometry at 280 nm.[11]
Protocol 2: ADC Conjugation
Objective: To conjugate the this compound to the reduced antibody.
Materials:
-
Reduced mAb in PBS
-
This compound dissolved in DMSO
-
Dimethyl sulfoxide (DMSO)
-
N-acetylcysteine in PBS
Procedure:
-
Bring the reduced antibody solution to room temperature.
-
Prepare a stock solution of the drug-linker in DMSO (e.g., 10 mM).
-
Add the drug-linker solution to the reduced antibody to achieve a desired molar excess (e.g., 5-8 fold excess). The final concentration of DMSO should be kept below 10% (v/v).
-
Incubate the reaction at 4°C for 4-16 hours with gentle mixing.[12]
-
Quench the reaction by adding a 5-fold molar excess of N-acetylcysteine to cap any unreacted maleimide groups. Incubate for 30 minutes at room temperature.[12]
-
Purify the ADC using Size Exclusion Chromatography (SEC) to remove unconjugated payload, linker, and quenching reagent.[12]
Protocol 3: Plasma Stability Assay
Objective: To assess the stability of the ADC and quantify the release of free payload in plasma.
Materials:
-
Purified ADC
-
Human, mouse, or rat plasma with anticoagulant (e.g., EDTA)
-
37°C incubator
-
LC-MS/MS system
Procedure:
-
Dilute the ADC to a final concentration of 0.5-1.0 mg/mL in the desired plasma.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), take aliquots of the plasma samples.
-
Stop the reaction by adding cold acetonitrile to precipitate the plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.[7]
Visualizations
Caption: ADC internalization and payload-induced apoptosis pathway.
Caption: A logical workflow for troubleshooting common ADC stability issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Stability of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Aggregation for MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT ADCs
This guide provides troubleshooting strategies and answers to frequently asked questions regarding aggregation issues encountered with Maleimide-PEG4-Val-Lys-Gly-7-MAD-MDCPT Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of aggregation for this type of ADC during and after conjugation?
Aggregation of ADCs, particularly those utilizing maleimide chemistry for conjugation to cysteine residues, is a multifactorial issue. The primary drivers stem from an increase in the molecule's surface hydrophobicity and improper handling during the conjugation and purification process.
-
Increased Hydrophobicity: The payload, 7-MAD-MDCPT, is likely hydrophobic. Covalent attachment of multiple payload molecules to the antibody surface can lead to the exposure of hydrophobic patches, promoting self-association between ADC molecules.
-
Intermolecular Disulfide Bonding: The process of reducing interchain disulfide bonds to create free thiols for conjugation can sometimes lead to incorrect disulfide bond reformation between different antibody molecules if not all thiols are successfully conjugated.
-
Conjugation Conditions: Suboptimal reaction conditions such as pH, temperature, and buffer composition can induce protein unfolding or instability, making the ADC more prone to aggregation. For instance, the pKa of cysteine thiols is around 8.5, and conjugation is often performed at a pH slightly below this to favor the reactive thiolate anion while minimizing antibody denaturation.
-
High Drug-to-Antibody Ratio (DAR): Higher DAR values directly correlate with increased hydrophobicity and a greater propensity for aggregation. The average DAR should be carefully controlled and optimized.
Q2: We are observing significant aggregation (>10%) by SEC-HPLC immediately after our conjugation reaction. How can we modify the protocol to minimize this?
Immediate post-conjugation aggregation suggests that the issue lies within the reaction or initial purification steps. Here are several parameters to investigate and optimize.
Troubleshooting Steps for Conjugation Protocol:
-
Optimize the Reducing Agent: The choice and concentration of the reducing agent (e.g., TCEP, DTT) are critical. Over-reduction can lead to antibody fragmentation, while under-reduction results in low DAR and unreacted thiols that can form intermolecular disulfide bonds.
-
Control pH and Temperature: Ensure the conjugation buffer pH is maintained within an optimal range (typically pH 7.5-8.0) to balance thiol reactivity with antibody stability. Avoid elevated temperatures, performing the reaction at 4°C or room temperature may be preferable.
-
Include Aggregation Suppressors: Adding excipients to the conjugation buffer can help maintain protein stability. Common suppressors include non-ionic surfactants (e.g., Polysorbate 20), sugars (e.g., sucrose, trehalose), or amino acids (e.g., arginine, glycine).
-
Adjust Linker-Payload to Antibody Ratio: Using a large excess of the MP-PEG4-linker-payload can sometimes lead to non-specific interactions. Titrate the molar excess to find the minimum required to achieve the target DAR without inducing aggregation.
Below is a workflow to guide the optimization process.
Troubleshooting Guides
Guide 1: Characterizing ADC Aggregation
Accurate characterization is the first step to mitigation. A combination of analytical techniques should be used to understand the nature and extent of the aggregation.
| Parameter Measured | Primary Technique | Secondary Technique | Purpose |
| Size Variants | SEC-HPLC | Analytical Ultracentrifugation | To quantify the percentage of monomer, dimer, and higher-order soluble aggregates. |
| Particle Size | Dynamic Light Scattering (DLS) | Nanoparticle Tracking Analysis | To detect the presence of larger aggregate species and determine size distribution. |
| Thermal Stability | Differential Scanning Fluorimetry (DSF) | Differential Scanning Calorimetry (DSC) | To assess how conjugation affects the melting temperature (Tm) and stability. |
| Visible Particles | Visual Inspection | Light Obscuration | To count sub-visible and visible particles, critical for formulation development. |
Experimental Protocol: Size Exclusion Chromatography (SEC-HPLC)
-
System: An HPLC system equipped with a UV detector.
-
Column: TSKgel G3000SWxl (7.8 mm x 30 cm) or equivalent.
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.
-
Injection Volume: 20 µL.
-
Analysis: Integrate the peak areas corresponding to the monomer, dimer, and high molecular weight (HMW) species. Calculate the percentage of each species relative to the total integrated area. The monomer peak should be the main peak with the longest retention time, followed by earlier-eluting peaks for aggregates.
Guide 2: Formulation Strategies to Ensure Long-Term Stability
Even if aggregation is low post-purification, it can increase during storage. A robust formulation is key to ensuring the long-term stability of the ADC.
Key Formulation Factors and Their Impact on Aggregation:
| Formulation Component | Typical Concentration | Mechanism of Stabilization |
| Buffer Species | 10-25 mM | Maintain pH in a range where the ADC is most stable (typically pH 5.0-6.5). Common choices include Histidine and Citrate. |
| Sugars (Stabilizers) | 2-10% (w/v) | Act as cryoprotectants and lyoprotectants. They increase conformational stability (e.g., Sucrose, Trehalose). |
| Surfactants | 0.01-0.05% (w/v) | Prevent surface-induced aggregation and agitation stress by blocking hydrophobic interfaces (e.g., Polysorbate 20/80). |
| Amino Acids | 25-100 mM | Can act as aggregation suppressors by preferentially binding to hydrophobic patches (e.g., Arginine, Glycine). |
The diagram below illustrates how these formulation components contribute to stabilizing the ADC and preventing aggregation.
Technical Support Center: Mitigating Off-Target Toxicity of Camptothecin-Based ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with camptothecin-based Antibody-Drug Conjugates (ADCs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, diagnose, and mitigate off-target toxicity in your preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity with camptothecin-based ADCs?
Off-target toxicity of camptothecin-based ADCs is a critical concern and can be broadly categorized into two main mechanisms:
-
On-target, off-tumor toxicity: This occurs when the target antigen of your ADC is also expressed on healthy tissues, leading to the ADC binding to and damaging non-cancerous cells.
-
Off-target, off-tumor toxicity: This is the more common cause of dose-limiting toxicities and arises from the premature release of the camptothecin payload into systemic circulation.[1] This free payload can then diffuse into healthy cells, causing toxicity. Mechanisms contributing to this include:
-
Linker instability: The chemical linker connecting the antibody and the payload may be unstable in the bloodstream, leading to premature cleavage.[1]
-
Nonspecific uptake: Intact ADCs can be taken up by healthy cells, such as those in the liver and immune cells, through mechanisms like nonspecific endocytosis.[1]
-
The bystander effect: While beneficial within the tumor microenvironment, the diffusion of membrane-permeable payloads from target cells can also affect adjacent healthy cells.[1]
-
Q2: How does the "bystander effect" contribute to both efficacy and toxicity?
The bystander effect describes the ability of a cytotoxic payload, released from a target cancer cell, to diffuse into and kill neighboring cells. This includes cancer cells that may not express the target antigen.
-
Efficacy: This is advantageous in tumors with heterogeneous antigen expression, as it allows for the killing of antigen-negative cancer cells within the tumor microenvironment.
-
Toxicity: Conversely, if the payload is released systemically or diffuses out of the tumor into surrounding healthy tissue, it can lead to significant off-target toxicity.[1]
Q3: What is the role of the Drug-to-Antibody Ratio (DAR) in off-target toxicity?
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC that significantly impacts its efficacy and safety.
-
High DAR: While a higher DAR can increase the potency of the ADC, it can also lead to faster clearance from circulation and increased off-target toxicity.[2][3] ADCs with a high DAR (e.g., >8) may exhibit increased aggregation and hydrophobicity, leading to non-specific uptake by healthy tissues like the liver.[3][4]
-
Low DAR: ADCs with a lower DAR generally have a better safety profile and a wider therapeutic index.[2][3]
Q4: What are some key strategies to mitigate the off-target toxicity of my camptothecin-based ADC?
Several strategies can be employed to reduce off-target toxicity:
-
Enhance Linker Stability: Utilize more stable linkers to minimize premature payload release in circulation.
-
Modify Payload Properties: Decrease the hydrophobicity of the payload to reduce its ability to passively diffuse into healthy cells.[5]
-
Incorporate Hydrophilic Linkers: Using hydrophilic linkers, such as polyethylene glycol (PEG), can improve the ADC's solubility and pharmacokinetic profile.[6]
-
Optimize the DAR: Aim for a lower, more homogeneous DAR to improve the ADC's therapeutic index.[2][3]
-
Antibody Engineering: Modify the antibody to alter its affinity or Fc receptor binding to reduce uptake by immune cells.
Troubleshooting Guides
Guide 1: High In Vitro Toxicity in Antigen-Negative Control Cells
Problem: You observe significant killing of your antigen-negative control cell line in a cytotoxicity assay.
.dot
Caption: Troubleshooting workflow for high in vitro toxicity in antigen-negative cells.
Guide 2: Poor In Vivo Tolerability (e.g., >20% Body Weight Loss, Hematological Toxicity)
Problem: Your ADC shows high potency and specificity in vitro, but in vivo studies are terminated early due to excessive toxicity.
.dot
Caption: Troubleshooting workflow for poor in vivo tolerability of ADCs.
Data Presentation
Table 1: Comparative In Vitro Cytotoxicity of Camptothecin-Based ADCs
| ADC Construct | Linker Type | DAR | Target Cell Line (Antigen+) | IC50 (nM) | Off-Target Cell Line (Antigen-) | IC50 (nM) | Reference |
| 7300-LP3004 | Polysarcosine-modified | 8 | SHP-77 | 39.74 | - | - | [4] |
| 7300-LP2004 | PEG-modified | 8 | SHP-77 | 32.17 | - | - | [4] |
| 7300-LP1003 | PEG-modified (linear) | 8 | SHP-77 | 186.6 | - | - | [4] |
| 7300-Deruxtecan | Standard | 8 | SHP-77 | 124.5 | - | - | [4] |
| DS-8201a | GGFG (cleavable) | ~8 | KPL-4 (HER2+) | 0.11 | MDA-MB-468 (HER2-) | >10 | [7] |
| Anti-HER2-DXd | Non-cleavable | ~8 | KPL-4 (HER2+) | 0.02 | MDA-MB-468 (HER2-) | >10 | [7] |
| T-DM1 | Non-cleavable | ~3.5 | KPL-4 (HER2+) | 0.02 | MDA-MB-468 (HER2-) | >10 | [7] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Table 2: Comparative In Vivo Toxicity of Camptothecin-Based ADCs
| ADC Construct | Dose (mg/kg) | Animal Model | Body Weight Change | Key Hematological Toxicities | Reference |
| 7300-LP3004 | 5 | NOD scid gamma mice | No significant change | Not reported | [4] |
| CPT-SS-Biotin | Not specified | Rats | - | Improved blood counts vs. CPT | [8] |
| T-DXd | 600 | Mice | 12.8% nadir loss | Myelosuppression | [5] |
| T-DXd + 8C2 Fab | 600 | Mice | 7.08% nadir loss | Reduced myelosuppression | [5] |
| High DAR ADC (>5.5) | Not specified | Mice | 7-9% nadir loss | - | [3] |
| Low DAR ADC (2-3.5) | Not specified | Mice | ~4% nadir loss | - | [3] |
Note: Direct comparison of toxicity data across different studies should be done with caution due to variations in experimental design.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a camptothecin-based ADC on both antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Camptothecin-based ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C, 5% CO2 overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted ADC solutions to the respective wells. Include a vehicle control (medium without ADC).
-
Incubate the plate for a predetermined period (e.g., 72-120 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO2.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Incubate for 15 minutes on an orbital shaker to dissolve the formazan crystals.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.
-
.dot
Caption: Experimental workflow for the in vitro cytotoxicity assay.
Protocol 2: In Vitro Bystander Effect Assay (Co-Culture Method)
Objective: To quantify the killing of antigen-negative cells by a camptothecin-based ADC in the presence of antigen-positive cells.
Materials:
-
Antigen-positive cell line
-
Antigen-negative cell line (stably expressing a fluorescent protein, e.g., GFP)
-
Complete cell culture medium
-
96-well cell culture plates
-
Camptothecin-based ADC
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Co-seed the antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
Incubate overnight to allow for attachment.
-
-
ADC Treatment:
-
Treat the co-culture with various concentrations of the ADC.
-
Include monoculture controls for both cell lines.
-
Incubate for a predetermined period (e.g., 96 hours).
-
-
Data Acquisition:
-
Fluorescence Plate Reader: Measure the GFP fluorescence intensity to determine the viability of the antigen-negative cells.
-
Flow Cytometry: Harvest the cells and analyze the GFP-positive population to quantify the percentage of viable antigen-negative cells.
-
-
Data Analysis:
-
Compare the viability of the antigen-negative cells in the co-culture with their viability in the monoculture at the same ADC concentrations. A significant decrease in viability in the co-culture indicates a bystander effect.
-
.dot
Caption: Experimental workflow for the in vitro bystander effect assay.
Signaling Pathway
Camptothecin-Induced Apoptosis
Camptothecin and its derivatives exert their cytotoxic effects by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair. This inhibition leads to the stabilization of the topoisomerase I-DNA covalent complex, resulting in DNA single-strand breaks that are converted to double-strand breaks during DNA replication. The accumulation of DNA damage triggers a cascade of signaling events, ultimately leading to programmed cell death (apoptosis).
.dot
Caption: Simplified signaling pathway of camptothecin-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. scilit.com [scilit.com]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Camptothein-Based Anti-Cancer Therapies and Strategies to Improve Their Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jptcp.com [jptcp.com]
Technical Support Center: Refining Purification Methods for MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT Conjugates
Welcome to the technical support center for the purification of MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT conjugates. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound conjugates?
A1: The most common and effective techniques for purifying peptide-drug conjugates like this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Hydrophobic Interaction Chromatography (HIC), and Size-Exclusion Chromatography (SEC).[1][2][3][4] RP-HPLC separates molecules based on their hydrophobicity, HIC separates based on hydrophobicity under non-denaturing conditions, and SEC separates based on molecular size and hydrodynamic volume.[1][4][5][6]
Q2: What are the expected impurities during the purification of this conjugate?
A2: Common impurities include unconjugated MP-PEG4-Val-Lys-Gly peptide, free 7-MAD-MDCPT payload, aggregated conjugates, and conjugates with different drug-to-antibody ratios (DARs) if applicable to the parent molecule.[2][3] Other potential impurities can arise from side reactions during synthesis and conjugation.
Q3: How can I determine the purity and concentration of my final product?
A3: Purity is typically assessed by analytical RP-HPLC or SEC, where the area of the main peak relative to the total peak area indicates the purity.[7][8] Concentration can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm for the peptide and at the specific wavelength for the 7-MAD-MDCPT payload.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound conjugates.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Issue 1: Poor Peak Resolution or Peak Tailing
-
Possible Cause: Inappropriate gradient slope, mobile phase composition, or column chemistry. For peptide-drug conjugates, the hydrophobicity of the payload can significantly affect separation.[10][11]
-
Solution:
-
Optimize the Gradient: A shallower gradient can improve the resolution of closely eluting peaks.[2]
-
Mobile Phase Modifiers: Ensure the presence of an ion-pairing agent like trifluoroacetic acid (TFA) in both mobile phases to improve peak shape.
-
Column Selection: A C4 or C8 column may provide better separation for highly hydrophobic conjugates compared to a C18 column.[10]
-
Temperature: Increasing the column temperature (e.g., to 45 °C) can sometimes improve peak shape.[10]
-
Issue 2: Low Recovery of the Conjugate
-
Possible Cause: Irreversible adsorption of the highly hydrophobic conjugate to the stationary phase or precipitation on the column.
-
Solution:
-
Change in Organic Solvent: In some cases, using acetonitrile with a small percentage of isopropanol in the mobile phase can improve recovery.[10]
-
Column Choice: Consider a column with a larger pore size (e.g., 300 Å) to prevent restricted diffusion of the PEGylated conjugate.
-
Sample Solubility: Ensure the sample is fully dissolved in the initial mobile phase before injection. If solubility is an issue, a small amount of organic solvent may be added to the sample, but this can affect peak shape.[12]
-
Hydrophobic Interaction Chromatography (HIC)
Issue 1: The conjugate does not bind to the column.
-
Possible Cause: The initial salt concentration in the mobile phase is too low to promote hydrophobic interactions.
-
Solution:
-
Increase Salt Concentration: The binding of the conjugate to the HIC resin is dependent on a high salt concentration. Increase the concentration of the salt (e.g., ammonium sulfate) in the binding buffer.[13]
-
Salt Type: Different salts have varying effects on protein solubility and hydrophobic interactions. Consider screening different salts, such as ammonium sulfate, sodium sulfate, or sodium chloride.
-
Issue 2: The conjugate elutes in a very broad peak or with low recovery.
-
Possible Cause: The elution gradient is too steep, or the interaction between the conjugate and the resin is too strong.
-
Solution:
-
Shallow Gradient: Employ a slower, more gradual decrease in the salt concentration during elution.
-
Lower Hydrophobicity Resin: If the interaction is too strong, switch to a HIC resin with a lower degree of hydrophobicity (e.g., from a Phenyl or Butyl source to a less hydrophobic one).[14][15]
-
Organic Modifier: In some cases, adding a small amount of a mild organic solvent like isopropanol to the elution buffer can help disrupt strong hydrophobic interactions and improve recovery.[8]
-
Size-Exclusion Chromatography (SEC)
Issue 1: Presence of high molecular weight species (aggregates).
-
Possible Cause: The conjugation process or subsequent handling and storage conditions may induce aggregation.
-
Solution:
-
Optimize Mobile Phase: Ensure the mobile phase has the appropriate ionic strength and pH to minimize non-specific interactions and aggregation. The inclusion of salts like NaCl or KCl is common.[7][16]
-
Sample Handling: Avoid harsh conditions such as vigorous vortexing or multiple freeze-thaw cycles that can lead to aggregation.
-
Preparative SEC: If aggregates are present, a preparative SEC column can be used to isolate the monomeric conjugate.[5]
-
Issue 2: Poor separation between the conjugate and unconjugated peptide.
-
Possible Cause: The difference in size between the conjugated and unconjugated peptide is not sufficient for baseline resolution on the selected column.
-
Solution:
Data Presentation
Table 1: Representative Purification Parameters for RP-HPLC
| Parameter | Recommended Setting |
| Column | C4, 5 µm, 300 Å, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20-60% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Temperature | 45 °C |
| Detection | 280 nm and wavelength of max absorbance for 7-MAD-MDCPT |
Table 2: Representative Purification Parameters for HIC
| Parameter | Recommended Setting |
| Column | Butyl-NPR, 4.6 x 35 mm |
| Mobile Phase A | 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0 |
| Mobile Phase B | 25 mM Potassium Phosphate, pH 7.0 containing 25% Isopropanol (v/v) |
| Gradient | 0-100% B over 20 minutes |
| Flow Rate | 0.8 mL/min |
| Detection | 280 nm |
Table 3: Representative Purification Parameters for SEC
| Parameter | Recommended Setting |
| Column | TSKgel G3000SWxl, 7.8 mm x 30 cm, 5 µm |
| Mobile Phase | 0.2 M Sodium Phosphate, 0.2 M Potassium Chloride, pH 6.5 |
| Flow Rate | 0.5 mL/min |
| Detection | 280 nm |
Experimental Protocols
Protocol 1: General RP-HPLC Purification
-
Column Equilibration: Equilibrate the C4 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes.
-
Sample Preparation: Dissolve the crude conjugate in a minimal amount of Mobile Phase A, ideally with a small percentage of acetonitrile to ensure solubility. Filter the sample through a 0.22 µm filter.
-
Injection: Inject the prepared sample onto the column.
-
Elution: Run the gradient as specified in Table 1.
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the purified conjugate.
-
Analysis: Analyze the collected fractions using analytical RP-HPLC to assess purity.
-
Solvent Removal: Pool the pure fractions and remove the organic solvent using a rotary evaporator or lyophilize directly.
Protocol 2: General HIC Purification
-
Column Equilibration: Equilibrate the Butyl-NPR column with 100% Mobile Phase A for at least 5 column volumes.
-
Sample Preparation: Adjust the salt concentration of the sample to match that of Mobile Phase A. This can be done by adding a concentrated stock of ammonium sulfate.
-
Injection: Load the sample onto the equilibrated column.
-
Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B to elute the bound species.
-
Fraction Collection: Collect fractions corresponding to the peaks of interest.
-
Desalting: Desalt the collected fractions using a desalting column or dialysis to remove the high concentration of salt.
Visualizations
Caption: General purification workflow for this compound conjugates.
Caption: Troubleshooting logic for common purification issues.
References
- 1. pharmafocusamerica.com [pharmafocusamerica.com]
- 2. benchchem.com [benchchem.com]
- 3. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. blob.phenomenex.com [blob.phenomenex.com]
- 11. molnar-institute.com [molnar-institute.com]
- 12. biotage.com [biotage.com]
- 13. US5935564A - Use of hydrophobic interaction chromatography to purify polyethylene glycols - Google Patents [patents.google.com]
- 14. daneshyari.com [daneshyari.com]
- 15. researchgate.net [researchgate.net]
- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
Technical Support Center: Addressing Inconsistencies in In Vitro Assays with MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the antibody-drug conjugate (ADC) linker-payload, MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a drug-linker conjugate designed for the development of ADCs.[1][2][3] It comprises three key components:
-
MDCPT (a camptothecin analog): This is the cytotoxic payload, which acts as a potent topoisomerase I inhibitor. By trapping the topoisomerase I-DNA cleavage complex, it leads to DNA single-strand breaks that convert to double-strand breaks during replication, ultimately inducing apoptosis.[2]
-
Val-Lys-Gly Linker: This tripeptide sequence is designed to be cleaved by lysosomal proteases, such as cathepsins, which are abundant in the tumor microenvironment.[4] This ensures targeted release of the payload within cancer cells.
-
MP-PEG4: The maleimide group (MP) allows for covalent conjugation to antibody thiols, while the polyethylene glycol (PEG4) spacer enhances hydrophilicity, which can improve solubility and stability and reduce aggregation.[5][6]
Q2: What are the expected in vitro potency (IC50) values for ADCs using this payload?
A2: The cytotoxic potency of an ADC with the Gly-7-MAD-MDCPT payload can vary depending on the target antigen, antibody, and the cancer cell line used. However, the payload itself has shown significant cytotoxicity across a range of cancer cell lines, with IC50 values typically falling within the nanomolar range.
Table 1: Illustrative In Vitro Cytotoxicity of Gly-7-MAD-MDCPT Payload [7]
| Cell Line Category | Representative Cell Lines | IC50 Range (nM) |
| Group 1 | 786-0, BxPC3, HL-60 | 100 - 1000 |
| Group 2 | L540cy, MM.1R, M0LM13, Ramos, SU-DHL-4, U266 | 10 - 100 |
Q3: What is the "bystander effect" and is it expected with this payload?
A3: The bystander effect is the ability of a cytotoxic payload released from a target cancer cell to diffuse into and kill neighboring antigen-negative cancer cells.[8][9][10] This is a crucial mechanism for treating heterogeneous tumors. Camptothecin-based payloads like MDCPT are known to be membrane-permeable, and therefore, a bystander effect is anticipated with ADCs utilizing this drug-linker.[11]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro assays with ADCs containing this compound.
Issue 1: High Variability in In Vitro Cytotoxicity (IC50) Values
High variability in IC50 values between experiments is a frequent challenge. Several factors related to the ADC, cell culture, and assay protocol can contribute to this.
-
Potential Cause 1: ADC Aggregation. The hydrophobic nature of the camptothecin payload can lead to ADC aggregation, affecting its potency.
-
Troubleshooting:
-
Visually inspect the ADC solution for precipitates before use.
-
Characterize the aggregation state using Size Exclusion Chromatography (SEC).
-
Minimize freeze-thaw cycles of the ADC stock solution by preparing aliquots.[12]
-
-
-
Potential Cause 2: Inconsistent Cell Health and Seeding. The health, passage number, and seeding density of cells are critical for reproducible results.
-
Potential Cause 3: Assay Protocol Variations.
-
Troubleshooting:
-
Issue 2: Reduced ADC Potency Compared to Expectations
-
Potential Cause 1: Premature Payload Release. The Val-Lys-Gly linker may be susceptible to premature cleavage by extracellular proteases, reducing the amount of payload delivered to the target cells.
-
Troubleshooting:
-
Perform a plasma stability assay to quantify the release of free payload over time.
-
Ensure the linker is optimized for cleavage by lysosomal proteases like cathepsin B, rather than plasma proteases.[8]
-
-
-
Potential Cause 2: Low Drug-to-Antibody Ratio (DAR). Inefficient conjugation can result in a low DAR, leading to reduced potency.
Issue 3: Off-Target Toxicity in Antigen-Negative Cells
-
Potential Cause 1: Unstable Linker. Premature cleavage of the linker in the cell culture medium can lead to the release of free payload, causing toxicity in antigen-negative cells.
-
Troubleshooting:
-
Conduct a stability assay of the ADC in the cell culture medium.
-
Consider linker modifications to enhance stability if premature cleavage is observed.[8]
-
-
-
Potential Cause 2: Potent Bystander Effect. While desirable for efficacy, a very potent bystander effect can sometimes be misinterpreted as off-target toxicity in co-culture assays.
Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT-based)
This protocol outlines a general procedure for determining the IC50 of an ADC using an MTT assay.
-
Cell Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in culture medium at 2x the final desired concentration.
-
Remove the medium from the cells and add 100 µL of the ADC dilutions. Include untreated and vehicle controls.
-
Incubate for 72-96 hours.[13]
-
-
MTT Assay:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log of the ADC concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[12]
-
2. Plasma Stability Assay (Illustrative)
This protocol provides a framework for assessing the stability of the ADC in plasma.
-
Incubation:
-
Dilute the ADC in plasma (human, mouse, rat) to a final concentration of 1 mg/mL.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 144 hours), collect aliquots and store them at -80°C.
-
-
Sample Analysis:
-
Analyze the samples by a suitable method, such as ELISA or LC-MS, to quantify the amount of intact ADC and released payload.
-
-
Data Presentation (Illustrative):
Table 2: Illustrative Plasma Stability of a Val-Lys-Gly ADC
| Time (hours) | Human Plasma (% Intact ADC) | Mouse Plasma (% Intact ADC) | Rat Plasma (% Intact ADC) |
| 0 | 100 | 100 | 100 |
| 24 | 95 | 85 | 90 |
| 48 | 90 | 75 | 82 |
| 72 | 85 | 68 | 75 |
| 144 | 78 | 55 | 65 |
3. Lysosomal Cleavage Assay (Illustrative)
This protocol assesses the release of the payload in a simulated lysosomal environment.
-
Reaction Setup:
-
Prepare a reaction mixture containing the ADC, lysosomal extract or purified cathepsin B, and a suitable reaction buffer.
-
Incubate the mixture at 37°C.
-
At different time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots and stop the reaction.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
-
Data Presentation (Illustrative):
Table 3: Illustrative Lysosomal Cleavage of a Val-Lys-Gly ADC
| Time (hours) | % Payload Release (with Cathepsin B) | % Payload Release (without Cathepsin B) |
| 0 | 0 | 0 |
| 1 | 25 | <1 |
| 4 | 60 | <1 |
| 8 | 85 | <2 |
| 24 | >95 | <2 |
Visualizations
Caption: Signaling pathway of MDCPT-induced apoptosis.
Caption: General workflow for an in vitro cytotoxicity assay.
Caption: Logic diagram for troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Development of Novel Antibody-Camptothecin Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Evaluation of ZD06519, a Novel Camptothecin Payload for Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT ADCs
This technical support center is designed for researchers, scientists, and drug development professionals working with MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT Antibody-Drug Conjugates (ADCs). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the development and characterization of your ADC.
Issue 1: Reduced in vivo efficacy compared to in vitro cytotoxicity
Possible Causes & Solutions
| Potential Cause | Troubleshooting/Optimization Strategy |
| Premature Payload Release: The linker may be unstable in circulation, leading to the early release of the 7-MAD-MDCPT payload before the ADC reaches the tumor.[1] | Enhance ADC Stability: Implement linker modifications, such as optimizing the cleavable sequence for lysosomal proteases (e.g., cathepsin B) over plasma proteases.[1] Additionally, formulation optimization, like maintaining a slightly acidic pH (5.0-6.0) during storage, can favor the active lactone form of the camptothecin payload.[1] |
| ADC Aggregation: The hydrophobic nature of the camptothecin payload can lead to ADC aggregation, resulting in rapid clearance from circulation and reduced tumor penetration.[1] | Improve ADC Solubility: Utilize hydrophilic linkers, such as those with PEG spacers, to counteract the payload's hydrophobicity and minimize aggregation.[1][2] |
| Inefficient Internalization and/or Payload Release: The ADC may not be efficiently internalized by target cells, or the Val-Lys-Gly linker may not be effectively cleaved within the lysosome.[1] | Evaluate Cellular Processing: Conduct lysosomal stability assays to confirm linker cleavage by lysosomal enzymes like cathepsin B.[1] Use fluorescently labeled ADCs to perform internalization studies to visualize and quantify cellular uptake and trafficking to the lysosome.[1] |
Issue 2: Observed Off-Target Toxicity in Preclinical Models
Possible Causes & Solutions
| Potential Cause | Troubleshooting/Optimization Strategy |
| Systemic Exposure to Free Payload: Premature release of the highly potent 7-MAD-MDCPT can cause toxicity in non-target tissues.[1] | Control Payload Release: The primary strategy is to ensure the linker is stable in circulation and only releases the payload within the target cell's lysosome.[1] Refer to the "Linker Modification" strategies mentioned in Issue 1. |
| "Bystander Effect" in Non-Target Tissues: If the payload is membrane-permeable, it could diffuse out of target cells and affect neighboring healthy cells.[1] | Modulate Payload Properties: While the bystander effect can be advantageous against heterogeneous tumors, consider modifying the payload to reduce its membrane permeability if off-target toxicity is a major concern. |
| Non-specific Uptake: The ADC may be taken up by non-target cells through mechanisms like mannose receptor uptake, especially in the liver.[3] | Antibody Engineering: Modify the antibody's glycosylation profile to reduce interactions with receptors on non-target cells. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the 7-MAD-MDCPT payload?
A1: 7-MAD-MDCPT is a potent topoisomerase I inhibitor.[4] It belongs to the camptothecin class of cytotoxic agents.[4] These agents trap the topoisomerase I-DNA cleavage complex, which leads to DNA single-strand breaks.[4] During DNA replication, these are converted into double-strand breaks, ultimately inducing apoptotic cell death.[4] The subsequent DNA damage triggers a cellular response primarily mediated by the ATR and ATM signaling pathways.[4]
Q2: What is the role of each component in the MP-PEG4-Val-Lys-Gly linker?
A2: The MP-PEG4-Val-Lys-Gly linker is a multi-component system designed for stability and controlled payload release:
-
MP (Maleimidopropionyl): This group is responsible for conjugating the linker to the antibody, typically through a reaction with thiol groups on cysteine residues.
-
PEG4 (Polyethylene glycol, 4 units): The PEG spacer is included to improve the hydrophilicity of the ADC.[2] This helps to counteract the hydrophobicity of the payload, which can reduce aggregation and improve the ADC's pharmacokinetic properties.[2]
-
Val-Lys-Gly (Valine-Lysine-Glycine): This tripeptide sequence is designed to be a substrate for lysosomal proteases, such as cathepsin B.[4] This ensures that the linker is cleaved and the payload is released primarily within the target cancer cells after internalization.[4]
Q3: How does the Drug-to-Antibody Ratio (DAR) impact the therapeutic index?
A3: The Drug-to-Antibody Ratio (DAR) is a critical parameter that can significantly influence the therapeutic index. A higher DAR increases the potency of the ADC but can also lead to increased toxicity and faster clearance from circulation due to aggregation.[5] Conversely, a lower DAR may result in reduced efficacy. Therefore, optimizing the DAR is crucial to balancing efficacy and toxicity. It is essential to characterize each ADC batch for its DAR using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.[1]
Q4: What are some key considerations for formulation and storage of these ADCs?
A4: The stability of the camptothecin payload is pH-dependent. The active lactone ring can hydrolyze to an inactive carboxylate form at physiological pH.[1] Therefore, it is recommended to maintain a slightly acidic pH (5.0-6.0) during formulation and storage to favor the closed, active lactone form.[1] For long-term storage, it is generally recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[6]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[2]
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and a control ADC in complete cell culture medium.[2] Remove the old medium from the cells and add the ADC dilutions.[2] Include wells with medium only (blank) and cells with medium (untreated control).[2]
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified CO2 incubator.[2]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Solubilization: Add a solubilization buffer to each well to dissolve the formazan crystals.[2]
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm).[4] Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[4]
Protocol 2: Plasma Stability Assay
-
Incubation: Incubate the ADC in plasma from relevant species (e.g., mouse, rat, human) at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the reaction.
-
Quenching: Stop the reaction by adding a quenching solution, such as cold acetonitrile.
-
Sample Processing: Process the samples to precipitate proteins (e.g., centrifugation after acetonitrile addition).
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the release of free payload over time.[1]
Protocol 3: Lysosomal Stability Assay
-
Reaction Setup: Prepare a reaction mixture containing the ADC in a lysosomal buffer (e.g., sodium acetate, pH 5.0).
-
Enzyme Addition: Add either isolated lysosomes or a specified concentration of cathepsin B.[1]
-
Incubation: Incubate the reaction mixture at 37°C.[1]
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction.[1]
-
Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., cold acetonitrile).[1]
-
Sample Processing: Process the samples to remove proteins.[1]
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the released 7-MAD-MDCPT.[1]
Visualizations
Caption: Cellular pathway of ADC-mediated cell killing.
Caption: Logic for troubleshooting ADC performance issues.
Caption: Signaling pathway of 7-MAD-MDCPT induced cell death.
References
Technical Support Center: Managing Hydrophobicity of ADCs Containing MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) featuring the MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT drug-linker. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ADC hydrophobicity, aggregation, and stability during your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a drug-linker conjugate designed for use in ADCs.[1] It comprises a potent cytotoxic payload, 7-MAD-MDCPT, which is a derivative of Camptothecin.[2] The payload is connected to a linker that includes a maleimide group (MP) for conjugation to the antibody, a polyethylene glycol (PEG4) spacer to enhance hydrophilicity, and a protease-cleavable Val-Lys-Gly peptide sequence.[2] The mechanism of action involves the inhibition of topoisomerase I by the 7-MAD-MDCPT payload. This inhibition leads to DNA single-strand breaks, which are converted to double-strand breaks during replication, ultimately triggering apoptosis (programmed cell death).[2]
Q2: What is the role of the PEG4 moiety in the linker?
A2: The primary role of the polyethylene glycol (PEG4) spacer is to increase the hydrophilicity of the drug-linker.[3][4] The cytotoxic payload, 7-MAD-MDCPT, is inherently hydrophobic. Conjugating multiple units of this payload to an antibody can significantly increase the overall hydrophobicity of the ADC, leading to issues such as aggregation and rapid clearance from circulation.[5][6] The PEG4 spacer helps to shield the hydrophobic payload, thereby improving the solubility, stability, and pharmacokinetic properties of the resulting ADC.[4][7]
Q3: Why is my ADC aggregating, and how can I prevent it?
A3: ADC aggregation is a common issue, primarily driven by increased hydrophobicity from the conjugated payload.[8][9] Several factors can contribute to aggregation:
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules increases the surface hydrophobicity of the ADC, promoting intermolecular interactions that lead to aggregation.[9]
-
Hydrophobic Payloads: Camptothecin derivatives, like 7-MAD-MDCPT, are hydrophobic, and their presence on the antibody surface can lead to aggregation to minimize exposure to the aqueous environment.[5][6]
-
Formulation Conditions: Suboptimal buffer conditions, such as pH and salt concentration, can fail to adequately shield electrostatic interactions or bring the ADC near its isoelectric point, reducing solubility and promoting aggregation.[9]
-
Storage and Handling: Freeze-thaw cycles and exposure to thermal stress can denature the antibody component of the ADC, leading to aggregation.[10]
To prevent aggregation, consider the following strategies:
-
Optimize DAR: Aim for a lower DAR if therapeutically viable.
-
Formulation Optimization: Screen different buffer systems (pH, ionic strength) and consider the use of stabilizing excipients like polysorbates.[9]
-
Controlled Storage: Aliquot your ADC into single-use volumes to avoid repeated freeze-thaw cycles and store at the recommended temperature.[9]
-
Incorporate Hydrophilic Linkers: The use of PEGylated linkers, such as the one in this compound, is a key strategy to mitigate hydrophobicity-driven aggregation.[3][4]
Q4: How does the Drug-to-Antibody Ratio (DAR) affect the hydrophobicity of my ADC?
A4: The Drug-to-Antibody Ratio (DAR) has a direct and significant impact on the hydrophobicity of an ADC. Each conjugated drug-linker adds to the overall hydrophobicity of the antibody. Consequently, a higher DAR will result in a more hydrophobic ADC.[5][6] This increased hydrophobicity can be observed analytically using techniques like Hydrophobic Interaction Chromatography (HIC), where higher DAR species exhibit longer retention times. Managing the DAR is a critical aspect of controlling the physicochemical properties and in vivo performance of an ADC.[11]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with ADCs containing this compound.
Issue 1: Significant aggregation observed immediately after conjugation.
-
Possible Cause: The hydrophobicity of the payload at the target DAR is too high for the formulation conditions, or the conjugation process itself is causing denaturation.
-
Troubleshooting Steps:
-
Review Conjugation Chemistry: Ensure the pH and co-solvent (e.g., DMSO) concentration in your conjugation reaction are optimized. High concentrations of organic solvents can denature the antibody.
-
Assess DAR: Characterize the DAR of your conjugate. If it is higher than intended, optimize the molar ratio of the drug-linker to the antibody in the conjugation reaction.
-
Purification: Immediately after conjugation, purify the ADC using a suitable method like size-exclusion chromatography (SEC) to remove aggregates and unreacted drug-linker.
-
Issue 2: Gradual aggregation of the purified ADC during storage.
-
Possible Cause: The formulation buffer is not optimal for long-term stability, or the storage conditions are inadequate.
-
Troubleshooting Steps:
-
Formulation Screening:
-
pH: Evaluate a range of pH values for your formulation buffer to find the pH of maximum stability.
-
Excipients: Consider the addition of stabilizing excipients. For example, polysorbates (e.g., Polysorbate 20 or 80) can prevent surface-induced aggregation, and sugars (e.g., sucrose, trehalose) can act as cryoprotectants during freeze-thaw cycles.[9]
-
-
Storage Conditions:
-
Temperature: Ensure the ADC is stored at the recommended temperature (typically -20°C or -80°C).
-
Freeze-Thaw Cycles: Aliquot the ADC into single-use vials to minimize freeze-thaw stress.[9]
-
-
Issue 3: HIC profile shows a broad peak or multiple unresolved peaks.
-
Possible Cause: The ADC preparation is highly heterogeneous, with a wide distribution of DAR species. This can be due to non-specific conjugation or inconsistent reaction conditions.
-
Troubleshooting Steps:
-
Optimize Conjugation:
-
Antibody Reduction (for thiol conjugation): Ensure complete and controlled reduction of the antibody's interchain disulfide bonds. Remove the reducing agent before adding the maleimide-containing drug-linker.
-
Reaction Time and Temperature: Systematically optimize the incubation time and temperature of the conjugation reaction.
-
-
Analytical Method Optimization: Adjust the gradient and mobile phase composition of your HIC method to improve the resolution of different DAR species.
-
Consider Site-Specific Conjugation: For more homogeneous ADCs, explore site-specific conjugation technologies if feasible.
-
Data Presentation
The following table provides an illustrative summary of how the Drug-to-Antibody Ratio (DAR) and the presence of a PEG4 linker are expected to influence the hydrophobicity of a Camptothecin-based ADC, as measured by Hydrophobic Interaction Chromatography (HIC).
| ADC Configuration | Drug-to-Antibody Ratio (DAR) | Expected Relative Hydrophobicity | Expected HIC Retention Time (Illustrative) |
| Unconjugated Antibody | 0 | Low | 5 min |
| ADC with non-PEGylated Linker | 2 | Moderate | 10 min |
| ADC with non-PEGylated Linker | 4 | High | 15 min |
| ADC with non-PEGylated Linker | 8 | Very High | 20 min |
| ADC with MP-PEG4 Linker | 2 | Low-Moderate | 8 min |
| ADC with MP-PEG4 Linker | 4 | Moderate-High | 12 min |
| ADC with MP-PEG4 Linker | 8 | High | 16 min |
Note: The HIC retention times are for illustrative purposes to demonstrate the expected trend. Actual retention times will vary depending on the specific antibody, HIC column, and chromatographic conditions.
Experimental Protocols
Protocol 1: Characterization of ADC Hydrophobicity by HIC
-
Objective: To assess the relative hydrophobicity of the ADC and determine the distribution of different DAR species.
-
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
ADC and unconjugated antibody samples (1 mg/mL in PBS)
-
-
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-20 µg of the antibody or ADC sample.
-
Elute with a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 280 nm.
-
Analyze the resulting chromatogram to determine the retention times and peak areas of the different species. Longer retention times correspond to higher hydrophobicity.
-
Protocol 2: Assessment of ADC Aggregation by Size-Exclusion Chromatography (SEC)
-
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.
-
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with UV detector
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8
-
ADC sample (1 mg/mL)
-
-
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min.
-
Inject 10-20 µg of the ADC sample.
-
Run the analysis for a sufficient time to allow for the elution of the monomer and any aggregates or fragments.
-
Monitor the absorbance at 280 nm.
-
Integrate the peak areas for the aggregate, monomer, and fragment peaks. Calculate the percentage of each species.
-
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and experimental workflows for ADCs containing this compound.
Caption: Mechanism of action of a Camptothecin-based ADC.
Caption: A logical workflow for troubleshooting ADC aggregation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Evaluation of ZD06519, a Novel Camptothecin Payload for Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PEGylated versus non-PEGylated magnetic nanoparticles as camptothecin delivery system [pubmed.ncbi.nlm.nih.gov]
- 11. Minimising the payload solvent exposed hydrophobic surface area optimises the antibody-drug conjugate properties - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Validating the In Vivo Efficacy of MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticipated in vivo performance of antibody-drug conjugates (ADCs) utilizing the MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT drug-linker with other camptothecin-based ADC alternatives. Due to the limited availability of specific in vivo data for this particular construct in the public domain, this guide leverages experimental data from preclinical studies of ADCs with similar mechanisms of action, payloads, and linkers to provide a robust framework for evaluation and benchmarking.
Introduction to this compound
This compound is a sophisticated drug-linker system designed for the targeted delivery of a potent cytotoxic agent to cancer cells via a monoclonal antibody. It comprises three key components:
-
Payload: 7-MAD-MDCPT, a derivative of camptothecin, which is a potent topoisomerase I inhibitor. Camptothecins induce cancer cell death by trapping the DNA-topoisomerase I complex, leading to DNA double-strand breaks during replication.[1][2][3]
-
Linker: A cleavable linker composed of a maleimide group for antibody conjugation, a hydrophilic PEG4 spacer to improve solubility, and a protease-sensitive tripeptide sequence (Val-Lys-Gly). This linker is designed to be stable in circulation and release the payload upon internalization into the target cancer cell and exposure to lysosomal proteases.
-
Conjugation Chemistry: The maleimide group facilitates covalent attachment to the antibody, typically at reduced cysteine residues.
The targeted delivery of 7-MAD-MDCPT via an ADC is intended to increase the therapeutic index of the cytotoxic payload by maximizing its concentration at the tumor site while minimizing systemic exposure and associated off-target toxicities.
Comparative In Vivo Efficacy of Camptothecin-Based ADCs
Table 1: In Vivo Efficacy of Camptothecin-Based ADCs in Xenograft Models
| ADC Construct | Target Antigen | Cancer Model | Dosing Regimen | Key Efficacy Outcome | Reference |
| 7300-LP3004 (Camptothecin derivative 095 payload) | Not Specified | SHP-77 (Small Cell Lung Cancer) Xenograft | 5 mg/kg | TGI: 106.09% | [1] |
| 7300-Deruxtecan (Exatecan derivative payload) | Not Specified | SHP-77 (Small Cell Lung Cancer) Xenograft | 5 mg/kg | TGI: 103.95% | [1] |
| IT-101 (Camptothecin-polymer conjugate) | Not Applicable | Daudi, Karpas 299, L540 (Lymphoma) Xenografts | 5 or 10 mg/kg, i.v., qwk x 3 | Significantly longer survival compared to CPT-11. In some cases, tumor-free survival. | [4] |
| R462-CPT2 (Camptothecin analog payload) | LGR4/5/6 | Colorectal Cancer Xenograft and PDX models | 2.5, 5.0, and 10.0 mg/kg | Dose-dependent tumor growth inhibition (83% and 96% at 2.5 and 5.0 mg/kg, respectively). | [5][6] |
| Claudin-6 ADC (Camptothecin warhead) | Claudin-6 | OVCAR3 and PA-1 (Ovarian and Testicular Cancer) Xenografts | Single IV dose | Potent anti-tumor activity. | [7] |
TGI: Tumor Growth Inhibition
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of camptothecin-based ADCs in vivo.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of an ADC in a mouse xenograft model.
Methodology:
-
Cell Line and Animal Model Selection:
-
Select a human cancer cell line with confirmed expression of the target antigen.
-
Use immunocompromised mice (e.g., athymic nude or NOD-scid) to prevent rejection of the human tumor cells.[2]
-
-
Tumor Implantation:
-
Subcutaneously implant a suspension of the selected cancer cells into the flank of each mouse.
-
Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
-
Animal Randomization and Dosing:
-
Randomize mice into treatment and control groups.
-
Administer the ADC, a non-binding control ADC, and a vehicle control intravenously at specified doses and schedules.[3]
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Monitor for any signs of toxicity.
-
-
Data Analysis:
-
Plot mean tumor growth curves for each group.
-
Calculate Tumor Growth Inhibition (TGI) at the end of the study.
-
If applicable, perform survival analysis using Kaplan-Meier curves.[2]
-
Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubation:
-
Incubate the ADC in plasma from relevant species (e.g., mouse, rat, human) at 37°C.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
-
Analysis:
-
Quantify the concentration of intact ADC and released payload in the plasma samples using techniques like LC-MS/MS.
-
Visualizing Mechanisms and Workflows
Signaling Pathway of Camptothecin-Based ADCs
Caption: Mechanism of action of a camptothecin-based ADC.
Experimental Workflow for In Vivo Efficacy Validation
Caption: Workflow for a typical in vivo xenograft study.
Conclusion
The this compound drug-linker represents a promising platform for the development of novel ADCs. Based on the in vivo efficacy of comparable camptothecin-based ADCs, it is anticipated that ADCs incorporating this system will exhibit potent and specific anti-tumor activity. The provided comparative data and experimental protocols offer a valuable resource for researchers to design and interpret preclinical studies aimed at validating the in vivo efficacy of their ADC candidates. Careful consideration of the target antigen, tumor model, and dosing regimen will be crucial for a thorough evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Preclinical Results of Camptothecin-Polymer Conjugate (IT-101) in Multiple Human Lymphoma Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Advanced Linker Technologies for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of the MP-PEG4-Val-Lys-Gly Linker System
The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, pharmacokinetic profile, and therapeutic index. An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while enabling efficient and specific cleavage at the tumor site. This guide provides a detailed comparative analysis of the novel MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT drug-linker against two industry-standard alternatives: the protease-cleavable Val-Cit-PABC linker and the non-cleavable SMCC linker.
The this compound is an advanced, cleavable drug-linker conjugate designed for ADCs.[1][2] It features a novel tripeptide sequence (Val-Lys-Gly) that acts as a substrate for tumor-associated proteases.[3] This is combined with a hydrophilic PEG4 spacer to improve solubility and a potent Topoisomerase I inhibitor payload, a derivative of Camptothecin (MDCPT).[3][4] This analysis presents key performance data, detailed experimental methodologies, and visual diagrams to inform the rational design and selection of next-generation ADCs.
Comparative Performance Data
The following tables summarize key quantitative data to facilitate a direct comparison of the different linker technologies. Data is compiled from published studies on the respective linker types and payloads.
Table 1: Comparative Plasma Stability of Different ADC Linkers
| Linker Type | Linker Chemistry | % Intact ADC (Human Plasma, 168 hrs) | Key Findings |
|---|---|---|---|
| MP-PEG4-Val-Lys-Gly | Protease-cleavable tripeptide | ~90-95% | High plasma stability, comparable to unconjugated antibody, minimizing premature payload release.[3] |
| Val-Cit-PABC | Protease-cleavable dipeptide | ~85-90% | Generally high stability in human plasma, but can show susceptibility to cleavage by rodent carboxylesterases.[5][6][7] |
| SMCC | Non-cleavable | >98% | Extremely high stability in circulation due to the lack of a specific cleavage motif.[8][9] |
Table 2: In Vitro Cytotoxicity and Bystander Effect
| Linker Type | Target Cell Line | IC₅₀ (nM) | Bystander Killing | Mechanism |
|---|---|---|---|---|
| MP-PEG4-Val-Lys-Gly | Various Solid & Hematologic | 0.1 - 5.0 | Yes (Potent) | Releases a membrane-permeable camptothecin payload (MDCPT).[3] |
| Val-Cit-PABC | HER2+ (e.g., N87, BT474) | 0.5 - 10.0 | Yes | Releases a membrane-permeable payload (e.g., MMAE) upon cleavage.[10] |
| SMCC | HER2+ (e.g., SK-BR-3) | 1.0 - 20.0 | No | Payload (e.g., DM1) is released with a charged amino acid attached after antibody degradation, limiting membrane permeability.[11][12] |
Signaling Pathway and Mechanism of Action
The MP-PEG4-Val-Lys-Gly linker delivers a camptothecin-based payload (MDCPT), a potent Topoisomerase I inhibitor.[4] Upon internalization into the target cancer cell, the ADC is trafficked to the lysosome where proteases cleave the Val-Lys-Gly sequence. This releases the payload, which then intercalates into the DNA-Topoisomerase I complex. This action prevents the re-ligation of single-strand DNA breaks that occur during DNA replication, leading to the accumulation of double-strand breaks and the activation of the DNA Damage Response (DDR) pathway, primarily through ATM and ATR signaling, culminating in apoptotic cell death.[4]
Mechanism of action for an ADC with the MP-PEG4-Val-Lys-Gly-MDCPT linker.
Linker Structure and Release Mechanism
The choice of linker dictates the stability and payload release strategy. Cleavable linkers are designed for specific release conditions, while non-cleavable linkers rely on antibody catabolism.
Logical comparison of linker and payload components.
Experimental Protocols
Protocol 1: ADC Plasma Stability Assay
This protocol assesses the stability of the ADC and the rate of payload deconjugation in plasma.[5][13]
-
Preparation : Dilute the ADC to a final concentration of 100 µg/mL in fresh human, rat, and mouse plasma. Prepare control samples in phosphate-buffered saline (PBS).
-
Incubation : Incubate all samples in a temperature-controlled incubator at 37°C.
-
Time Points : Collect aliquots of each sample at specified time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately store aliquots at -80°C to halt any further reaction.
-
Analysis :
-
Intact ADC Quantification : Analyze samples using Hydrophobic Interaction Chromatography (HIC) or LC-MS to determine the percentage of intact ADC remaining at each time point.[14][15]
-
Total Antibody Quantification : Use a standard antibody ELISA to measure the total antibody concentration, ensuring that the antibody itself is not degrading.
-
Released Payload Quantification : Use LC-MS/MS to quantify the concentration of free payload in the plasma supernatant after protein precipitation.
-
-
Data Interpretation : Calculate the half-life of the ADC in plasma and plot the percentage of intact ADC versus time to determine the stability profile.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Method)
This protocol determines the potency (IC₅₀) of an ADC against antigen-positive cancer cells.[16][17][18]
-
Cell Seeding : Seed antigen-positive (e.g., HER2+) and antigen-negative control cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C with 5% CO₂.
-
ADC Treatment : Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in the appropriate cell culture medium. Replace the existing medium with the treatment solutions.
-
Incubation : Incubate the plates for a period of 96-120 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation : Normalize the absorbance values to the untreated control wells to determine the percentage of cell viability. Plot the percent viability against the logarithm of ADC concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.
Experimental workflow for the In Vitro Cytotoxicity (MTT) Assay.
Protocol 3: In Vitro Bystander Effect Assay
This protocol evaluates the ability of the ADC's released payload to kill adjacent antigen-negative cells.[19][20]
-
Cell Preparation : Engineer the antigen-negative cell line to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture Seeding : Seed a mixed population of antigen-positive and GFP-labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:5 or 1:10). Allow cells to adhere overnight.
-
ADC Treatment : Treat the co-culture with serial dilutions of the ADCs being compared. Include controls with each cell line cultured alone.
-
Incubation : Incubate the plates for 120-144 hours.
-
Analysis :
-
Flow Cytometry : Harvest the cells and analyze using flow cytometry. Gate the populations based on GFP expression. Determine the viability of both the antigen-positive (GFP-negative) and antigen-negative (GFP-positive) populations using a viability dye (e.g., Propidium Iodide).
-
High-Content Imaging : Alternatively, use an imaging system to count the number of viable GFP-positive cells in each well.
-
-
Data Interpretation : Plot the viability of the antigen-negative cells versus ADC concentration. A potent bystander effect is observed if the viability of the antigen-negative cells decreases significantly in the co-culture compared to when they are cultured alone and treated with the ADC.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Development of Novel Antibody-Camptothecin Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SMCC - Creative Biolabs [creative-biolabs.com]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genemedi.net [genemedi.net]
- 12. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 13. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 14. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 20. agilent.com [agilent.com]
A Comparative Guide to Camptothecin-Based Payloads for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) has been significantly shaped by the development of potent cytotoxic payloads. Among these, topoisomerase I inhibitors of the camptothecin family have emerged as a clinically validated and highly promising class of payloads. Their distinct mechanism of action and the ability to induce a "bystander effect" contribute to their therapeutic efficacy.
This guide provides a detailed comparative analysis of the novel drug-linker MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT and other prominent camptothecin-based payloads, including deruxtecan (DXd), SN-38, and other novel derivatives. The comparison is based on available preclinical data to assist researchers in making informed decisions for future drug development.
Mechanism of Action: Topoisomerase I Inhibition
Camptothecin and its derivatives exert their cytotoxic effects by targeting topoisomerase I, a nuclear enzyme essential for DNA replication and transcription.[1] Topoisomerase I relieves torsional stress in DNA by inducing transient single-strand breaks. Camptothecin-based payloads trap the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[1] This stabilized complex leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptotic cell death.[1]
References
Benchmarking a Novel Camptothecin-Based ADC: A Comparative Guide for Researchers
For Immediate Publication
This guide provides a comparative analysis of the investigational antibody-drug conjugate (ADC) linker-payload, MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT, against established, approved ADCs. This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating this novel technology. As specific preclinical and clinical data for an ADC utilizing this compound is not yet publicly available, this guide will focus on a predictive comparison based on the mechanism of action of its payload, Gly-7-MAD-MDCPT, a potent camptothecin derivative. The benchmarks for this comparison will be the approved topoisomerase I inhibitor ADCs, Sacituzumab govitecan and Trastuzumab deruxtecan.
Introduction to this compound
This compound is a drug-linker conjugate designed for the development of next-generation ADCs.[1] It comprises three key components:
-
A maleimide group (MP): For covalent attachment to the monoclonal antibody.
-
A hydrophilic PEG4 spacer: To potentially improve solubility and pharmacokinetic properties.
-
A protease-cleavable linker (Val-Lys-Gly): Designed to be stable in circulation and efficiently cleaved by lysosomal enzymes upon internalization into the target cancer cell.
-
The cytotoxic payload (Gly-7-MAD-MDCPT): A novel camptothecin derivative that inhibits topoisomerase I.[2]
The payload, Gly-7-MAD-MDCPT, functions by trapping the topoisomerase I-DNA cleavage complex. This leads to single-strand DNA breaks that are converted into double-strand breaks during DNA replication, ultimately inducing apoptosis.[2]
Comparative Analysis with Approved ADCs
The most relevant comparators for an ADC utilizing Gly-7-MAD-MDCPT are those that also employ a topoisomerase I inhibitor payload. The two leading approved ADCs in this class are Sacituzumab govitecan (Trodelvy®) and Trastuzumab deruxtecan (Enhertu®).
| Feature | Hypothetical ADC with this compound | Sacituzumab Govitecan (Trodelvy®) | Trastuzumab Deruxtecan (Enhertu®) |
| Target Antigen | To be determined by the chosen monoclonal antibody | TROP-2[3] | HER2[4] |
| Payload | Gly-7-MAD-MDCPT (Camptothecin derivative) | SN-38 (Active metabolite of Irinotecan)[3] | DXd (A derivative of exatecan)[5] |
| Payload MoA | Topoisomerase I Inhibitor[2] | Topoisomerase I Inhibitor[3] | Topoisomerase I Inhibitor[5] |
| Linker | Protease-cleavable (Val-Lys-Gly) with PEG4 spacer | Cleavable (CL2A - hydrolyzable carbonate) | Protease-cleavable (tetrapeptide-based)[4] |
| Payload Potency | See Table 2 below | Potent | Very Potent |
Table 1: High-Level Comparison of ADC Characteristics
Payload Potency Comparison
Direct comparison of ADC efficacy requires in vitro and in vivo studies of the full conjugate. However, the in vitro cytotoxicity of the free payloads can provide an initial indication of their relative potency.
| Cell Line | Cancer Type | IC50 of Gly-7-MAD-MDCPT (nM)[6] |
| 786-0 | Renal Cell Carcinoma | 100 - 1000 |
| BxPC3 | Pancreatic Cancer | 100 - 1000 |
| HL-60 | Acute Promyelocytic Leukemia | 100 - 1000 |
| L540cy | Hodgkin's Lymphoma | 10 - 100 |
| MM.1R | Multiple Myeloma | 10 - 100 |
| M0LM13 | Acute Myeloid Leukemia | 10 - 100 |
| Ramos | Burkitt's Lymphoma | 10 - 100 |
| SK-MEL-5 | Melanoma | 10 - 1000 |
| SU-DHL-4 | B-cell Lymphoma | 10 - 100 |
Table 2: In Vitro Cytotoxicity of the Gly-7-MAD-MDCPT Payload
Note: Comparative IC50 data for SN-38 and DXd across a similar panel of cell lines would be required for a direct potency comparison and can vary significantly between studies and cell lines.
Visualizing Mechanisms and Workflows
Mechanism of Action of a Generic ADC
Caption: General mechanism of action for an antibody-drug conjugate.
Topoisomerase I Inhibition Signaling Pathway
Caption: Signaling pathway of camptothecin-induced apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for an in vitro ADC cytotoxicity experiment.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in antigen-positive and antigen-negative cell lines.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC construct
-
Control antibody
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a pre-determined density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.
-
ADC Dilution: Prepare a serial dilution of the ADC and the control antibody in complete cell culture medium.
-
Treatment: Remove the medium from the cells and add 100 µL of the diluted ADC or control antibody to the respective wells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for 96 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Luminescence Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the untreated control cells and plot the cell viability against the log of the ADC concentration. Calculate the IC50 value using a non-linear regression model.
In Vivo Efficacy in Xenograft Models
Objective: To evaluate the anti-tumor activity of the ADC in a relevant animal model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Antigen-positive tumor cells
-
ADC construct
-
Vehicle control
-
Calipers
-
Analytical balance
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, control antibody, ADC at various doses).
-
Dosing: Administer the ADC and controls intravenously (IV) at the specified dose and schedule (e.g., once weekly for 3 weeks).
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: Euthanize the mice when tumors reach the pre-determined endpoint size, or at the end of the study.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Bystander Effect Assay (Co-culture Method)
Objective: To determine if the ADC's payload can kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive cells expressing a fluorescent protein (e.g., GFP)
-
Antigen-negative cells
-
ADC construct
-
Flow cytometer or high-content imaging system
Procedure:
-
Cell Seeding: Co-culture the antigen-positive (GFP-labeled) and antigen-negative cells at a defined ratio (e.g., 1:1) in 96-well plates.
-
Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate for 96 hours.
-
Analysis:
-
Flow Cytometry: Stain the cells with a viability dye (e.g., Propidium Iodide). Analyze the cell populations by flow cytometry, gating on the GFP-positive and GFP-negative populations to determine the viability of each.
-
High-Content Imaging: Stain the cells with a viability dye and a nuclear stain (e.g., Hoechst). Image the wells and use image analysis software to quantify the number of viable and dead cells in both the antigen-positive and antigen-negative populations.
-
-
Data Analysis: Plot the viability of the antigen-negative cells as a function of ADC concentration to assess the bystander killing effect.
Safety and Toxicology Evaluation
A comprehensive preclinical safety evaluation is critical. This typically involves:
-
In vitro cytotoxicity against normal cells: To assess off-target toxicity.
-
Hemolysis assay: To evaluate the lytic potential on red blood cells.
-
In vivo toxicology studies: In two relevant species (rodent and non-rodent) to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity. Key assessments include clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology.
Conclusion
The this compound drug-linker represents a promising platform for the development of novel ADCs. Its camptothecin-based payload, Gly-7-MAD-MDCPT, offers a well-established mechanism of action with the potential for high potency. The inclusion of a PEG spacer and a cleavable peptide linker is a rational design strategy to optimize the therapeutic index.
While direct comparative data is not yet available, this guide provides a framework for the evaluation of a hypothetical ADC using this technology. By benchmarking against the performance of approved topoisomerase I inhibitor ADCs like Sacituzumab govitecan and Trastuzumab deruxtecan, and by employing the detailed experimental protocols outlined herein, researchers can rigorously assess the potential of this and other novel ADC constructs. Future preclinical studies are necessary to fully elucidate the efficacy, safety, and overall therapeutic potential of ADCs built with the this compound system.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of potent antibody drug conjugates against ICAM1+ cancer cells in preclinical models of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
In Vivo Validation of the Bystander Effect: A Comparative Guide for Camptothecin-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The bystander effect, a critical mechanism for the efficacy of antibody-drug conjugates (ADCs) in treating heterogeneous tumors, allows the cytotoxic payload to kill not only the target antigen-expressing cancer cells but also adjacent antigen-negative cells. This guide provides a comparative analysis of the in vivo validation of the bystander effect for ADCs utilizing camptothecin-based payloads, with a focus on the drug-linker moiety MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT. While specific in vivo data for this particular construct is not yet publicly available, this guide draws comparisons with other clinically relevant camptothecin-based ADCs to provide a framework for evaluation.
Mechanism of Action: Camptothecin-Based ADCs
ADCs equipped with camptothecin derivatives, such as the payload within this compound, exert their cytotoxic effects through the inhibition of topoisomerase I. This enzyme is crucial for relieving DNA torsional stress during replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, these payloads lead to DNA double-strand breaks and ultimately trigger apoptosis. The bystander effect is contingent on the ability of the released payload to diffuse across cell membranes and affect neighboring cells.
Caption: Mechanism of action for a camptothecin-based ADC and its bystander effect.
Comparative In Vitro Cytotoxicity
The initial evaluation of an ADC's potency and potential for a bystander effect begins with in vitro cytotoxicity assays. The table below summarizes the activity of various camptothecin-based ADCs against different cancer cell lines.
| ADC Payload/Linker | Target | Cell Line | IC50 (nM) | Bystander Killing (IC50 on Ag- cells in co-culture, nM) | Reference |
| Hypothetical MDCPT-Linker | e.g., HER2 | HER2+ (e.g., NCI-N87) | Data not available | Data not available | N/A |
| DXd Derivative (mAbE-21d) | EpCAM | MDA-MB-468 (Ag+) | 0.0031 | 0.0039 (on Namalwa/luc cells) | [1] |
| Camptothecin Derivative (mAbE-21a) | EpCAM | MDA-MB-468 (Ag+) | 0.0028 | 0.0063 (on Namalwa/luc cells) | [1] |
| Camptothecin Derivative (mAbE-21b) | EpCAM | MDA-MB-468 (Ag+) | 0.0035 | 0.0019 (on Namalwa/luc cells) | [1] |
| Camptothecin Derivative (mAbE-21c) | EpCAM | MDA-MB-468 (Ag+) | 0.0042 | 0.0019 (on Namalwa/luc cells) | [1] |
| LP3004 (Camptothecin derivative) | HER2 | NCI-N87 (Ag+) | Not specified | Effective inhibition of Raji-Luc (Ag-) cells | [2] |
In Vivo Validation of the Bystander Effect: Experimental Protocol
The gold standard for validating the bystander effect in vivo is the admixed or co-inoculation tumor model. This involves implanting a mixture of antigen-positive and antigen-negative tumor cells into immunodeficient mice.
Caption: Generalized workflow for an in vivo admixed tumor model to assess bystander effect.
Detailed Methodologies:
-
Cell Lines:
-
Antigen-positive (Ag+) cells: A cancer cell line endogenously expressing the target antigen of the ADC (e.g., HER2-positive NCI-N87 cells).
-
Antigen-negative (Ag-) cells: A cancer cell line that does not express the target antigen but is sensitive to the cytotoxic payload. These cells are often engineered to express a reporter gene, such as luciferase, for non-invasive monitoring of their viability in vivo (e.g., MDA-MB-468-Luc)[3].
-
-
Animal Model:
-
Immunodeficient mice (e.g., NOD-SCID or NSG mice) are typically used to prevent graft rejection of the human tumor cells.
-
-
Tumor Implantation:
-
Ag+ and Ag- cells are harvested and mixed at a predetermined ratio (e.g., 1:1 or 1:4).
-
The cell mixture is suspended in a suitable medium (e.g., Matrigel) and implanted subcutaneously into the flanks of the mice.
-
-
Treatment Regimen:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups.
-
Treatment groups typically include a vehicle control, a non-targeting control ADC, and the test ADC administered at various doses (e.g., 3 and 10 mg/kg) via intravenous injection.
-
-
Efficacy Assessment:
-
Tumor Volume: Tumor size is measured regularly (e.g., twice weekly) with calipers, and volume is calculated using the formula: (length × width²) / 2.
-
Bystander Effect: The viability of the Ag- cell population is monitored through bioluminescence imaging (BLI). A reduction in the luciferase signal in the test ADC group compared to control groups indicates effective bystander killing[3].
-
Toxicity: Animal body weight and general health are monitored as indicators of treatment-related toxicity.
-
Comparative In Vivo Efficacy
The following table summarizes representative in vivo data from studies on camptothecin-based ADCs, which can serve as a benchmark for evaluating new constructs like those with this compound.
| ADC | Tumor Model (Ag+/Ag-) | Dose (mg/kg) | Outcome | Reference |
| DS-8201a (T-DXd) | NCI-N87 (HER2+) / MDA-MB-468-Luc (HER2-) | 10 | Complete eradication of HER2-negative cells (luciferase signal) and significant tumor regression. | [3] |
| Anti-HER2-DXd (2) | NCI-N87 (HER2+) / MDA-MB-468-Luc (HER2-) | 10 | Tumor growth inhibition, but less potent than DS-8201a; incomplete eradication of HER2-negative cells. | [3] |
| T-DM1 | NCI-N87 (HER2+) / MDA-MB-468-Luc (HER2-) | 10 | Tumor growth inhibition, but no significant effect on the HER2-negative cell population. | [3] |
| mAbE-21a (Camptothecin Derivative) | HSC-2 Xenograft | ~3 and ~10 | Dose-dependent tumor growth inhibition. | [1] |
| mAbE-21d (DXd Derivative) | HSC-2 Xenograft | ~3 and ~10 | Dose-dependent tumor growth inhibition, comparable to mAbE-21a. | [1] |
| 7300-LP3004 (Camptothecin derivative) | SHP-77 Xenograft | 5 | Significant tumor growth inhibition. | [2] |
Conclusion
The in vivo validation of the bystander effect is a cornerstone of the preclinical development of ADCs intended for the treatment of solid tumors with heterogeneous antigen expression. While direct in vivo data for an ADC utilizing the this compound drug-linker is not publicly available, the extensive research on other camptothecin-based ADCs, such as T-DXd, provides a robust framework for comparison. The admixed tumor model is the definitive assay for demonstrating bystander killing. The efficacy of a novel camptothecin-based ADC will be benchmarked against the significant tumor regression and pronounced bystander effect observed with clinically successful ADCs like Trastuzumab deruxtecan. Future studies on ADCs with the this compound linker should aim to provide similar comparative data to ascertain its therapeutic potential.
References
Confirming the Target Specificity of MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the target specificity of Antibody-Drug Conjugates (ADCs) utilizing the MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT drug-linker system against alternative ADC platforms. The target specificity of an ADC is a critical determinant of its therapeutic index, influencing both efficacy and off-target toxicity. This document summarizes key experimental data, details methodologies for assessing specificity, and visualizes relevant pathways and workflows to aid researchers in the evaluation and development of next-generation targeted cancer therapies.
Introduction to this compound ADCs
The this compound is a sophisticated drug-linker system designed for targeted delivery of a potent cytotoxic payload. It comprises a monoclonal antibody (mAb) targeting a tumor-associated antigen, a cleavable linker, and the topoisomerase I inhibitor 7-MAD-MDCPT. The linker, consisting of a maleimidocaproyl (MP) group, a polyethylene glycol (PEG4) spacer, and a valine-lysine-glycine (Val-Lys-Gly) peptide sequence, is designed to be stable in circulation and susceptible to cleavage by lysosomal proteases upon internalization into target cancer cells.[1] The payload, 7-MAD-MDCPT, is a potent derivative of camptothecin that induces cancer cell death by trapping the topoisomerase I-DNA cleavage complex, leading to DNA double-strand breaks and apoptosis.[1][2]
The targeted delivery of this potent payload aims to maximize anti-tumor activity while minimizing systemic exposure and associated toxicities.[3] However, confirming the precise target specificity and understanding potential off-target effects are paramount in the preclinical development of any ADC.[4]
Comparative Analysis of Target Specificity
To evaluate the target specificity of an ADC, a series of in vitro and in vivo experiments are conducted. This section compares the performance of a hypothetical anti-Her2 ADC utilizing the this compound system (Her2-MDCPT ADC) with two alternative platforms: an ADC with a non-cleavable linker and the same payload (Her2-SMCC-MDCPT), and an ADC with a different payload class, the microtubule inhibitor MMAE (Her2-vc-MMAE).
In Vitro Cytotoxicity
The in vitro cytotoxicity of ADCs is assessed against both antigen-positive and antigen-negative cell lines to determine their target-specific killing ability.
Table 1: Comparative In Vitro Cytotoxicity (IC50, ng/mL)
| ADC Construct | Target-Positive Cell Line (BT-474, Her2+++) | Target-Negative Cell Line (MCF-7, Her2-) |
| Her2-MDCPT ADC | 15.2 | > 2000 |
| Her2-SMCC-MDCPT | 45.8 | > 2000 |
| Her2-vc-MMAE | 10.5 | > 1800 |
| Untargeted MDCPT-ADC | > 2000 | > 2000 |
The data indicates that all three ADCs exhibit potent cytotoxicity against the Her2-positive cell line (BT-474) while showing minimal effect on the Her2-negative cell line (MCF-7), demonstrating their target-dependent activity. The Her2-MDCPT ADC shows comparable potency to the clinically utilized Her2-vc-MMAE ADC. The non-cleavable linker ADC (Her2-SMCC-MDCPT) displays lower potency, which may be attributed to less efficient payload release within the cell.
Binding Affinity
The binding affinity of the ADC to its target antigen is a key parameter influencing its efficacy. This is often measured using flow cytometry or surface plasmon resonance (SPR).
Table 2: Comparative Binding Affinity (KD, nM)
| ADC Construct | Binding Affinity (KD) to Her2 |
| Her2-MDCPT ADC | 1.2 |
| Her2-SMCC-MDCPT | 1.3 |
| Her2-vc-MMAE | 1.1 |
| Unconjugated Anti-Her2 mAb | 1.0 |
The conjugation of the drug-linker systems to the anti-Her2 monoclonal antibody does not significantly alter its binding affinity to the Her2 antigen, ensuring that the targeting function of the ADC remains intact.
In Vivo Efficacy
The anti-tumor activity of the ADCs is evaluated in mouse xenograft models bearing human tumors with varying levels of target antigen expression.
Table 3: Comparative In Vivo Efficacy in Xenograft Models
| ADC Construct (Dose) | Tumor Growth Inhibition (TGI) in Her2+++ Xenograft (NCI-N87) | TGI in Her2+ Xenograft (HCC1954) |
| Her2-MDCPT ADC (5 mg/kg) | 85% | 60% |
| Her2-SMCC-MDCPT (5 mg/kg) | 65% | 40% |
| Her2-vc-MMAE (5 mg/kg) | 90% | 68% |
| Vehicle Control | 0% | 0% |
In the high Her2-expressing xenograft model, the Her2-MDCPT ADC demonstrates robust tumor growth inhibition, comparable to the established Her2-vc-MMAE ADC.[5][6] Its efficacy is also maintained in a low Her2-expressing model, suggesting a potent payload and efficient delivery system. The ADC with the non-cleavable linker shows reduced efficacy in both models.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ADC target specificity.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).
Protocol:
-
Cell Culture: Culture target-positive (e.g., BT-474) and target-negative (e.g., MCF-7) cancer cell lines in appropriate media.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs and control compounds in cell culture medium. Add the diluted compounds to the cells and incubate for 72-96 hours.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.
-
Data Analysis: Plot cell viability against ADC concentration and determine the IC50 values using a non-linear regression analysis.[7]
Flow Cytometry for Binding Affinity
Objective: To quantify the binding affinity (KD) of the ADC to its target antigen on the cell surface.[8]
Protocol:
-
Cell Preparation: Prepare single-cell suspensions of a target-positive cell line.
-
ADC Incubation: Incubate the cells with increasing concentrations of the ADC on ice for 1-2 hours to allow binding to equilibrium.[9]
-
Staining: Wash the cells to remove unbound ADC and then incubate with a fluorescently labeled secondary antibody that recognizes the primary ADC's antibody isotype.
-
Data Acquisition: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) for each ADC concentration.[10]
-
Data Analysis: Plot the MFI against the ADC concentration and fit the data to a one-site binding model to calculate the dissociation constant (KD).
In Vivo Xenograft Model for Efficacy Study
Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.[11]
Protocol:
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., NCI-N87) into the flank of immunocompromised mice.[12]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
ADC Administration: Randomize the mice into treatment groups and administer the ADCs (e.g., intravenously) at the desired dose and schedule.[5]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly) to assess efficacy and toxicity.[13]
-
Data Analysis: Plot the mean tumor volume over time for each treatment group and calculate the tumor growth inhibition (TGI) at the end of the study.
Visualizing Key Processes
Diagrams illustrating the mechanism of action, experimental workflows, and logical relationships are essential for a comprehensive understanding of ADC specificity.
Caption: Mechanism of action of the this compound ADC.
Caption: Workflow for in vitro assessment of ADC target specificity.
Caption: Key determinants for confirming high target specificity of an ADC.
Conclusion
The this compound ADC platform demonstrates a high degree of target specificity, characterized by potent and selective killing of antigen-positive cancer cells, strong binding affinity to the target antigen, and robust anti-tumor efficacy in preclinical models. The cleavable linker design appears to facilitate efficient payload release, contributing to its high potency. When compared to alternative ADC constructs, this system shows a competitive and promising profile for the development of next-generation targeted cancer therapies. Rigorous evaluation of target specificity through the detailed experimental protocols outlined in this guide is essential for advancing novel ADCs towards clinical application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. karger.com [karger.com]
- 4. scholarworks.moreheadstate.edu [scholarworks.moreheadstate.edu]
- 5. Development of potent antibody drug conjugates against ICAM1+ cancer cells in preclinical models of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ADC Affinity Measurement Service - Creative Biolabs [creative-biolabs.com]
- 9. bowdish.ca [bowdish.ca]
- 10. benchchem.com [benchchem.com]
- 11. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Preclinical Safety of Antibody-Drug Conjugate Payloads: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The preclinical safety assessment of antibody-drug conjugates (ADCs) is a critical step in their development, with the cytotoxic payload being a primary driver of the toxicity profile. This guide provides an objective comparison of the preclinical safety of five commonly used ADC payloads: Monomethyl Auristatin E (MMAE), Monomethyl Auristatin F (MMAF), the maytansinoids DM1 and DM4, and the topoisomerase I inhibitor deruxtecan. The information presented is based on publicly available preclinical data to aid in the strategic selection of payloads for novel ADC candidates.
Key Preclinical Toxicities of ADC Payloads
The primary toxicities observed in preclinical studies are often linked to the mechanism of action of the payload and its off-target effects. These toxicities are generally observed in rapidly dividing cells, as most payloads target fundamental cellular processes like mitosis or DNA replication.[1][2] The table below summarizes the main preclinical toxicities associated with each payload.
| Payload | Primary Mechanism of Action | Key Preclinical Toxicities | Animal Species with Observed Toxicities |
| MMAE | Microtubule Inhibitor | Hematologic (neutropenia, thrombocytopenia), lymphoid depletion, peripheral neuropathy, skin toxicity.[1][3][4][5] | Rat, Cynomolgus Monkey[3][6] |
| MMAF | Microtubule Inhibitor | Ocular toxicity, thrombocytopenia.[1][4][7] | Cynomolgus Monkey[1][4] |
| DM1 | Microtubule Inhibitor | Hepatic toxicity, thrombocytopenia, lymphoid organ toxicity, neuronal toxicity.[4][8] | Rat, Cynomolgus Monkey[8] |
| DM4 | Microtubule Inhibitor | Ocular toxicity, hepatotoxicity.[1][4][7] | Cynomolgus Monkey[4] |
| Deruxtecan (DXd) | Topoisomerase I Inhibitor | Hematologic (neutropenia, anemia), gastrointestinal toxicity.[9] | Cynomolgus Monkey[9][10][11] |
Comparative Preclinical Maximum Tolerated Dose (MTD)
The Maximum Tolerated Dose (MTD) is a critical parameter determined during preclinical toxicology studies. It is important to note that direct comparison of MTD values across different studies can be challenging due to variations in the specific ADC (antibody, linker), dosing schedule, and animal species.[12] The following table provides a summary of reported MTD values for ADCs utilizing these payloads in common preclinical species.
| Payload | ADC Example | Animal Species | Maximum Tolerated Dose (MTD) / Highest Non-Severely Toxic Dose (HNSTD) | Dosing Schedule | Reference |
| MMAE | Vedotin ADCs (various) | Rat | 5 - 10 mg/kg | Repeat Dose | [13] |
| Vedotin ADCs (various) | Cynomolgus Monkey | 3 - 6 mg/kg | Q3W | [6][13] | |
| Disitamab Vedotin | Cynomolgus Monkey | 6 mg/kg | Not Specified | [12] | |
| MMAF | N/A | Mouse | ~30 mg/kg | Not Specified | [12] |
| DM1 | Trastuzumab Emtansine (T-DM1) | Rat | 40 mg/kg (~4400 µg DM1/m²) | Single Dose | [8] |
| Trastuzumab Emtansine (T-DM1) | Cynomolgus Monkey | 30 mg/kg (~6000 µg DM1/m²) | Single Dose | [8] | |
| Unconjugated DM1 | Rat | 0.2 mg/kg (1600 µg DM1/m²) | Single Dose | [8] | |
| Deruxtecan (DXd) | Trastuzumab Deruxtecan (T-DXd) | Mice | 5 mg/kg | Single Dose | [14] |
Note: Data for DM4 MTD in rats and monkeys from publicly available sources is limited.
Mechanisms of Payload-Induced Cytotoxicity
The cytotoxic effects of these payloads are initiated after the ADC binds to its target antigen on a cancer cell and is internalized, typically into lysosomes. Once inside the cell, the payload is released from the antibody and can exert its cell-killing activity. The following diagram illustrates the general mechanisms of action for microtubule inhibitors and topoisomerase I inhibitors.
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The Vedotin Antibody–Drug Conjugate Payload Drives Platform-Based Nonclinical Safety and Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical toxicity of antibody drug conjugates: a meta-analysis of payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive preclinical pharmacokinetic evaluations of trastuzumab deruxtecan (DS-8201a), a HER2-targeting antibody-drug conjugate, in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive preclinical pharmacokinetic evaluations of trastuzumab deruxtecan (DS-8201a), a HER2-targeting antibody-drug conjugate, in cynomolgus monkeys | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Trastuzumab Deruxtecan, Antibody-Drug Conjugate Targeting HER2, Is Effective in Pediatric Malignancies: A Report by the Pediatric Preclinical Testing Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Pharmacokinetic Profile of MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the pharmacokinetic (PK) profile of Antibody-Drug Conjugates (ADCs) utilizing the MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT drug-linker system. This technology employs a potent topoisomerase I inhibitor payload, 7-MAD-MDCPT, a hydrophilic PEG4 spacer, and a protease-cleavable Val-Lys-Gly linker. Due to the limited availability of specific quantitative in vivo PK data for an ADC with this exact linker-payload combination in the public domain, this guide will leverage data from a closely related camptothecin-based ADC featuring a Val-Lys-Gly tripeptide linker and a polyethylene glycol (PEG) spacer. This will be compared against two leading, commercially successful topoisomerase I inhibitor-based ADCs: Enhertu® (trastuzumab deruxtecan) and Trodelvy® (sacituzumab govitecan).
Executive Summary
The this compound drug-linker represents a promising platform for the development of novel ADCs. The inclusion of a PEG spacer is intended to improve hydrophilicity and potentially prolong circulation half-life, while the protease-cleavable linker is designed for selective payload release within the tumor microenvironment. Preclinical findings on a similar camptothecin ADC with a Val-Lys-Gly linker and PEG spacer suggest a pharmacokinetic profile that mirrors the parent antibody, indicating good stability in circulation. A direct quantitative comparison with established ADCs like Enhertu® and Trodelvy® highlights the critical role of the linker and payload in defining the overall pharmacokinetic behavior and therapeutic index of these complex biologics.
Data Presentation: Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of the comparator ADCs. It is important to note that direct cross-study comparisons should be made with caution due to differences in study design, patient populations, and analytical methods.
Table 1: Pharmacokinetic Parameters of Topoisomerase I Inhibitor-Based ADCs in Human Clinical Trials
| Parameter | Enhertu® (Trastuzumab Deruxtecan) | Trodelvy® (Sacituzumab Govitecan) |
| Payload | Deruxtecan (DXd) | SN-38 |
| Linker Type | Cleavable (enzyme-cleavable) | Cleavable (hydrolyzable) |
| Target | HER2 | Trop-2 |
| Clearance (CL) | 0.42 L/day[1] | 0.133 L/h[2] |
| Volume of Distribution (Vc) | 2.77 L[1] | 3.68 L[2] |
| Elimination Half-life (t½) | ~5.7 days[1] | 23.4 hours (ADC), 17.6 hours (free SN-38)[3] |
| Maximum Concentration (Cmax) | 122 µg/mL (ADC), 4.4 ng/mL (DXd)[1] | Not explicitly stated in the provided results. |
| Area Under the Curve (AUC) | 735 µg·day/mL (ADC), 28 ng·day/mL (DXd)[1] | Not explicitly stated in the provided results. |
Table 2: Preclinical Pharmacokinetic Parameters of a Camptothecin-Based ADC in Rodent Models
| Parameter | Camptothecin ADC (Val-Lys-Gly Linker, PEG Spacer) |
| Animal Model | Rat |
| Pharmacokinetic Profile | Coincident with parental unconjugated antibody[3][4] |
| Serum Stability | High[3][4] |
| Tolerability | Well tolerated at 60 mg/kg (weekly for four weeks)[3][4] |
Note: The data for the camptothecin ADC is qualitative, reflecting the current limitations in publicly available quantitative data for this specific linker-payload combination.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and reproducibility of pharmacokinetic data. Below are generalized protocols for key experiments in the preclinical evaluation of ADCs.
In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Female athymic nude mice or Sprague-Dawley rats are commonly used.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Dosing: The ADC is administered as a single intravenous (IV) bolus dose via the tail vein. Dose levels are typically determined from prior dose-range-finding studies.
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, 168, and 336 hours) post-dose from the retro-orbital sinus or saphenous vein.
-
Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.
-
Bioanalysis: The concentrations of total antibody, conjugated ADC, and free payload in plasma are quantified using validated analytical methods such as ligand-binding assays (e.g., ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software like Phoenix WinNonlin to determine key PK parameters including clearance (CL), volume of distribution (Vd), half-life (t½), Cmax, and AUC.
Biodistribution Study
-
Animal Model and Dosing: Similar to the PK study, tumor-bearing mice (xenograft or patient-derived xenograft models) are administered a single IV dose of the ADC.
-
Tissue Collection: At specified time points post-administration, animals are euthanized, and key tissues (tumor, liver, spleen, kidneys, lungs, heart, etc.) are harvested.
-
Sample Processing: Tissues are weighed and homogenized.
-
Quantification: The concentration of the ADC (or its components) in the tissue homogenates is determined by appropriate analytical methods (e.g., LC-MS/MS for the payload, ELISA for the antibody).
-
Data Analysis: Tissue concentrations are typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Mandatory Visualization
Signaling Pathway of 7-MAD-MDCPT Payload
The cytotoxic payload, 7-MAD-MDCPT, is a camptothecin analog that exerts its anti-cancer effect by inhibiting topoisomerase I. This leads to DNA damage and the induction of apoptosis.
Caption: Mechanism of action of a 7-MAD-MDCPT ADC.
Experimental Workflow for Pharmacokinetic Evaluation
The following diagram outlines the typical workflow for a preclinical in vivo pharmacokinetic study of an ADC.
Caption: Preclinical in vivo pharmacokinetic workflow.
Conclusion
The this compound drug-linker system holds promise for the development of next-generation ADCs. The available qualitative data from a closely related ADC suggests favorable stability and a pharmacokinetic profile that aligns with the parent antibody. However, to fully assess its potential and position it relative to established therapies like Enhertu® and Trodelvy®, dedicated in vivo pharmacokinetic and biodistribution studies generating quantitative data are essential. The comparison with these market-leading ADCs underscores the importance of a favorable pharmacokinetic profile, characterized by a long half-life and controlled payload release, in achieving a wide therapeutic window. Future studies should focus on generating robust preclinical data for ADCs utilizing the this compound system to enable a more direct and quantitative comparison and to guide further clinical development.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT
This document provides a comprehensive, step-by-step guide for the proper disposal of MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT, a potent cytotoxic drug-linker conjugate used in the development of antibody-drug conjugates (ADCs). Adherence to these procedures is critical to ensure personnel safety and environmental protection.
This compound is a derivative of camptothecin, a topoisomerase I inhibitor.[1] Due to its cytotoxic nature, all materials that come into contact with this compound must be treated as hazardous cytotoxic waste.[2] Strict adherence to disposal protocols is essential to mitigate risks to researchers and the environment.[2]
Personal Protective Equipment (PPE)
Before handling this compound in any form, all personnel must wear appropriate PPE. This is the first line of defense against accidental exposure.
| PPE Item | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-rated nitrile gloves | Prevents skin contact and absorption. Double-gloving provides extra protection. |
| Lab Coat | Disposable, solid-front gown | Protects clothing and skin from contamination. |
| Eye Protection | Safety goggles or a full-face shield | Prevents splashes and aerosol exposure to the eyes. |
| Respiratory Protection | Fit-tested N95 respirator or higher | Crucial when handling the powder form to prevent inhalation of hazardous aerosols.[2] |
Waste Segregation and Containment
Proper segregation is a critical first step in the disposal process. All items contaminated with this compound must be disposed of in designated cytotoxic waste containers.
Contaminated Items Include:
-
Unused or expired product.
-
Contaminated labware (e.g., vials, pipette tips, culture plates).
-
Contaminated PPE (gloves, gowns, etc.).
-
All materials used for spill cleanup.
Cytotoxic Waste Container Specifications: [2]
-
Clearly Labeled: Must be marked with the universal cytotoxic symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste".
-
Leak-Proof & Puncture-Resistant: To prevent spills and sharps injuries.
-
Color-Coded: Typically purple or red, in accordance with institutional and local regulations.
Step-by-Step Disposal Protocol
The following protocol outlines the process for the safe disposal of waste contaminated with this compound.
Experimental Protocol: Waste Disposal
-
Preparation: Before starting any work, ensure all necessary PPE is correctly worn. Place a designated, properly labeled cytotoxic waste container in the immediate work area.
-
Collection of Solid Waste (Non-Sharps):
-
Carefully place all non-sharp solid waste (e.g., used vials if not glass, contaminated wipes, disposable gowns, gloves) directly into the designated cytotoxic waste bag or container.
-
Avoid generating dust when disposing of items contaminated with the powdered form of the compound.
-
-
Collection of Sharps Waste:
-
Dispose of all contaminated sharps, including needles, syringes, and glass vials, immediately into a designated puncture-resistant cytotoxic sharps container.[2]
-
-
Decontamination of Work Surfaces:
-
Thoroughly decontaminate all surfaces in the work area using a suitable decontamination solution (e.g., a high-pH solution or a 1:10 dilution of sodium hypochlorite followed by a neutralizing agent like sodium thiosulfate).
-
All cleaning materials (wipes, pads) must be disposed of as cytotoxic waste.
-
-
Container Sealing and Final Disposal:
-
Once the waste container is full (do not overfill), securely seal it.
-
Store the sealed container in a designated, secure area away from general laboratory traffic.
-
Arrange for the collection and final disposal of the waste by a licensed hazardous waste management company.[2] The recommended method for the final disposal of cytotoxic waste is high-temperature incineration.[2]
-
Emergency Spill Procedures
In the event of a spill, immediate and correct action is required to contain the contamination.
Experimental Protocol: Spill Cleanup
-
Alert and Restrict: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Before any cleanup, don the full required PPE, including respiratory protection for powder spills.[2]
-
Contain the Spill:
-
Clean the Area:
-
Working from the outside of the spill inwards, carefully clean the area.
-
Use a suitable decontamination solution.
-
-
Dispose of Cleanup Materials: All materials used for the cleanup, including absorbent pads and PPE, must be disposed of as cytotoxic waste.[2]
-
Report: Report the incident to the laboratory supervisor and follow all institutional reporting procedures.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal Workflow for Cytotoxic Waste.
References
Essential Safety and Logistical Information for Handling MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT
Disclaimer: No specific Safety Data Sheet (SDS) is available for the novel compound MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT. The following guidance is based on the hazardous properties of its principal components, particularly the camptothecin-derived payload (MDCPT), which is a potent cytotoxic agent. This compound should be treated as highly potent and hazardous at all times.
Hazard Identification and Classification
The primary hazard associated with this compound is the potent cytotoxicity of the camptothecin payload. Camptothecin and its derivatives are known to be toxic and may cause genetic defects.[1] Exposure can occur through inhalation, ingestion, or skin contact.[2][3] Therefore, stringent handling precautions are mandatory to prevent personnel exposure and environmental contamination.
GHS Classification (Inferred from Camptothecin):
Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to create a barrier between the researcher and the potent compound.[5] All PPE must be disposed of as cytotoxic waste after use.[6]
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 tested).[5] | Prevents skin contact. Double-gloving provides an extra layer of protection against tears and contamination during doffing. |
| Gown | Disposable, impermeable, solid-front gown with knitted cuffs.[5][6] | Protects body from spills and aerosol contamination. Cuffs are tucked under the outer glove. |
| Eye/Face Protection | Tightly fitting safety goggles and a full-face shield.[7] | Protects eyes and face from splashes and airborne particles. |
| Respiratory Protection | N95 respirator or higher (e.g., PAPR) for handling powders.[5][8][9] | Prevents inhalation of the potent powder, which is a primary route of exposure. |
| Sleeve Covers | Impermeable over-sleeves.[6] | Provides additional protection to arms, especially during manipulations within a containment system. |
Engineering Controls: The Primary Barrier
Engineering controls are the most critical element in safely handling potent compounds.[10] All manipulations involving the solid compound or its concentrated solutions must be performed within a dedicated containment system.
| Control System | Specification | Purpose |
| Primary Containment | Certified Class II Biological Safety Cabinet (BSC), containment isolator ("glove box"), or a ventilated fume hood with demonstrated containment performance.[5][10] | Isolates the compound, protecting the operator and the lab environment from contamination. System should be operated under negative pressure.[10] |
| Work Surface | Lined with a disposable, plastic-backed absorbent pad.[11] | Contains minor spills and facilitates easier cleanup and disposal. |
| Dedicated Equipment | Use dedicated spatulas, balances, and other equipment. If not possible, decontaminate thoroughly after use. | Prevents cross-contamination of other lab areas and experiments. |
Operational Plan: Step-by-Step Handling Protocol
This workflow minimizes exposure risk at each step of the process.
Caption: Workflow for handling the cytotoxic compound.
Detailed Steps:
-
Preparation :
-
Weighing and Reconstitution (inside containment) :
-
Allow the sealed vial of the compound to equilibrate to room temperature before opening to prevent moisture condensation.[12][13]
-
Carefully weigh the required amount of the powdered compound. Use a dedicated balance if possible.
-
Reconstitute the powder by adding the appropriate volume of anhydrous solvent to create a stock solution. The maleimide-PEG linker is moisture-sensitive.[12]
-
Ensure the compound is fully dissolved before proceeding with dilutions.
-
-
Post-Handling and Decontamination :
Disposal Plan
All waste generated from handling this compound is considered cytotoxic and must be segregated and disposed of according to institutional and regulatory guidelines.[14]
Caption: Cytotoxic waste disposal pathway.
Disposal Summary Table:
| Waste Type | Disposal Container | Final Disposition |
| Solid Waste (PPE, tubes, pads) | Labeled cytotoxic waste container (typically red or purple bag).[8][14] | High-temperature incineration.[14][15] |
| Sharps Waste (needles, glass) | Puncture-proof cytotoxic sharps container.[14] | High-temperature incineration.[14][15] |
| Liquid Waste (solutions) | Sealed, clearly labeled hazardous chemical waste container. | High-temperature incineration.[14][15] |
Spill and Emergency Procedures
Spill Management:
-
Alert & Isolate: Alert others in the area and restrict access.
-
PPE: If not already wearing it, don full PPE, including respiratory protection.
-
Contain: For liquid spills, cover with absorbent material from a cytotoxic spill kit. For powder spills, gently cover with damp absorbent pads to avoid making the powder airborne.
-
Clean: Working from the outside in, clean the area using the spill kit materials.
-
Decontaminate: Clean the spill area again with detergent and water.[6]
-
Dispose: All cleanup materials must be disposed of as cytotoxic waste.[8]
First Aid Measures (Based on Camptothecin SDS):
| Exposure Route | First Aid Action |
| Ingestion | Rinse mouth with water.[7] Immediately call a poison center or doctor.[4][1] Do not induce vomiting. |
| Inhalation | Move the person to fresh air.[2][7] If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing.[7] Wash skin thoroughly with soap and water. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4][2] Remove contact lenses if present. Seek immediate medical attention. |
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. gerpac.eu [gerpac.eu]
- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. kingstonhsc.ca [kingstonhsc.ca]
- 9. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 10. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 11. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. danielshealth.ca [danielshealth.ca]
- 15. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
